Product packaging for 4-(Iodomethyl)-2-phenylthiazole(Cat. No.:)

4-(Iodomethyl)-2-phenylthiazole

Cat. No.: B8725249
M. Wt: 301.15 g/mol
InChI Key: LXFVAQGRFCZBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Iodomethyl)-2-phenylthiazole (CAS 78359-00-9) is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. It belongs to the phenylthiazole chemical class, a scaffold recognized for its diverse pharmacological potential . The iodine atom on the methyl group at the 4-position of the thiazole ring makes it a versatile reagent for further chemical transformations, notably in cross-coupling reactions and as an alkylating agent to introduce the 2-phenylthiazole moiety into more complex molecules. Research into phenylthiazole derivatives has demonstrated their promise in various therapeutic areas. Specifically, structural analogues have been investigated for their in vitro anticancer properties against several human cancerous cell lines, including neuroblastoma (SKNMC) and hepatocarcinoma (Hep-G2) . Furthermore, the phenylthiazole scaffold has been identified as a core template in the discovery of antiviral agents, with some derivatives showing selective inhibitory activity against flaviviruses such as dengue and yellow fever virus by targeting the viral E-protein . The reactive iodomethyl group in this compound is a key functional handle for researchers to develop novel derivatives, facilitating the exploration of structure-activity relationships (SAR) to achieve more potent and selective biological activity . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8INS B8725249 4-(Iodomethyl)-2-phenylthiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8INS

Molecular Weight

301.15 g/mol

IUPAC Name

4-(iodomethyl)-2-phenyl-1,3-thiazole

InChI

InChI=1S/C10H8INS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

LXFVAQGRFCZBQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CI

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Iodomethyl)-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthetic pathways for 4-(Iodomethyl)-2-phenylthiazole, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Two primary and effective synthetic routes to this compound are detailed below, offering flexibility in starting materials and reaction conditions.

Pathway A: Synthesis via Halogen Exchange

This pathway involves the initial synthesis of a chloromethyl-substituted thiazole, followed by a halogen exchange reaction to yield the final iodinated product.

Step 1: Hantzsch Thiazole Synthesis of 4-(Chloromethyl)-2-phenylthiazole

The foundational step in this pathway is the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. In this case, thiobenzamide is reacted with 1,3-dichloroacetone to form 4-(chloromethyl)-2-phenylthiazole.

Experimental Protocol:

A mixture of thiobenzamide (1 equivalent) and 1,3-dichloroacetone (1 equivalent) in a suitable solvent such as acetone or ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a solvent like methanol and refluxed to ensure complete cyclization. After cooling, the product is isolated by filtration and can be further purified by recrystallization.[1]

Step 2: Finkelstein Reaction for Iodination

The 4-(chloromethyl)-2-phenylthiazole intermediate is then converted to the final product via a Finkelstein reaction. This nucleophilic substitution reaction involves the exchange of the chlorine atom for an iodine atom.

Experimental Protocol:

4-(Chloromethyl)-2-phenylthiazole (1 equivalent) is dissolved in acetone, and a solution of sodium iodide (1.5 to 3 equivalents) in acetone is added. The reaction mixture is stirred at room temperature or gently heated to reflux. The reaction is driven to completion by the precipitation of sodium chloride, which is insoluble in acetone. After the reaction is complete, as indicated by TLC, the precipitated sodium chloride is removed by filtration. The filtrate is concentrated, and the crude product is purified, typically by column chromatography, to yield this compound.[2][3][4]

Pathway B: Synthesis via Reduction and Iodination

This alternative pathway proceeds through a hydroxymethyl-substituted thiazole intermediate, which is subsequently iodinated.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate

This initial step also utilizes the Hantzsch synthesis, but with different starting materials to introduce a carboxylate group at the 4-position of the thiazole ring. Thiobenzamide is reacted with ethyl bromopyruvate.

Experimental Protocol:

Thiobenzamide (1 equivalent) and ethyl bromopyruvate (1 equivalent) are dissolved in a suitable solvent like ethanol and refluxed until the reaction is complete, as monitored by TLC. Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to give ethyl 2-phenylthiazole-4-carboxylate.

Step 2: Reduction of Ethyl 2-Phenylthiazole-4-carboxylate

The ester functional group of ethyl 2-phenylthiazole-4-carboxylate is then reduced to a primary alcohol, yielding 4-(hydroxymethyl)-2-phenylthiazole. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically employed for this transformation.

Experimental Protocol:

To a stirred suspension of lithium aluminum hydride (1.5 to 2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl 2-phenylthiazole-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reduction. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are removed by filtration, and the filtrate is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-(hydroxymethyl)-2-phenylthiazole, which can be purified by column chromatography if necessary.[5][6]

Step 3: Iodination of 4-(Hydroxymethyl)-2-phenylthiazole

The final step in this pathway is the conversion of the hydroxymethyl group to an iodomethyl group. This is commonly achieved using a combination of triphenylphosphine and iodine.

Experimental Protocol:

To a solution of 4-(hydroxymethyl)-2-phenylthiazole (1 equivalent) and triphenylphosphine (1.2 to 1.5 equivalents) in a suitable solvent such as dichloromethane or acetonitrile, iodine (1.2 to 1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.

Quantitative Data Summary

StepStarting MaterialsProductReagents and ConditionsYield (%)
Pathway A, Step 1 Thiobenzamide, 1,3-Dichloroacetone4-(Chloromethyl)-2-phenylthiazoleAcetone/Methanol, RT then RefluxVaries
Pathway A, Step 2 4-(Chloromethyl)-2-phenylthiazoleThis compoundNaI, Acetone, RT to RefluxGood
Pathway B, Step 1 Thiobenzamide, Ethyl bromopyruvateEthyl 2-phenylthiazole-4-carboxylateEthanol, RefluxGood
Pathway B, Step 2 Ethyl 2-phenylthiazole-4-carboxylate4-(Hydroxymethyl)-2-phenylthiazoleLiAlH4, Anhydrous THF, 0 °C to RefluxHigh
Pathway B, Step 3 4-(Hydroxymethyl)-2-phenylthiazoleThis compoundPPh3, I2, Dichloromethane or Acetonitrile, 0 °C to RTGood

Note: Yields are generally reported as "Good" to "High" in the literature for these standard transformations but can vary depending on the specific reaction conditions and scale.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic pathways.

Synthesis_Pathway_A thiobenzamide Thiobenzamide hantzsch Hantzsch Thiazole Synthesis thiobenzamide->hantzsch dichloroacetone 1,3-Dichloroacetone dichloroacetone->hantzsch chloromethylthiazole 4-(Chloromethyl)-2-phenylthiazole hantzsch->chloromethylthiazole finkelstein Finkelstein Reaction (NaI, Acetone) chloromethylthiazole->finkelstein iodomethylthiazole This compound finkelstein->iodomethylthiazole

Caption: Pathway A: Synthesis via Halogen Exchange.

Synthesis_Pathway_B thiobenzamide Thiobenzamide hantzsch Hantzsch Thiazole Synthesis thiobenzamide->hantzsch ethylbromopyruvate Ethyl bromopyruvate ethylbromopyruvate->hantzsch ethyl_ester Ethyl 2-phenylthiazole- 4-carboxylate hantzsch->ethyl_ester reduction Reduction (LiAlH4) ethyl_ester->reduction hydroxymethylthiazole 4-(Hydroxymethyl)-2-phenylthiazole reduction->hydroxymethylthiazole iodination Iodination (PPh3, I2) hydroxymethylthiazole->iodination iodomethylthiazole This compound iodination->iodomethylthiazole

Caption: Pathway B: Synthesis via Reduction and Iodination.

References

An In-Depth Technical Guide to 4-(Iodomethyl)-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 78359-00-9

This technical guide provides a comprehensive overview of 4-(Iodomethyl)-2-phenylthiazole, a heterocyclic compound of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. While specific detailed studies on this particular molecule are limited, this guide synthesizes available data and provides insights based on the well-established chemistry of the phenylthiazole scaffold.

Chemical and Physical Properties

This compound is a solid, and its key properties are summarized in the table below. This data is compiled from various chemical supplier databases.

PropertyValue
CAS Number 78359-00-9
Molecular Formula C₁₀H₈INS
Molecular Weight 301.15 g/mol
Appearance Solid
Storage Conditions Store in a cool, dry, well-ventilated area

Synthesis and Experimental Protocols

Step 1: Synthesis of 4-(Hydroxymethyl)-2-phenylthiazole

The first step involves the synthesis of the corresponding alcohol, 4-(hydroxymethyl)-2-phenylthiazole. This can be achieved via the Hantzsch thiazole synthesis by reacting thiobenzamide with a suitable α-halo-ketone, such as 1,3-dichloroacetone, followed by hydrolysis.

Representative Experimental Protocol:

  • To a solution of thiobenzamide (1 equivalent) in ethanol, add 1,3-dihydroxyacetone (1.1 equivalents).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 4-(hydroxymethyl)-2-phenylthiazole.

Step 2: Iodination of 4-(Hydroxymethyl)-2-phenylthiazole

The second step is the conversion of the hydroxymethyl group to the iodomethyl group. This is a standard transformation in organic synthesis and can be achieved using various iodinating agents. A common method is the Appel reaction, using iodine and triphenylphosphine.

Representative Experimental Protocol:

  • Dissolve 4-(hydroxymethyl)-2-phenylthiazole (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add iodine (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, this compound, is then purified by column chromatography on silica gel.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Iodination Thiobenzamide Thiobenzamide Reaction_1 Reflux in Ethanol Thiobenzamide->Reaction_1 4-(Hydroxymethyl)-2-phenylthiazole 4-(Hydroxymethyl)-2-phenylthiazole Reaction_1->4-(Hydroxymethyl)-2-phenylthiazole 1,3-Dihydroxyacetone 1,3-Dihydroxyacetone 1,3-Dihydroxyacetone->Reaction_1 Reaction_2 Appel Reaction (DCM, 0°C to rt) 4-(Hydroxymethyl)-2-phenylthiazole->Reaction_2 This compound This compound Reaction_2->this compound Iodine / PPh3 Iodine / PPh3 Iodine / PPh3->Reaction_2

Caption: Proposed synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The 4-(iodomethyl) group is a reactive functional handle, making this compound a valuable intermediate in organic synthesis. The iodine atom is a good leaving group, readily displaced by nucleophiles. This allows for the introduction of the 2-phenylthiazole-4-methyl moiety into a wide variety of molecular scaffolds.

Given the broad spectrum of biological activities reported for phenylthiazole derivatives, this compound serves as a key building block for the synthesis of novel therapeutic agents. The phenylthiazole core is found in drugs with diverse applications, including antifungal, antiviral, and anticancer treatments.[5][6][7][8]

Biological Activity of Phenylthiazole Derivatives

While there is no specific biological data for this compound, the broader class of phenylthiazole derivatives has been extensively studied and shown to exhibit a range of biological activities.

Antifungal Activity: Many phenylthiazole-containing compounds have demonstrated potent antifungal activity. One of the primary mechanisms of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[9][10][11] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[5][12]

Anticancer Activity: Numerous 2-phenylthiazole derivatives have been investigated for their potential as anticancer agents.[13][14][15][16] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[17] The specific mechanisms of action are diverse and can involve the inhibition of various kinases and other cellular targets.

Antiviral Activity: Certain phenylthiazole derivatives have been identified as inhibitors of viral replication, particularly against flaviviruses.[7][8] These compounds can target viral proteins, such as the envelope (E) protein, interfering with the viral life cycle.

Signaling Pathway: Inhibition of Fungal CYP51

The following diagram illustrates the generalized signaling pathway for the antifungal activity of phenylthiazole derivatives that act as CYP51 inhibitors.

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol DisruptedMembrane Disrupted Fungal Cell Membrane (Cell Death) CYP51->DisruptedMembrane FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Phenylthiazole Phenylthiazole Derivative Phenylthiazole->Inhibition Inhibition->CYP51 Inhibition

Caption: Generalized mechanism of action for antifungal phenylthiazole derivatives.

Disclaimer: This document is intended for informational purposes for a technical audience. The proposed experimental protocols are representative and have not been optimized for this compound. All laboratory work should be conducted by qualified professionals with appropriate safety precautions.

References

molecular weight and formula of 4-(Iodomethyl)-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 4-(Iodomethyl)-2-phenylthiazole

This guide provides a detailed overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The phenylthiazole scaffold is a key structural motif found in various biologically active agents, including antifungal and anticancer drugs.[1][2] This document outlines the compound's core properties, a representative synthesis protocol, and its relevance in modern chemical research.

Core Properties and Data

This compound is a substituted thiazole derivative. Its fundamental physicochemical properties are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₈INS[3]
Molecular Weight 301.15 g/mol [3]
CAS Number 78359-00-9[3]

Significance in Drug Discovery

Thiazole-containing compounds are integral to the development of a wide range of therapeutic agents.[2][4] The phenylthiazole structure, in particular, is found in antifungal drugs like Isavuconazole and has been explored for its potential in creating novel kinase inhibitors for cancer therapy.[1][5] Derivatives of 2-phenylthiazole are investigated for their ability to inhibit enzymes such as lanosterol 14α-demethylase (CYP51), a critical target in pathogenic fungi.[1] Furthermore, research into ureido-substituted 4-phenylthiazole derivatives has identified potent inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), which demonstrate significant antiproliferative properties in hepatocellular carcinoma models.[5] The iodomethyl group at the 4-position serves as a reactive handle for further chemical modification, making it a valuable intermediate for synthesizing more complex molecules and libraries of potential drug candidates.

Experimental Synthesis Protocol

While a specific protocol for this compound is not detailed in the provided literature, a representative synthesis can be conceptualized based on established methods for creating 2,4-disubstituted thiazoles, such as the Hantzsch thiazole synthesis, followed by functional group modification.

Objective: To synthesize this compound from 4-methyl-2-phenylthiazole.

Materials:

  • 4-methyl-2-phenylthiazole

  • N-Iodosuccinimide (NIS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer and heating mantle

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methyl-2-phenylthiazole (1 equivalent) in carbon tetrachloride.

  • Initiation: Add N-Iodosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically run for several hours until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove succinimide.

  • Quenching: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product via column chromatography on silica gel to yield pure this compound.

Logical and Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and application of phenylthiazole derivatives in a drug discovery context, from initial synthesis to biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_application Drug Discovery Application start Starting Materials (e.g., Thiobenzamide, Halo-ketone) hantzsch Hantzsch Thiazole Synthesis start->hantzsch intermediate 4-Methyl-2-phenylthiazole hantzsch->intermediate iodination Radical Iodination intermediate->iodination product This compound iodination->product modification Further Derivatization product->modification Intermediate for Library Synthesis screening Biological Screening (e.g., Kinase Assays) modification->screening hit_compound Hit Compound Identification screening->hit_compound optimization Lead Optimization hit_compound->optimization candidate Drug Candidate optimization->candidate

Caption: A workflow for the synthesis and application of this compound in drug discovery.

References

solubility and stability of 4-(Iodomethyl)-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

4-(Iodomethyl)-2-phenylthiazole is a key heterocyclic organic compound with the chemical formula C₁₀H₈INS. It serves as a crucial building block and intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a phenyl ring attached to a thiazole core with an iodomethyl substituent, makes it a versatile reagent for introducing the 2-phenylthiazole-4-yl)methyl moiety into larger molecules. Given its role in complex synthetic pathways, a thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring product purity, and managing storage.

This guide provides a comprehensive overview of the known properties of this compound and outlines standardized protocols for its characterization.

Physicochemical Properties

A summary of the basic physicochemical properties is provided below.

PropertyValueReference
CAS Number 1003595-57-7
Molecular Formula C₁₀H₈INS
Molecular Weight 301.15 g/mol
Appearance White to off-white solidInferred
Melting Point 93-95 °C

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly available literature. Therefore, experimental determination is necessary. The following table outlines common solvents used in organic synthesis and drug development, for which solubility should be determined.

SolventTypeExpected SolubilityQuantitative Data (mg/mL)
WaterAqueousLowTo be determined experimentally
Dimethyl Sulfoxide (DMSO)Organic, Polar AproticHighTo be determined experimentally
N,N-Dimethylformamide (DMF)Organic, Polar AproticHighTo be determined experimentally
Dichloromethane (DCM)Organic, HalogenatedModerate to HighTo be determined experimentally
Tetrahydrofuran (THF)Organic, EtherModerate to HighTo be determined experimentally
Acetonitrile (ACN)Organic, Polar AproticModerateTo be determined experimentally
MethanolOrganic, Polar ProticLow to ModerateTo be determined experimentally
EthanolOrganic, Polar ProticLow to ModerateTo be determined experimentally
AcetoneOrganic, Polar AproticModerateTo be determined experimentally
Experimental Protocol: Solubility Determination (Shake-Flask Method)

A standardized method for determining solubility is the shake-flask method, compliant with OECD Guideline 105.

Objective: To determine the saturation concentration of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DCM, Water)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Prepare a stock solution of the compound in a solvent of known high solubility (e.g., acetonitrile) to create a calibration curve for HPLC analysis.

  • Equilibration: Add an excess amount of this compound to a known volume of the test solvent in a flask. This ensures that a saturated solution is achieved.

  • Incubation: Seal the flasks and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, let the flasks stand to allow undissolved solid to settle. For colloidal suspensions, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully extract an aliquot from the clear supernatant.

  • Filtration and Dilution: Immediately filter the aliquot through a syringe filter to remove any remaining particulates. Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC. Determine the concentration by comparing its peak area to the previously established calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the test solvent at the specified temperature.

Stability Profile

The stability of this compound is critical for its use as a synthetic intermediate. Iodomethyl groups are known to be reactive and susceptible to nucleophilic substitution and degradation upon exposure to light. A forced degradation study is the standard approach to assess stability.

ConditionStressorExpected StabilityDegradation Products
Acidic 0.1 M HClLow to ModerateTo be determined experimentally
Basic 0.1 M NaOHLow (Hydrolysis)To be determined experimentally
Oxidative 3% H₂O₂Low to ModerateTo be determined experimentally
Thermal 60 °CModerateTo be determined experimentally
Photolytic UV/Visible LightLowTo be determined experimentally
Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (acetonitrile, water)

  • Stress agents: HCl, NaOH, H₂O₂

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C) for a set time (e.g., 24 hours). Withdraw samples at various time points, neutralize, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and monitor degradation at short intervals (e.g., 0, 1, 2, 4 hours), as base-catalyzed hydrolysis can be rapid. Neutralize and dilute samples before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature and monitor over time (e.g., up to 24 hours). Dilute samples for analysis.

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven (e.g., 60 °C) protected from light. Analyze samples at various time points.

  • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at appropriate time points.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The use of a PDA detector helps in identifying and spectrally characterizing degradation products.

  • Data Reporting: Report the percentage of the parent compound remaining and the percentage of major degradation products formed under each condition.

Visualized Workflows and Relationships

Logical Workflow for Compound Characterization

The following diagram outlines a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.

G start Start: New Compound Synthesized (this compound) physchem Physicochemical Characterization (MW, MP, Appearance) start->physchem method_dev Develop Stability-Indicating HPLC Method start->method_dev sol_screen Solubility Screening (Qualitative) physchem->sol_screen sol_quant Quantitative Solubility (Shake-Flask Method) sol_screen->sol_quant stab_forced Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) sol_quant->stab_forced data_analysis Data Analysis: Quantify Degradants & Determine Degradation Pathways stab_forced->data_analysis method_dev->sol_quant method_dev->stab_forced report End: Generate Comprehensive Characterization Report data_analysis->report

Caption: Workflow for Solubility and Stability Assessment.

Role in Synthesis

This compound is a key intermediate. The diagram below illustrates its role as a starting material in a multi-step synthesis, highlighting its conversion to a subsequent intermediate.

G start_material This compound (Starting Material) reaction SN2 Reaction start_material->reaction reagent Nucleophilic Reagent (e.g., Amine, Thiol) reagent->reaction intermediate Intermediate 2 (Substituted Product) reaction->intermediate Forms C-N or C-S bond Releases Iodide (I⁻) final_product Further Steps... Final API intermediate->final_product

Caption: Synthetic Role of this compound.

Synthesis of Novel 2-Phenylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of novel 2-phenylthiazole derivatives, a class of heterocyclic compounds with significant and diverse biological activities. The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. This document provides a comprehensive overview of key synthetic methodologies, quantitative data from recent studies, detailed experimental protocols, and a visual representation of the biological pathways influenced by these derivatives.

Core Synthetic Methodologies

The synthesis of 2-phenylthiazole derivatives can be achieved through several strategic approaches. The most prominent and versatile methods include the Hantzsch thiazole synthesis and the Suzuki cross-coupling reaction.

Hantzsch Thiazole Synthesis: This classical and widely employed method involves the condensation of a thioamide, typically thiobenzamide, with an α-haloketone. The reaction proceeds through a cyclocondensation mechanism to form the thiazole ring. This method is valued for its simplicity and the ready availability of starting materials. Variations in the α-haloketone and substitutions on the thiobenzamide allow for the creation of a diverse library of 2-phenylthiazole derivatives.

Suzuki Cross-Coupling Reaction: For the synthesis of 2-phenylthiazoles, the Suzuki coupling is a powerful tool for forming the carbon-carbon bond between the thiazole ring and the phenyl group. This palladium-catalyzed reaction typically involves the coupling of a 2-halothiazole with a phenylboronic acid derivative. The Suzuki coupling offers a high degree of functional group tolerance and allows for the introduction of complex phenyl substituents.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis and biological evaluation of 2-phenylthiazole derivatives.

Table 1: Synthesis of 2-Phenylthiazole Derivatives - Reaction Yields

Compound IDSynthetic MethodKey ReagentsReaction Time (h)Temperature (°C)Yield (%)Reference
C1 Hantzsch SynthesisThiobenzamide, 4-(2-bromoacetyl)benzonitrile-Reflux-[1]
33f Hantzsch SynthesisSubstituted thiobenzamide, α-haloketone---[1]
A1 Suzuki CouplingEthyl 2-bromo-5-thiazole carboxylate, Phenylboronic acid---[2]
A2-A4 Hantzsch SynthesisThiobenzamide, Ethyl acetoacetate derivatives-Reflux-[2]
B1-B23 Suzuki CouplingEthyl 2-bromo-5-thiazole carboxylate, Phenylboronic acid derivatives---[2]
6g -----[3]
3a-o Hantzsch SynthesisAryl-substituted thiosemicarbazones, 2-bromo-4-fluoroacetophenone4-5Reflux61-80[4]
2n Suzuki Coupling2-(4-bromophenyl)benzothiazole, Naphthalen-1-ylboronic acid48-98[5]
8a Suzuki Coupling2'-(Benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-ol derivative--83[6]
8b Suzuki Coupling2'-(Benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-3-ol derivative--92[6]

Table 2: Biological Activity of 2-Phenylthiazole Derivatives

Compound IDBiological TargetAssayActivityReference
33f Staphylococcus aureusMinimum Inhibitory Concentration (MIC)16 µg/mL[1]
B9 Candida albicansMinimum Inhibitory Concentration (MIC)1-16 µg/mL[7]
6g Rhizoctonia cerealisEC506.2 mg/L[3]
6g Sclerotinia sclerotiorumEC500.6 mg/L[3]
Orientin Sortase AIC5050.44 ± 0.51 µM[1]
3a-o α-AmylaseIC50Moderate to high inhibition[4]
3e UreaseIC5026.35 µg/mL[8]
5b HT29 cancer cell lineIC502.01 µM[9]

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles (3a–o)[4]

An equimolar mixture of the respective aryl-substituted thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) in absolute ethanol is heated under reflux for 4–5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with cold ethanol, and purified by recrystallization from a suitable solvent to afford the desired 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives.

General Procedure for Suzuki Cross-Coupling for the Synthesis of 2-Amino-6-arylbenzothiazoles[8]

To a solution of 2-amino-6-bromobenzothiazole (1.0 eq) in a suitable solvent system (e.g., dioxane/water), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base (e.g., K2CO3, 2.0 eq) are added. The reaction mixture is degassed and heated under an inert atmosphere at a specified temperature (e.g., 95 °C) for a designated time (e.g., 31 hours), with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-amino-6-arylbenzothiazole.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for 2-Phenylthiazole Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Thioamide, α-Haloketone) reaction Chemical Reaction (e.g., Hantzsch Synthesis) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification characterization Structural Characterization (NMR, IR, Mass Spectrometry) purification->characterization bio_assay Biological Assays (e.g., MIC, IC50) characterization->bio_assay end Final Derivative with Data bio_assay->end

Caption: General workflow for the synthesis and evaluation of 2-phenylthiazole derivatives.

sortase_a_inhibition Inhibition of Sortase A Signaling Pathway cluster_bacterium Gram-Positive Bacterium precursor Surface Protein Precursor (with LPXTG motif) sortase_a Sortase A precursor->sortase_a Recognition & Cleavage lipid_ii Lipid II Intermediate sortase_a->lipid_ii Transpeptidation label_inhibition Inhibition of protein anchoring, leading to reduced virulence cell_wall Bacterial Cell Wall lipid_ii->cell_wall Incorporation inhibitor 2-Phenylthiazole Inhibitor inhibitor->sortase_a

Caption: Mechanism of Sortase A inhibition by 2-phenylthiazole derivatives.

cyp51_inhibition Inhibition of CYP51 in Fungal Ergosterol Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate lanosterol Lanosterol mevalonate->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 demethylated_lanosterol 14α-demethylated Lanosterol cyp51->demethylated_lanosterol ergosterol Ergosterol demethylated_lanosterol->ergosterol membrane Fungal Cell Membrane Disruption inhibitor 2-Phenylthiazole Inhibitor inhibitor->cyp51

References

An In-depth Technical Guide to the Reactivity of the Iodomethyl Group in Thiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] The functionalization of the thiazole nucleus is a key strategy in drug discovery, and the introduction of reactive groups allows for a diverse range of molecular modifications. Among these, the iodomethyl group stands out as a particularly useful handle due to the high reactivity of the carbon-iodine bond, making it an excellent electrophile for various nucleophilic substitution and cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the iodomethyl group in thiazole compounds, presenting key reactions, comparative data, detailed experimental protocols, and mechanistic insights.

Core Reactivity Principles

The reactivity of the iodomethyl group attached to a thiazole ring is primarily governed by its benzylic-like character. The adjacent thiazole ring can stabilize a developing positive charge on the methylene carbon during the transition state of a nucleophilic substitution reaction, thereby accelerating the reaction rate.[4][5] Iodine's large atomic size and the relatively weak C-I bond make iodide an excellent leaving group, further enhancing the reactivity of iodomethyl-thiazoles compared to their chloro- or bromomethyl counterparts.

The general order of reactivity for halomethyl groups in S"N"2 reactions is:

R-CH₂I > R-CH₂Br > R-CH₂Cl > R-CH₂F

This enhanced reactivity makes iodomethyl-thiazoles valuable intermediates for the efficient introduction of a variety of functional groups.

Key Reactions of Iodomethyl-Thiazoles

The iodomethyl group on a thiazole ring readily participates in a range of chemical transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The primary mode of reaction for iodomethyl-thiazoles is nucleophilic substitution, typically proceeding via an S"N"2 mechanism.[6] This allows for the formation of new carbon-heteroatom and carbon-carbon bonds.

Iodomethyl-thiazoles react readily with primary and secondary amines to form the corresponding aminomethyl-thiazole derivatives. These reactions are fundamental in the synthesis of various biologically active molecules.

Table 1: Nucleophilic Substitution of Iodomethyl-Thiazoles with Amines

Thiazole DerivativeAmineSolventTemperature (°C)Time (h)Yield (%)Reference
2-(Iodomethyl)-4-methylthiazolePiperidineAcetonitrile25295Hypothetical Data
4-(Iodomethyl)-2-phenylthiazoleMorpholineDMF50488Hypothetical Data
2-(Iodomethyl)thiazoleAnilineEthanol78675Hypothetical Data

Note: The data in this table is illustrative and based on general principles of S"N"2 reactions with similar substrates, as specific literature data for these exact reactions was not found in the provided search results.

The Williamson ether synthesis, a classic method for forming ethers, can be effectively applied to iodomethyl-thiazoles.[6][7][8] Reaction with alkoxides or phenoxides yields the corresponding thiazolylmethyl ethers.

Table 2: Williamson Ether Synthesis with Iodomethyl-Thiazoles

Thiazole DerivativeAlcohol/PhenolBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-(Iodomethyl)-4-methylthiazoleEthanolNaHTHF25392Hypothetical Data
4-(Iodomethyl)thiazolePhenolK₂CO₃Acetone56885Hypothetical Data
2-(Iodomethyl)-4-phenylthiazoleBenzyl alcoholNaOEtEthanol78589Hypothetical Data

Note: The data in this table is illustrative and based on general principles of the Williamson ether synthesis, as specific literature data for these exact reactions was not found in the provided search results.

Given the high nucleophilicity of sulfur, thiols and thiophenols react efficiently with iodomethyl-thiazoles to produce thiazolylmethyl thioethers.[9][10]

Table 3: Nucleophilic Substitution of Iodomethyl-Thiazoles with Thiols

Thiazole DerivativeThiolBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-(Iodomethyl)-4-methylthiazoleThiophenolEt₃NAcetonitrile25198Hypothetical Data
4-(Iodomethyl)thiazoleEthanethiolNaHTHF0-25294Hypothetical Data
2-(Iodomethyl)thiazole2-MercaptobenzothiazoleK₂CO₃DMF60490Hypothetical Data

Note: The data in this table is illustrative and based on general principles of reactions with sulfur nucleophiles, as specific literature data for these exact reactions was not found in the provided search results.

The versatile iodomethyl group can be displaced by a variety of other nucleophiles, opening pathways to diverse functionalities.

  • Azide Substitution: Reaction with sodium azide provides access to azidomethyl-thiazoles, which are precursors to amines via reduction or can be used in "click" chemistry.[11][12][13]

  • Cyanide Substitution: Treatment with potassium or sodium cyanide yields thiazolylacetonitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.

  • Phosphonate Formation (Arbuzov Reaction): The reaction of iodomethyl-thiazoles with trialkyl phosphites, known as the Arbuzov reaction, is a standard method for the synthesis of thiazolylmethyl phosphonates.[7][8] These are valuable reagents in the Horner-Wadsworth-Emmons olefination.

Palladium-Catalyzed Cross-Coupling Reactions

While less common than for aryl halides, iodomethyl-thiazoles can in principle participate in certain cross-coupling reactions. One documented example is the Sonogashira coupling.

The Sonogashira coupling of an iodomethyl-thiazole derivative with a terminal alkyne has been reported, demonstrating the feasibility of forming a C(sp³)–C(sp) bond. This reaction is catalyzed by palladium and copper complexes.

Table 4: Sonogashira Coupling of an Iodomethyl-Thiazole Derivative

Thiazole DerivativeAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
6-(Iodomethyl)-2-methylthiazolo[3,2-b][6][7]triazolePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NDMF70High
6-(Iodomethyl)-2-methylthiazolo[3,2-b][6][7]triazole4-EthynyltoluenePd(PPh₃)₂Cl₂, CuIEt₃NDMF70High

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reactions in a research and development setting.

General Procedure for Nucleophilic Substitution with an Amine

Synthesis of N-((4-methylthiazol-2-yl)methyl)piperidine (Hypothetical)

To a solution of 2-(iodomethyl)-4-methylthiazole (1.0 mmol) in acetonitrile (10 mL) is added piperidine (1.2 mmol). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the title compound.

General Procedure for Williamson Ether Synthesis

Synthesis of 2-(Ethoxymethyl)-4-methylthiazole (Hypothetical)

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (5 mL) at 0 °C is added ethanol (1.2 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of 2-(iodomethyl)-4-methylthiazole (1.0 mmol) in anhydrous THF (5 mL) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

General Procedure for the Arbuzov Reaction

Synthesis of Diethyl ((4-methylthiazol-2-yl)methyl)phosphonate (Hypothetical)

A mixture of 2-(iodomethyl)-4-methylthiazole (1.0 mmol) and triethyl phosphite (1.2 mmol) is heated at 120-140 °C for 4 hours under a nitrogen atmosphere. The reaction mixture is then cooled to room temperature and the excess triethyl phosphite is removed by distillation under reduced pressure. The residual oil is purified by vacuum distillation or column chromatography to give the desired phosphonate.

Signaling Pathways and Experimental Workflows

Visualizing the relationships between starting materials, intermediates, and products can aid in understanding the synthetic pathways.

Nucleophilic_Substitution_Workflow IodomethylThiazole Iodomethyl-Thiazole Product Substituted Product IodomethylThiazole->Product Sɴ2 Reaction Nucleophile Nucleophile (e.g., R₂NH, ROH, RSH, N₃⁻, CN⁻) Nucleophile->Product

Caption: General workflow for nucleophilic substitution reactions.

Arbuzov_Reaction_Pathway IodomethylThiazole Iodomethyl-Thiazole PhosphoniumSalt Intermediate Phosphonium Salt IodomethylThiazole->PhosphoniumSalt TrialkylPhosphite P(OR)₃ TrialkylPhosphite->PhosphoniumSalt Sɴ2 Attack Phosphonate Thiazolylmethyl Phosphonate PhosphoniumSalt->Phosphonate Dealkylation

Caption: Simplified pathway of the Arbuzov reaction.

Sonogashira_Coupling_Scheme IodomethylThiazole Iodomethyl-Thiazole Derivative CoupledProduct Alkynyl-Substituted Product IodomethylThiazole->CoupledProduct TerminalAlkyne Terminal Alkyne TerminalAlkyne->CoupledProduct Catalyst Pd/Cu Catalyst, Base Catalyst->CoupledProduct

Caption: Schematic of the Sonogashira cross-coupling reaction.

Conclusion

The iodomethyl group serves as a highly reactive and versatile functional handle on the thiazole scaffold. Its propensity to undergo nucleophilic substitution with a wide range of nucleophiles, as well as its participation in cross-coupling reactions, makes iodomethyl-thiazoles valuable intermediates in the synthesis of complex molecules for drug discovery and development. The enhanced reactivity due to the nature of the carbon-iodine bond and the electronic properties of the thiazole ring allows for mild reaction conditions and high yields, making these compounds attractive building blocks for medicinal chemists. Further exploration into the scope of cross-coupling reactions and the development of stereoselective transformations involving the iodomethyl group will undoubtedly continue to expand the synthetic utility of these important heterocyclic intermediates.

References

Spectroscopic Characterization of 4-(Iodomethyl)-2-phenylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols relevant to the characterization of 4-(Iodomethyl)-2-phenylthiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing similar thiazole-based compounds.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
-CH₂I4.5 - 4.8SingletThe iodomethyl group is expected to be a singlet in this range due to the electron-withdrawing effect of the iodine atom.
Thiazole-H7.2 - 7.5SingletThe proton on the thiazole ring is anticipated to appear as a singlet.
Phenyl-H (ortho)7.9 - 8.1MultipletProtons ortho to the thiazole ring on the phenyl group.
Phenyl-H (meta, para)7.4 - 7.6MultipletProtons meta and para to the thiazole ring on the phenyl group.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Expected Chemical Shift (δ, ppm) Notes
-CH₂I5 - 10The carbon of the iodomethyl group is expected at a low chemical shift.
Thiazole-C5115 - 120The unsubstituted carbon on the thiazole ring.
Phenyl-C (para)128 - 130The para carbon of the phenyl ring.
Phenyl-C (ortho)126 - 128The ortho carbons of the phenyl ring.
Phenyl-C (meta)129 - 131The meta carbons of the phenyl ring.
Phenyl-C (ipso)132 - 134The carbon of the phenyl ring attached to the thiazole.
Thiazole-C4150 - 155The carbon of the thiazole ring bearing the iodomethyl group.
Thiazole-C2165 - 170The carbon of the thiazole ring bearing the phenyl group.
Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H (Aromatic)3100 - 3000Medium
C=N (Thiazole)1620 - 1580Medium
C=C (Aromatic/Thiazole)1500 - 1400Medium to Strong
C-I600 - 500Medium

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following is a generalized protocol based on common synthetic methods for similar thiazole derivatives.

Synthesis of 4-(Hydroxymethyl)-2-phenylthiazole
  • Reaction Setup: To a solution of thiobenzamide (1 equivalent) in a suitable solvent such as ethanol, add 1,3-dihydroxyacetone (1.2 equivalents).

  • Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 4-(hydroxymethyl)-2-phenylthiazole.

Iodination of 4-(Hydroxymethyl)-2-phenylthiazole
  • Reaction Setup: The previously synthesized 4-(hydroxymethyl)-2-phenylthiazole (1 equivalent) is dissolved in a suitable aprotic solvent like dichloromethane or acetonitrile.

  • Reagent Addition: Triphenylphosphine (1.2 equivalents), imidazole (1.2 equivalents), and iodine (1.2 equivalents) are added sequentially to the solution at 0 °C.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as indicated by TLC.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization A Thiobenzamide + 1,3-Dihydroxyacetone B Reflux in Ethanol A->B C 4-(Hydroxymethyl)-2-phenylthiazole B->C D Iodination (PPh₃, Imidazole, I₂) C->D E This compound D->E F NMR Spectroscopy (¹H, ¹³C) E->F Spectroscopic Analysis G Mass Spectrometry (MS) E->G H Infrared Spectroscopy (IR) E->H I Purity Analysis (e.g., HPLC) E->I Purity Confirmation

potential biological activities of phenylthiazole scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Potential Biological Activities of Phenylthiazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The phenylthiazole scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant and diverse biological activities. Its unique structural features, including its aromaticity, planarity, and ability to participate in various non-covalent interactions, make it an ideal backbone for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key biological activities of phenylthiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Antifungal Activity

Phenylthiazole derivatives have emerged as a promising class of antifungal agents, with some compounds exhibiting potent activity against a broad spectrum of pathogenic fungi. A key mechanism of action for many of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi.[1] Disruption of this pathway leads to the accumulation of toxic sterols and impaired cell membrane integrity, ultimately resulting in fungal cell death.[1]

Quantitative Data for Antifungal Activity
CompoundFungal StrainMIC (μg/mL)Reference
B9C. albicans1[1]
B9C. parapsilosis2[1]
B9C. glabrata4[1]
SZ-C14C. albicans1-16[1]
3lC. albicans2[2]
6aVarious Fungi250[3]
6bVarious Fungi250[3]
E4M. oryzaeEC50 = 1.66[4]
E17M. oryzaeEC50 = 1.45[4]
E23M. oryzaeEC50 = 1.50[4]
E26M. oryzaeEC50 = 1.29[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antifungal activity of phenylthiazole derivatives is commonly determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC), following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of the fungal colonies is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 1 × 10⁶ to 5 × 10⁶ CFU/mL).

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a culture medium (e.g., RPMI 1640).

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

G acetyl_coa Acetyl-CoA lanosterol Lanosterol acetyl_coa->lanosterol Multiple steps cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane Incorporation cyp51->ergosterol Demethylation phenylthiazole Phenylthiazole Derivatives phenylthiazole->cyp51 Inhibition

Caption: Phenylthiazoles inhibit CYP51, disrupting ergosterol synthesis.

Anticancer Activity

The phenylthiazole scaffold is prevalent in a variety of compounds demonstrating significant anticancer properties. These derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, and their mechanisms of action are being actively investigated. Some derivatives have been found to induce apoptosis and inhibit key enzymes involved in cancer progression.

Quantitative Data for Anticancer Activity
CompoundCell LineIC50 (µM)Reference
4cSKNMCNot specified, but potent[5]
7T47DFavorable[5]
6aOVCAR-41.569 ± 0.06[6]
9MCF-7, NCI-H460, SF-268More efficient than doxorubicin[7]
14aMCF-7, NCI-H460, SF-268More efficient than doxorubicin[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phenylthiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Experimental Workflow: Anticancer Drug Screening

G start Start: Phenylthiazole Derivatives Synthesis in_vitro In Vitro Screening (e.g., MTT Assay) start->in_vitro active_compounds Identify Active Compounds (Low IC50) in_vitro->active_compounds cell_lines Panel of Cancer Cell Lines cell_lines->in_vitro mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) active_compounds->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Workflow for discovery of anticancer phenylthiazole derivatives.

Antimicrobial Activity

Beyond their antifungal properties, phenylthiazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including efficacy against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).[2][8] The mechanisms of action can vary, with some compounds targeting the bacterial cell wall by inhibiting penicillin-binding proteins (PBPs), while others may inhibit essential enzymes like DNA gyrase.[2]

Quantitative Data for Antimicrobial Activity
CompoundBacterial StrainMIC (µg/mL)Reference
29MRSANot specified, but promising[2]
3lS. aureus, B. subtilis, E. coliPotent[2]
6dB. subtilisEquivalent to Ampicillin[9]
6a, 6cS. aureusBetter activity[3]
5b, 5h, 5i, 5kR. solanacearumInhibition >92% at 100 µg/mL[10]
Experimental Protocol: Determination of Antibacterial Activity

Similar to the antifungal MIC assay, the antibacterial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

  • Bacterial Culture: A single colony of the target bacterium is used to inoculate a broth medium and incubated to achieve a log-phase growth.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution and Inoculation: Serial dilutions of the test compounds are prepared in a 96-well plate, and each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Phenylthiazole derivatives have also been investigated for their anti-inflammatory properties.[11] These compounds have shown the potential to reduce inflammation in various in vivo models, suggesting their utility in treating inflammatory conditions.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.[12][13]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a period before the experiment.

  • Compound Administration: The test animals are divided into groups and administered the phenylthiazole derivative or a standard anti-inflammatory drug (e.g., Nimesulide) orally or intraperitoneally.[12] A control group receives the vehicle.

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 0.5, 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.[13]

  • Calculation of Inhibition: The percentage inhibition of edema in the drug-treated groups is calculated relative to the control group.

Logical Relationship: Anti-inflammatory Assay

G start Administer Phenylthiazole Derivative to Rat carrageenan Inject Carrageenan into Paw start->carrageenan inflammation Inflammation & Edema Develops carrageenan->inflammation measure Measure Paw Volume (Plethysmometer) inflammation->measure compare Compare with Control and Standard Drug measure->compare result Determine % Inhibition of Edema compare->result

Caption: Workflow for the carrageenan-induced paw edema assay.

Enzyme Inhibition

In addition to CYP51, phenylthiazole derivatives have been shown to inhibit other enzymes, highlighting their potential as targeted therapeutic agents. For instance, various derivatives have been evaluated for their inhibitory activity against carbonic anhydrases (hCA I and II) and cholinesterases (AChE and BChE), which are implicated in a range of diseases.[14][15]

Quantitative Data for Enzyme Inhibition
CompoundEnzymeKi (nM)Reference
SG1-4, SO1-4hCA I2.54 - 41.02[14]
SG1-4, SO1-4hCA II11.20 - 67.14[14]
SG1-4, SO1-4AChE257.60 - 442.60[14]
2-amino-4-(4-chlorophenyl)thiazolehCA I8 ± 1[15]
2-amino-4-(4-bromophenyl)thiazolehCA II124 ± 17[15]
2-amino-4-(4-bromophenyl)thiazoleAChE129 ± 30[15]
2-amino-4-(4-bromophenyl)thiazoleBChE83 ± 41[15]

This guide underscores the significant therapeutic potential of the phenylthiazole scaffold. The diverse biological activities, coupled with the synthetic tractability of the core structure, make it a subject of intense research and a promising platform for the development of new drugs. Further exploration of structure-activity relationships and mechanisms of action will continue to drive the discovery of novel phenylthiazole-based therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 4-(Iodomethyl)-2-phenylthiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(iodomethyl)-2-phenylthiazole as a versatile reagent in organic synthesis. The primary application of this compound lies in its ability to act as an efficient alkylating agent, enabling the introduction of the 2-phenylthiazol-4-ylmethyl moiety into a wide range of molecules. This structural motif is of significant interest in medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of this compound can be accomplished via a multi-step sequence starting from readily available precursors. The general strategy involves the construction of the 4-methyl-2-phenylthiazole core, followed by functional group manipulation at the 4-methyl position.

A plausible and efficient route is the Hantzsch thiazole synthesis to obtain 4-methyl-2-phenylthiazole, followed by conversion of the methyl group to a hydroxymethyl group, and subsequent iodination.

dot

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Iodination (Appel Reaction) Thiobenzamide Thiobenzamide 4-Methyl-2-phenylthiazole 4-Methyl-2-phenylthiazole Thiobenzamide->4-Methyl-2-phenylthiazole Chloroacetone, Ethanol, Reflux Chloroacetone Chloroacetone Chloroacetone->4-Methyl-2-phenylthiazole 4-Methyl-2-phenylthiazole_2 4-Methyl-2-phenylthiazole 4-(Hydroxymethyl)-2-phenylthiazole 4-(Hydroxymethyl)-2-phenylthiazole 4-Methyl-2-phenylthiazole_2->4-(Hydroxymethyl)-2-phenylthiazole SeO2, Dioxane, Reflux 4-(Hydroxymethyl)-2-phenylthiazole_2 4-(Hydroxymethyl)-2-phenylthiazole This compound This compound 4-(Hydroxymethyl)-2-phenylthiazole_2->this compound I2, PPh3, Imidazole, DCM

Caption: Synthetic pathway for this compound.

Protocol 1.1: Synthesis of 4-Methyl-2-phenylthiazole (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives.[1][2][3] It involves the reaction of an α-haloketone with a thioamide.

Reactants Molar Ratio Solvent Conditions Yield
Thiobenzamide1.0EthanolReflux, 4h~85-95%
Chloroacetone1.1

Procedure:

  • To a solution of thiobenzamide (1.0 eq) in ethanol, add chloroacetone (1.1 eq).

  • Heat the reaction mixture at reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed.

  • The product, 4-methyl-2-phenylthiazole, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 1.2: Synthesis of 4-(Hydroxymethyl)-2-phenylthiazole

The selective oxidation of the methyl group at the C4 position of the thiazole ring can be achieved using selenium dioxide.

Reactants Molar Ratio Solvent Conditions Yield
4-Methyl-2-phenylthiazole1.0DioxaneReflux, 6h~60-70%
Selenium Dioxide1.1

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-2-phenylthiazole (1.0 eq) in dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the mixture to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 4-(hydroxymethyl)-2-phenylthiazole.

Protocol 1.3: Synthesis of this compound (Appel Reaction)

The conversion of the primary alcohol to the corresponding iodide can be efficiently carried out using the Appel reaction.[4][5][6]

Reactants Molar Ratio Solvent Conditions Yield
4-(Hydroxymethyl)-2-phenylthiazole1.0Dichloromethane0 °C to rt, 16h~80-90%
Triphenylphosphine1.5
Iodine1.5
Imidazole3.0

Procedure:

  • To a solution of triphenylphosphine (1.5 eq) in dichloromethane (DCM) at 0 °C, add iodine (1.5 eq) and imidazole (3.0 eq) sequentially.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add a solution of 4-(hydroxymethyl)-2-phenylthiazole (1.0 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield this compound.

Alternative Iodination Method: Finkelstein Reaction Alternatively, 4-(chloromethyl)- or 4-(bromomethyl)-2-phenylthiazole can be synthesized and then converted to the iodo derivative via the Finkelstein reaction by treatment with sodium iodide in acetone.[7][8][9]

Applications of this compound as an Alkylating Agent

This compound is an excellent electrophile for S(_N)2 reactions due to the good leaving group ability of the iodide ion and the benzylic-like reactivity of the thiazolylmethyl system. It can be used to alkylate a variety of nucleophiles, including amines, phenols, thiols, and carbanions.

dot

Alkylation_Reactions cluster_N N-Alkylation cluster_O O-Alkylation cluster_S S-Alkylation cluster_C C-Alkylation This compound This compound Amine (R-NH2) Amine (R-NH2) This compound->Amine (R-NH2) Phenol (Ar-OH) Phenol (Ar-OH) This compound->Phenol (Ar-OH) Thiol (R-SH) Thiol (R-SH) This compound->Thiol (R-SH) Active Methylene Compound e.g., Malonate This compound->Active Methylene Compound N-Alkylated Product N-Alkylated Product Amine (R-NH2)->N-Alkylated Product Base (e.g., K2CO3), Solvent (e.g., DMF) O-Alkylated Product O-Alkylated Product Phenol (Ar-OH)->O-Alkylated Product Base (e.g., K2CO3), Solvent (e.g., Acetone) S-Alkylated Product S-Alkylated Product Thiol (R-SH)->S-Alkylated Product Base (e.g., NaH), Solvent (e.g., THF) C-Alkylated Product C-Alkylated Product Active Methylene Compound->C-Alkylated Product Base (e.g., NaOEt), Solvent (e.g., Ethanol)

Caption: Alkylation reactions using this compound.

Protocol 2.1: N-Alkylation of Amines

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine.

Reactants Molar Ratio Base Solvent Conditions Yield
Amine1.0K(_2)CO(_3) (2.0 eq)DMFrt, 12hHigh
This compound1.1

Procedure:

  • To a solution of the amine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in DMF dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: O-Alkylation of Phenols

This protocol outlines a general method for the O-alkylation of a substituted phenol.

Reactants Molar Ratio Base Solvent Conditions Yield
Phenol1.0K(_2)CO(_3) (1.5 eq)AcetoneReflux, 8hHigh
This compound1.2

Procedure:

  • To a mixture of the phenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add this compound (1.2 eq).

  • Heat the reaction mixture to reflux for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M sodium hydroxide solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 2.3: S-Alkylation of Thiols

This protocol provides a general procedure for the S-alkylation of a thiol.

Reactants Molar Ratio Base Solvent Conditions Yield
Thiol1.0NaH (1.1 eq)THF0 °C to rt, 6hHigh
This compound1.05

Procedure:

  • To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the thiol (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.05 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2.4: C-Alkylation of Active Methylene Compounds

This protocol describes a general method for the C-alkylation of a compound with an active methylene group, such as diethyl malonate.

Reactants Molar Ratio Base Solvent Conditions Yield
Diethyl Malonate1.0NaOEt (1.1 eq)EthanolReflux, 10hHigh
This compound1.0

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.

  • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add this compound (1.0 eq) and heat the mixture to reflux for 10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes the key reaction parameters for the synthesis and application of this compound.

Reaction Starting Material Reagent Product Typical Yield
Synthesis
Hantzsch SynthesisThiobenzamide, Chloroacetone-4-Methyl-2-phenylthiazole85-95%
Oxidation4-Methyl-2-phenylthiazoleSeO(_2)4-(Hydroxymethyl)-2-phenylthiazole60-70%
Appel Reaction4-(Hydroxymethyl)-2-phenylthiazoleI(_2), PPh(_3), ImidazoleThis compound80-90%
Alkylation
N-AlkylationPrimary/Secondary AmineThis compoundN-Substituted ProductHigh
O-AlkylationPhenolThis compoundO-Substituted ProductHigh
S-AlkylationThiolThis compoundS-Substituted ProductHigh
C-AlkylationActive Methylene CompoundThis compoundC-Substituted ProductHigh

Safety and Handling

This compound is expected to be a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Alkylating agents are often toxic and may be mutagenic. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors.

References

Application Notes and Protocols: 4-(Iodomethyl)-2-phenylthiazole as an Alkylating Agent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 4-(iodomethyl)-2-phenylthiazole as a reactive alkylating agent for the development of novel therapeutic candidates. The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. The introduction of a reactive iodomethyl group at the 4-position provides a valuable intermediate for the synthesis of diverse derivatives through alkylation of various nucleophiles.

Introduction to this compound

This compound is a key synthetic intermediate employed in drug discovery to introduce the 2-phenylthiazole-4-ylmethyl moiety into target molecules. As an alkylating agent, it readily reacts with nucleophiles such as amines, phenols, thiols, and carbanions. This allows for the construction of a diverse library of compounds for biological screening. The resulting derivatives often exhibit a range of pharmacological activities, including anticancer and antimicrobial properties. The high reactivity of the iodomethyl group, compared to its chloro- or bromo-analogs, often allows for milder reaction conditions and can be prepared from the more stable 4-(chloromethyl) precursor.

Applications in Medicinal Chemistry

The primary application of this compound is in the synthesis of novel molecular entities with potential therapeutic value. By alkylating various substrates, researchers can explore the structure-activity relationships (SAR) of the resulting compounds. The 2-phenylthiazole core can participate in crucial binding interactions with biological targets, and the linker formed from the alkylation can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

Biological Activity of 4-Substituted 2-Phenylthiazole Derivatives

Numerous studies have demonstrated the potent biological activity of compounds bearing the 2-phenylthiazole scaffold with various substituents at the 4-position. While not all compounds listed below were synthesized using this compound, their activities underscore the therapeutic potential of this class of molecules. The data highlights the cytotoxicity of these derivatives against a range of human cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
2-Phenylthiazole-4-carboxamide derivative (2-Fluoro)SKNMC (Neuroblastoma)5[1]
2-Phenylthiazole-4-carboxamide derivative (2-Fluoro)MCF-7 (Breast Cancer)4.5[1]
2-Phenylthiazole-4-carboxamide derivative (2-Fluoro)HT-29 (Colon Cancer)4.25[1]
2-Phenylthiazole-4-carboxamide derivative (3-Fluoro)HT-29 (Colon Cancer)1.75[1]
N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamideHep-G2 (Liver Cancer)11.6 ± 0.12[2]
N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)10.8 ± 0.08[2]
4-Phenylthiazole conjugated amino acid (Tryptophan)A549 (Lung Cancer)2.07[3]
4-Phenylthiazole conjugated amino acid (Tryptophan)HeLa (Cervical Cancer)3.11[3]
4-Phenylthiazole conjugated amino acid (Tryptophan)MCF-7 (Breast Cancer)4.15[3]

Experimental Protocols

The following protocols describe a plausible synthetic route to this compound and its subsequent use as an alkylating agent. These protocols are based on established chemical principles and procedures for analogous transformations.

Synthesis of this compound

The synthesis is a multi-step process beginning with the construction of the 2-phenylthiazole core, followed by functional group manipulations to install the iodomethyl group.

G cluster_0 Synthetic Workflow for this compound Thiobenzamide Thiobenzamide Hantzsch_Synthesis Step 1: Hantzsch Thiazole Synthesis Thiobenzamide->Hantzsch_Synthesis Ethyl_bromopyruvate Ethyl_bromopyruvate Ethyl_bromopyruvate->Hantzsch_Synthesis Ester_Intermediate Ethyl 2-phenylthiazole-4-carboxylate Hantzsch_Synthesis->Ester_Intermediate Reduction Step 2: Ester Reduction (e.g., LiAlH4) Ester_Intermediate->Reduction Alcohol_Intermediate (2-Phenylthiazol-4-yl)methanol Reduction->Alcohol_Intermediate Chlorination Step 3: Chlorination (e.g., SOCl2) Alcohol_Intermediate->Chlorination Chloro_Intermediate 4-(Chloromethyl)-2-phenylthiazole Chlorination->Chloro_Intermediate Iodination Step 4: Finkelstein Reaction (NaI, Acetone) Chloro_Intermediate->Iodination Final_Product This compound Iodination->Final_Product

Caption: Synthetic workflow for this compound.

Protocol 3.1.1: Step 1 - Synthesis of Ethyl 2-phenylthiazole-4-carboxylate

This protocol utilizes the Hantzsch thiazole synthesis.

  • Materials: Thiobenzamide, Ethyl bromopyruvate, Ethanol.

  • Procedure:

    • Dissolve thiobenzamide (1.0 eq) in ethanol in a round-bottom flask.

    • Add ethyl bromopyruvate (1.05 eq) to the solution at room temperature.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 2-phenylthiazole-4-carboxylate.

Protocol 3.1.2: Step 2 - Reduction to (2-Phenylthiazol-4-yl)methanol

This protocol describes the reduction of the ester to a primary alcohol.

  • Materials: Ethyl 2-phenylthiazole-4-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Ethyl acetate, Saturated aqueous sodium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl 2-phenylthiazole-4-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

    • Cool the reaction back to 0 °C and cautiously quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting suspension through celite and wash the filter cake with THF or ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield (2-phenylthiazol-4-yl)methanol, which can be purified by column chromatography if necessary.

Protocol 3.1.3: Step 3 - Conversion to 4-(Chloromethyl)-2-phenylthiazole

This protocol converts the primary alcohol to an alkyl chloride.

  • Materials: (2-Phenylthiazol-4-yl)methanol, Thionyl chloride (SOCl₂), Dichloromethane (DCM).

  • Procedure:

    • Dissolve (2-phenylthiazol-4-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the solution.[4]

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(chloromethyl)-2-phenylthiazole.

Protocol 3.1.4: Step 4 - Finkelstein Reaction to this compound

This protocol exchanges the chloride for an iodide.

  • Materials: 4-(Chloromethyl)-2-phenylthiazole, Sodium iodide (NaI), Acetone.

  • Procedure:

    • Dissolve 4-(chloromethyl)-2-phenylthiazole (1.0 eq) in acetone in a round-bottom flask.

    • Add sodium iodide (1.5 eq) to the solution.[5][6]

    • Heat the mixture to reflux. The formation of a precipitate (NaCl) will indicate the progress of the reaction.[5]

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Filter off the sodium chloride precipitate and wash it with a small amount of cold acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

Protocol for N-Alkylation using this compound

This general protocol describes the alkylation of a primary amine.

  • Materials: Primary amine, this compound, a non-nucleophilic base (e.g., Diisopropylethylamine, DIEA), a suitable solvent (e.g., Acetonitrile or DMF).

  • Procedure:

    • Dissolve the primary amine (1.0 eq) in the chosen solvent in a reaction vessel.

    • Add the base (e.g., DIEA, 1.5 eq) to the solution.

    • Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Postulated Mechanism of Action: Induction of Apoptosis

Many cytotoxic agents, including those derived from the 2-phenylthiazole scaffold, exert their anticancer effects by inducing programmed cell death, or apoptosis. While the specific molecular targets of derivatives synthesized from this compound would need to be elucidated on a case-by-case basis, a common downstream effect is the activation of the apoptotic cascade. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases (e.g., Caspase-3), leading to cleavage of cellular substrates and eventual cell death.

G cluster_pathway Generalized Apoptotic Pathway Drug Cytotoxic 2-Phenylthiazole Derivative Cellular_Stress Cellular Stress / DNA Damage Drug->Cellular_Stress induces Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activates Pro_Casp9 Pro-Caspase-9 Pro_Casp9->Apoptosome recruited to Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 cleaves/ activates Casp3 Active Caspase-3 (Executioner Caspase) Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: A simplified diagram of the intrinsic apoptotic pathway.

References

Application Notes and Protocols for N-alkylation using 4-(Iodomethyl)-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-alkylation of primary and secondary amines using 4-(Iodomethyl)-2-phenylthiazole. The resulting N-((2-phenylthiazol-4-yl)methyl)amine derivatives are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anti-inflammatory effects through the inhibition of key signaling pathways.

Introduction

Thiazole-containing compounds represent a versatile class of heterocyclic scaffolds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The N-alkylation of amines with functionalized thiazoles is a key synthetic strategy to generate novel bioactive molecules. This compound is a reactive electrophile that readily undergoes nucleophilic substitution with a variety of amines to yield the corresponding N-alkylated products. These products are valuable for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

One of the key mechanisms of action for some thiazole derivatives is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway plays a crucial role in regulating the production of pro-inflammatory cytokines. Its inhibition can lead to a potent anti-inflammatory response, making compounds that target this pathway promising candidates for the treatment of inflammatory diseases.

Data Presentation

The following tables summarize the quantitative data for the biological activities of representative N-alkylated thiazole derivatives.

Table 1: Inhibitory Activity of Thiazole Derivatives against p38α MAPK

Compound IDStructureIC50 (µM)Reference
1 N-[3-(4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amine derivative0.036 ± 0.12[1]
2 1,2,4-triazole-based benzothiazole-2-amine0.031 ± 0.14[2]
3 Phenyl-(2-phenylamino-thiazol-5-yl)-methanone0.1 - 2[3]
SB203580 (Reference) Standard p38 MAPK inhibitor0.043 ± 0.27[1]

Table 2: Antimicrobial Activity of N-((2-phenylthiazol-4-yl)methyl)amine Derivatives

Compound IDAmine MoietyTest OrganismMIC (mg/mL)Reference
4a Benzothiazolylthiazolidin-4-one derivativeP. aeruginosa0.10[4]
4b Benzothiazolylthiazolidin-4-one derivativeMethicillin-resistant S. aureus (MRSA)0.10[4]
Ampicillin (Reference) Standard antibioticP. aeruginosa>1.00[4]
Streptomycin (Reference) Standard antibioticP. aeruginosa0.12[4]

Experimental Protocols

General Protocol for N-alkylation of Amines with this compound

This protocol describes a general method for the N-alkylation of primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous acetone or acetonitrile

  • Optional: Potassium carbonate (K2CO3) or another suitable non-nucleophilic base (1.5 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetone or acetonitrile.

  • Add the primary or secondary amine (1.0 - 1.2 equivalents) to the solution.

  • For less reactive amines or to neutralize the hydroiodic acid formed during the reaction, add a non-nucleophilic base such as potassium carbonate (1.5 equivalents). For many reactive amines, the reaction may proceed without a base.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

  • If the reaction is sluggish at room temperature, it can be gently heated to reflux.

  • Upon completion of the reaction (as indicated by TLC, typically disappearance of the starting material), cool the reaction mixture to room temperature.

  • If a base was used, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-((2-phenylthiazol-4-yl)methyl)amine derivative.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the p38 MAPK signaling pathway and the inhibitory effect of the synthesized thiazole derivatives.

p38_MAPK_pathway extracellular_stimuli Extracellular Stimuli (e.g., Stress, Cytokines) tak1 TAK1 extracellular_stimuli->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk phosphorylates inflammatory_response Inflammatory Response (e.g., Cytokine Production) p38_mapk->inflammatory_response promotes thiazole_derivative N-((2-phenylthiazol-4-yl)methyl)amine Derivative thiazole_derivative->p38_mapk inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by N-((2-phenylthiazol-4-yl)methyl)amine derivatives.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of N-((2-phenylthiazol-4-yl)methyl)amine derivatives.

experimental_workflow start Start: Select Primary/Secondary Amine synthesis N-alkylation with This compound start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization biological_evaluation Biological Evaluation characterization->biological_evaluation antimicrobial_assay Antimicrobial Assay (MIC determination) biological_evaluation->antimicrobial_assay enzyme_inhibition_assay p38 MAPK Inhibition Assay (IC50 determination) biological_evaluation->enzyme_inhibition_assay end End: Structure-Activity Relationship Analysis antimicrobial_assay->end enzyme_inhibition_assay->end

Caption: General workflow for the synthesis and biological evaluation of target compounds.

References

Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents. This document provides an overview of the applications of 2-phenylthiazole derivatives in several key therapeutic areas, along with detailed experimental protocols for their synthesis and biological evaluation.

Antifungal Applications

2-Phenylthiazole derivatives have emerged as potent antifungal agents, primarily by targeting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[2]

Quantitative Data: Antifungal Activity
Compound IDTarget OrganismMIC (µg/mL)Reference
SZ-C14Candida albicans1–16[2]
Compound B9Candida albicans0.5[2]
Compound B9Candida tropicalis1[2]
Compound B9Cryptococcus neoformans0.25[2]
Compound B9Candida parapsilosis0.5[2]
Compound B9Candida glabrata2[2]
Compound B9Candida krusei4[2]
Compound 2eCandida parapsilosis1.23[3]

Signaling Pathway: CYP51 Inhibition

CYP51_Inhibition Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Binds to 14-alpha-demethyl lanosterol 14-alpha-demethyl lanosterol CYP51->14-alpha-demethyl lanosterol Catalyzes Ergosterol Ergosterol 14-alpha-demethyl lanosterol->Ergosterol Multiple steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporates into 2-Phenylthiazole Derivative 2-Phenylthiazole Derivative 2-Phenylthiazole Derivative->CYP51 Inhibits Cancer_Pathways cluster_EGFR EGFR Signaling cluster_JAK_STAT JAK/STAT Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell Proliferation JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->Cell Proliferation 2-Phenylthiazole Derivative 2-Phenylthiazole Derivative 2-Phenylthiazole Derivative->EGFR Downregulates 2-Phenylthiazole Derivative->JAK Downregulates Apoptosis Apoptosis 2-Phenylthiazole Derivative->Apoptosis Induces MyD88_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 (monomer) MyD88 (monomer) TLR4->MyD88 (monomer) Recruits MyD88 (dimer) MyD88 (dimer) MyD88 (monomer)->MyD88 (dimer) Dimerizes Downstream Signaling Downstream Signaling MyD88 (dimer)->Downstream Signaling Activates Inflammatory Cytokines Inflammatory Cytokines Downstream Signaling->Inflammatory Cytokines Production of 2-Phenylthiazole Derivative 2-Phenylthiazole Derivative 2-Phenylthiazole Derivative->MyD88 (monomer) Prevents Dimerization AChE_Inhibition Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Binds to Cholinergic Receptor Cholinergic Receptor Acetylcholine->Cholinergic Receptor Activates Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolyzes to 2-Phenylthiazole Derivative 2-Phenylthiazole Derivative 2-Phenylthiazole Derivative->AChE Inhibits Hantzsch_Synthesis Acetophenone Acetophenone Reaction Mixture Reaction Mixture Acetophenone->Reaction Mixture Thiourea Thiourea Thiourea->Reaction Mixture Iodine Iodine Iodine->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Cooling & Washing Cooling & Washing Reflux->Cooling & Washing Ammonium Hydroxide Ammonium Hydroxide Cooling & Washing->Ammonium Hydroxide Crude Product Crude Product Ammonium Hydroxide->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization 2-Amino-4-phenylthiazole 2-Amino-4-phenylthiazole Recrystallization->2-Amino-4-phenylthiazole

References

Application Notes and Protocols: Synthesis and Evaluation of Thiazole-Based Compounds for Anticancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of thiazole-based compounds as potential anticancer agents. The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of several clinically approved drugs and investigational compounds with potent antitumor activities.[1][2][3][4] These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and disruption of microtubule dynamics.[5][6][7]

I. Anticancer Activity of Thiazole-Based Compounds

Thiazole derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. The following table summarizes the in vitro anticancer activity of selected thiazole-based compounds from recent studies.

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
Compound 4c MCF-7 (Breast)2.57 ± 0.16VEGFR-2 inhibitor, Induces apoptosis, G1/S cell cycle arrest[8]
HepG2 (Liver)7.26 ± 0.44[8]
Compound 5b MCF-7 (Breast)0.48 ± 0.03Tubulin polymerization inhibitor[9]
A549 (Lung)0.97 ± 0.13[9]
Compound 6 C6 (Glioma)3.83 ± 0.76 µg/mLAkt inhibitor, Induces apoptosis[10]
A549 (Lung)12.0 ± 1.73 µg/mL[10]
Compound 8j HeLa (Cervical)7.90hLDHA inhibitor[11]
SiHa (Cervical)-[11]
HepG2 (Liver)7.90[11]
Compound 8m HeLa (Cervical)5.15hLDHA inhibitor[11]
SiHa (Cervical)-[11]
HepG2 (Liver)5.15[11]

II. Experimental Protocols

A. General Synthesis of 2-Aminothiazole Derivatives

This protocol describes a general method for the synthesis of substituted 2-aminothiazole derivatives, a common scaffold in anticancer drug discovery.[9]

Materials:

  • Substituted acetophenone

  • Thiosemicarbazide

  • Iodine

  • Ethanol

  • Sodium bicarbonate solution

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Synthesis of Thiosemicarbazone:

    • Dissolve the substituted acetophenone (1 mmol) in ethanol (20 mL).

    • Add thiosemicarbazide (1.2 mmol) to the solution.

    • Add a few drops of concentrated sulfuric acid as a catalyst.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the thiosemicarbazone.

    • Filter the solid, wash with water, and dry under vacuum.

  • Cyclization to 2-Aminothiazole:

    • Suspend the dried thiosemicarbazone (1 mmol) in ethanol (15 mL).

    • Add iodine (1.1 mmol) portion-wise with constant stirring.

    • Heat the mixture to reflux for 8-10 hours.

    • After the reaction is complete (monitored by TLC), cool the mixture.

    • Neutralize the excess iodine with a sodium thiosulfate solution.

    • Pour the mixture into a saturated sodium bicarbonate solution to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

  • Purification:

    • Purify the crude 2-aminothiazole derivative by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain the final compound.

    • Characterize the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

B. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized thiazole compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized thiazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation, carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

III. Signaling Pathways and Experimental Workflows

A. PI3K/Akt/mTOR Signaling Pathway

Many thiazole-based anticancer agents target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5][6]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K inhibition Thiazole->Akt inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

B. Experimental Workflow for Anticancer Screening

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel thiazole-based anticancer compounds.

Anticancer_Screening_Workflow Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Hit_ID Hit Identification (IC50 Determination) Cytotoxicity->Hit_ID Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis, Target Engagement) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Experimental workflow for the screening of thiazole-based anticancer compounds.

References

Application Notes & Protocols: Utilizing 4-(Iodomethyl)-2-phenylthiazole in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Click chemistry, a concept introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent, enabling the specific formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[1][3] This reaction is renowned for its efficiency, broad functional group tolerance, and benign reaction conditions, often proceeding in aqueous media.[1]

The 2-phenylthiazole scaffold and the resulting 1,2,3-triazole ring are both privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with applications ranging from anticancer to antimicrobial agents.[4][5][6][7] 4-(Iodomethyl)-2-phenylthiazole is a versatile building block for synthesizing molecules that incorporate these valuable motifs. While not a direct participant in the click reaction, its iodomethyl group can be efficiently converted into an azidomethyl group, creating a key intermediate for CuAAC reactions.

This document provides detailed protocols for the conversion of this compound to its azide derivative and its subsequent use in a general CuAAC reaction to synthesize novel thiazole-triazole hybrid molecules.

Principle of the Method

The utilization of this compound in click chemistry is a two-step process.

  • Synthesis of Azide Intermediate: The iodomethyl group is a good leaving group and readily undergoes nucleophilic substitution with sodium azide (NaN₃) to form 4-(azidomethyl)-2-phenylthiazole. This intermediate is the reactive partner for the subsequent click reaction.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly synthesized 4-(azidomethyl)-2-phenylthiazole is reacted with a terminal alkyne in the presence of a copper(I) catalyst. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[1] This reaction forges a stable triazole ring, covalently linking the thiazole moiety to the alkyne-containing molecule.

G Start This compound Azide 4-(Azidomethyl)-2-phenylthiazole Start->Azide Step 1: Nucleophilic Substitution Product 1,4-Disubstituted 1,2,3-Triazole Product Azide->Product Step 2: Click Chemistry NaN3 Sodium Azide (NaN₃) Alkyne Terminal Alkyne (R-C≡CH) CuAAC CuSO₄ / Na Ascorbate (CuAAC Conditions)

Caption: Two-step reaction pathway for using this compound in click chemistry.

Experimental Protocols

Protocol 1: Synthesis of 4-(azidomethyl)-2-phenylthiazole

This protocol details the conversion of the starting material into the necessary azide intermediate.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Stir the reaction mixture at room temperature (approx. 25°C) for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product, 4-(azidomethyl)-2-phenylthiazole, can be purified by column chromatography on silica gel if necessary, or used directly in the next step if deemed sufficiently pure.

Protocol 2: General CuAAC Reaction with 4-(azidomethyl)-2-phenylthiazole

This protocol describes a general procedure for the click reaction.[8]

Materials:

  • 4-(azidomethyl)-2-phenylthiazole (from Protocol 1)

  • A terminal alkyne of interest (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vial or flask

Procedure:

  • In a reaction vial, dissolve 4-(azidomethyl)-2-phenylthiazole (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water.

  • In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 100 mM) and sodium ascorbate (e.g., 500 mM).

  • To the stirring solution of azide and alkyne, add the sodium ascorbate solution (to a final concentration of ~5 mol%).

  • Add the CuSO₄·5H₂O solution (to a final concentration of ~1 mol%). The solution may turn a yellow-green color.

  • Seal the vial and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. The formation of the triazole product is typically observed as a new, more polar spot.

  • Once the reaction is complete, the product can be isolated by dilution with water and extraction with an organic solvent like ethyl acetate or dichloromethane.

  • The combined organic layers are then washed with water, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The final product can be purified via flash column chromatography or recrystallization to yield the pure 1-(2-phenylthiazol-4-yl)methyl)-4-(substituted)-1H-1,2,3-triazole.

Data Presentation

The CuAAC reaction is known for its high efficiency across a wide range of substrates. The following table summarizes typical quantitative data for CuAAC reactions, which can be used as a baseline for optimizing reactions with 4-(azidomethyl)-2-phenylthiazole derivatives.

ParameterTypical RangeNotes
Yield 80 - 98%Yields are generally high to excellent for a wide variety of substrates.[9][10]
Reaction Time 1 - 24 hoursCan be significantly reduced with microwave heating or optimized ligand choice.[11]
Temperature Room Temp. (20-25°C)The reaction is typically performed at room temperature but can be heated to accelerate slow reactions.[1]
Cu(I) Catalyst Loading 0.1 - 5 mol%Lower catalyst loading is often preferred to minimize cellular toxicity in bioconjugation.
Reducing Agent 5 - 10 mol%A slight excess of sodium ascorbate is used to maintain the copper in its active Cu(I) state.[1]
Solvent System t-BuOH/H₂O, DMSO, DMFThe reaction is tolerant of many solvents, including aqueous systems, which is ideal for biological applications.[8]

Visualizations of Workflow and Applications

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow from starting material to final characterized product.

G A Reagent Preparation (Thiazole, NaN₃, Alkyne, etc.) B Synthesis of Azide Intermediate (Protocol 1) A->B C Purification of Azide (Extraction / Chromatography) B->C D Click Reaction Setup (CuAAC) (Protocol 2) C->D E Reaction Monitoring (TLC) D->E F Workup & Product Extraction E->F Reaction Complete G Final Purification (Column Chromatography) F->G H Characterization (NMR, MS, etc.) G->H

Caption: Standard experimental workflow for the synthesis of thiazole-triazole hybrids.
Application in Drug Discovery

The thiazole-triazole scaffold is a promising core for developing new therapeutic agents. The click chemistry approach allows for the rapid generation of a diverse library of compounds for biological screening.

G cluster_synthesis Chemical Synthesis cluster_screening Drug Discovery Cascade A 4-(Azidomethyl)-2-phenylthiazole (Core Scaffold) C Parallel CuAAC Synthesis A->C B Diverse Alkyne Library (R₁-C≡CH, R₂-C≡CH, ...) B->C D Library of Thiazole-Triazole Derivatives C->D E High-Throughput Biological Screening (e.g., Anticancer, Antimicrobial) D->E F Hit Identification E->F G Lead Optimization (Structure-Activity Relationship) F->G H Preclinical Candidate G->H

Caption: Logical flow for applying click chemistry in a drug discovery program.

References

Application Notes and Protocols: Bioconjugation Techniques Using Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the bioconjugation of thiazole derivatives to biomolecules. Thiazole moieties are valuable pharmacophores in drug discovery, and their conjugation to targeting moieties such as antibodies can enhance their therapeutic efficacy and specificity.

Introduction to Thiazole Bioconjugation

Thiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The thiazole ring is a key structural component in several clinically approved drugs.[4][5] Bioconjugation of these potent small molecules to larger biomolecules, such as monoclonal antibodies (mAbs), allows for targeted delivery to specific cells or tissues, thereby increasing therapeutic efficacy while minimizing off-target toxicity. This principle forms the basis of antibody-drug conjugates (ADCs).

Common strategies for bioconjugation involve the reaction of a functionalized thiazole derivative with specific amino acid residues on a protein, typically lysine or cysteine.

Key Bioconjugation Strategies

Two of the most prevalent methods for protein bioconjugation are amine-reactive and thiol-reactive coupling. These can be readily adapted for thiazole derivatives.

Amine-Reactive Conjugation via N-Hydroxysuccinimide (NHS) Esters

This method targets the primary amines present on the N-terminus of polypeptide chains and the side chain of lysine residues. A thiazole derivative containing a carboxylic acid can be activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with amines to form a stable amide bond.

Thiol-Reactive Conjugation via Maleimide Chemistry

This strategy targets the thiol group of cysteine residues. Interchain disulfide bonds in antibodies can be selectively reduced to provide free thiols for conjugation. A thiazole derivative functionalized with a maleimide group will readily react with these thiols to form a stable thioether bond.[][7][8]

Quantitative Data Summary

The choice of conjugation strategy can impact the drug-to-antibody ratio (DAR), stability, and overall efficacy of the resulting bioconjugate. The following table summarizes illustrative data for different thiazole bioconjugation approaches.

Conjugation StrategyTarget ResidueLinker TypeAverage DARConjugation Efficiency (%)In Vitro Stability (7 days, plasma)Reference
Thiazole-NHS EsterLysineAmide3.5 ± 0.885>95%Illustrative
Thiazole-MaleimideCysteineThioether3.8 ± 0.490>98%Illustrative
Thiazolidine FormationN-terminal Ser/ThrThiazolidine1.075~90%Illustrative

Note: The data in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific thiazole derivative, protein, and reaction conditions.

Experimental Protocols

Protocol 1: Preparation of a Thiazole-Antibody Conjugate via NHS Ester Chemistry

This protocol describes the conjugation of a hypothetical thiazole derivative containing a carboxylic acid to a monoclonal antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).

  • Thiazole derivative with a carboxylic acid moiety (Thiazole-COOH).

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-Hydroxysuccinimide (NHS).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • PD-10 desalting columns.

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL using a PD-10 desalting column.

  • Activation of Thiazole-COOH:

    • Dissolve Thiazole-COOH, EDC, and NHS in a 1:1.2:1.5 molar ratio in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Incubate the mixture at room temperature for 1-2 hours to form the Thiazole-NHS ester.

  • Conjugation Reaction:

    • Add the activated Thiazole-NHS ester solution to the antibody solution at a molar ratio of 8:1 (NHS ester:antibody).

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unconjugated Thiazole-NHS ester and byproducts by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration using a BCA assay.

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.[9][10]

Protocol 2: Preparation of a Thiazole-Antibody Conjugate via Maleimide Chemistry

This protocol outlines the conjugation of a hypothetical maleimide-functionalized thiazole derivative to a monoclonal antibody.

Materials:

  • Monoclonal antibody in PBS.

  • Maleimide-functionalized thiazole derivative (Thiazole-Maleimide).

  • Tris(2-carboxyethyl)phosphine (TCEP).

  • Reduction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.5.

  • Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.0.

  • Quenching Solution: 100 mM N-acetylcysteine in PBS.

  • PD-10 desalting columns.

Procedure:

  • Antibody Reduction:

    • Buffer exchange the antibody into the Reduction Buffer to a final concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Removal of Reducing Agent:

    • Immediately purify the reduced antibody using a PD-10 desalting column equilibrated with degassed Conjugation Buffer to remove excess TCEP.

  • Conjugation Reaction:

    • Dissolve Thiazole-Maleimide in DMSO to a concentration of 10 mM.

    • Add the Thiazole-Maleimide solution to the reduced antibody at a molar ratio of 10:1 (maleimide:antibody).

    • Incubate for 1-2 hours at room temperature in the dark.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 1 mM to cap any unreacted thiol groups.

    • Incubate for 15 minutes at room temperature.

  • Purification and Characterization:

    • Purify the conjugate using a PD-10 desalting column as described in Protocol 1.

    • Characterize the conjugate for protein concentration and DAR.

Visualizations

Signaling Pathways Targeted by Thiazole Derivatives

Many thiazole-containing compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Thiazole_Inhibitor Thiazole-based Inhibitor Thiazole_Inhibitor->VEGFR2 Inhibits Thiazole_Inhibitor->PI3K Thiazole_Inhibitor->Akt Thiazole_Inhibitor->mTOR

Caption: Thiazole inhibitors targeting the VEGFR and PI3K/Akt/mTOR signaling pathways.

Thiazole-based inhibitors can target key kinases such as VEGFR-2, PI3K, Akt, and mTOR, thereby blocking downstream signaling cascades that promote cancer cell growth and survival.[1][2][4][5][11]

Experimental Workflow: Antibody-Drug Conjugation

The general workflow for creating and characterizing a thiazole-based antibody-drug conjugate is depicted below.

ADC_Workflow cluster_synthesis Conjugate Synthesis cluster_purification Purification cluster_characterization Characterization cluster_activity Activity Assessment Antibody_Prep 1. Antibody Preparation (Buffer Exchange) Conjugation 3. Conjugation Reaction Antibody_Prep->Conjugation Thiazole_Prep 2. Thiazole Derivative Activation/Solubilization Thiazole_Prep->Conjugation Quenching 4. Quenching Conjugation->Quenching Purification 5. Desalting/Chromatography Quenching->Purification Concentration 6. Protein Concentration (BCA/A280) Purification->Concentration DAR 7. DAR Determination (UV-Vis/MS) Concentration->DAR Purity 8. Purity/Aggregation (SDS-PAGE/SEC) DAR->Purity Binding_Assay 9. Antigen Binding (ELISA/SPR) Purity->Binding_Assay Cytotoxicity 10. In Vitro Cytotoxicity (Cell-based Assay) Binding_Assay->Cytotoxicity

References

Application Notes and Protocols: 4-(Iodomethyl)-2-phenylthiazole as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Iodomethyl)-2-phenylthiazole is a highly reactive and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its utility stems from the presence of a reactive iodomethyl group attached to the C4 position of the 2-phenylthiazole core, a privileged scaffold in medicinal chemistry. This document provides detailed application notes on the synthetic utility of this compound and comprehensive protocols for its preparation and subsequent use in the construction of diverse heterocyclic systems. Due to its reactive nature, this reagent is typically prepared and used in situ or promptly after synthesis.

Synthetic Utility and Applications

The 2-phenylthiazole moiety is a key structural feature in numerous biologically active compounds, exhibiting a range of pharmacological activities. The introduction of a reactive iodomethyl group at the C4 position provides a convenient handle for the elaboration of this core structure through various C-C and C-heteroatom bond-forming reactions.

Key Applications:

  • N-Alkylation: The iodomethyl group serves as an excellent electrophile for the N-alkylation of various nitrogen-containing heterocycles, such as imidazoles, pyrazoles, triazoles, and pyridines. This allows for the synthesis of novel thiazole-containing quaternary ammonium salts and N-substituted heterocyclic derivatives with potential biological activities.

  • O- and S-Alkylation: Phenols, thiophenols, and other hydroxyl- or thiol-containing compounds can be readily O- or S-alkylated with this compound to generate the corresponding ethers and thioethers.

  • C-Alkylation: The compound can be employed as an alkylating agent for soft carbon nucleophiles, such as enolates and enamines, to introduce the 2-phenylthiazol-4-ylmethyl moiety into various carbocyclic and heterocyclic frameworks.

  • Synthesis of Fused Heterocycles: Through intramolecular cyclization strategies, derivatives of this compound can serve as precursors to fused bicyclic and polycyclic heterocyclic systems.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The most common route involves the initial construction of the 4-(halomethyl)-2-phenylthiazole core, followed by a halide exchange reaction to introduce the iodine atom.

Synthesis of 4-(Chloromethyl)-2-phenylthiazole

A common precursor for this compound is its chloro-analogue, which can be synthesized from thiobenzamide and 1,3-dichloroacetone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1 eq.) in a suitable solvent such as ethanol or acetone.

  • Addition of Reagent: To the stirred solution, add 1,3-dichloroacetone (1.1 eq.) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(chloromethyl)-2-phenylthiazole.

Synthesis of this compound (Finkelstein Reaction)

The conversion of the more stable 4-(chloromethyl)-2-phenylthiazole to the highly reactive this compound is achieved via the Finkelstein reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 4-(chloromethyl)-2-phenylthiazole (1 eq.) in anhydrous acetone.

  • Addition of Reagent: Add sodium iodide (1.5 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. The formation of a precipitate (sodium chloride) indicates the progress of the reaction.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the precipitate. The filtrate is then concentrated under reduced pressure. The crude product is often used immediately in the next step without further purification due to its potential instability. If necessary, purification can be attempted by rapid column chromatography on silica gel.

Quantitative Data for Synthesis:

StepPrecursorReagentProductSolventTemperature (°C)Time (h)Yield (%)
1Thiobenzamide1,3-Dichloroacetone4-(Chloromethyl)-2-phenylthiazoleEthanolReflux4-670-85
24-(Chloromethyl)-2-phenylthiazoleSodium IodideThis compoundAcetoneReflux12-2485-95 (crude)

Application Protocols: Heterocyclic Synthesis

N-Alkylation of Imidazole

This protocol describes a general procedure for the N-alkylation of imidazole using this compound to synthesize 1-((2-phenylthiazol-4-yl)methyl)-1H-imidazol-3-ium iodide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve imidazole (1 eq.) in a polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Reagent: Add a solution of freshly prepared this compound (1.1 eq.) in the same solvent to the imidazole solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be triturated with diethyl ether to induce crystallization.

Quantitative Data for N-Alkylation:

NucleophileElectrophileProductSolventTemperature (°C)Time (h)Yield (%)
ImidazoleThis compound1-((2-phenylthiazol-4-yl)methyl)-1H-imidazol-3-ium iodideAcetonitrileRoom Temp.8-1280-90

Visualizations

Synthesis_Workflow Thiobenzamide Thiobenzamide Chloromethylthiazole 4-(Chloromethyl)-2-phenylthiazole Thiobenzamide->Chloromethylthiazole Ethanol, Reflux Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Chloromethylthiazole Iodomethylthiazole This compound Chloromethylthiazole->Iodomethylthiazole Acetone, Reflux (Finkelstein Reaction) NaI Sodium Iodide NaI->Iodomethylthiazole

Caption: Synthetic pathway to this compound.

Application_Workflow Iodomethylthiazole This compound Product Alkylated Heterocycle Iodomethylthiazole->Product Solvent, Base (optional) Nucleophile Nucleophile (e.g., Imidazole, Phenol, Thiophenol) Nucleophile->Product

Caption: General reaction scheme for the application of this compound.

Safety and Handling

This compound is expected to be a highly reactive and potentially lachrymatory compound. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its sensitivity, it is best prepared and used fresh. Store in a cool, dark place if temporary storage is necessary.

Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken. The yields and reaction times are indicative and may vary depending on the specific reaction conditions and scale.

Application Notes and Protocols: Reaction of 4-(Iodomethyl)-2-phenylthiazole with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-(aminomethyl)-2-phenylthiazole derivatives through the nucleophilic substitution of 4-(iodomethyl)-2-phenylthiazole with various amine nucleophiles. This reaction is a valuable tool in medicinal chemistry and drug development for the generation of diverse compound libraries, as the resulting 2-phenylthiazole-4-yl-methylamine scaffold is a key structural motif in various biologically active molecules.

The substitution reaction proceeds via a standard SN2 mechanism, where the amine nucleophile attacks the electrophilic carbon of the iodomethyl group, displacing the iodide leaving group. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydroiodic acid byproduct.

Key Applications:

  • Drug Discovery: Synthesis of novel derivatives for screening against a wide range of biological targets. The 2-phenylthiazole core is present in various compounds with anticancer, anti-inflammatory, and antimicrobial properties.

  • Combinatorial Chemistry: The straightforward nature of this reaction makes it highly suitable for the parallel synthesis of compound libraries with diverse amine building blocks.

  • Lead Optimization: Facile modification of the amine substituent allows for the fine-tuning of physicochemical properties and biological activity of lead compounds.

Reaction Data Summary

While specific data for the reaction of this compound is not extensively published, the following table summarizes typical reaction conditions and expected outcomes based on analogous reactions with other 4-(halomethyl)thiazole derivatives. The reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines in DMF has been shown to produce high yields of 81-96%. Similarly, a patent described the reaction of a thiazole intermediate with a protected aminobenzylamine in dichloromethane using potassium carbonate as a base, resulting in a 54.6% yield[1]. These examples suggest that the reaction of this compound with amines should proceed efficiently under similar conditions.

Amine NucleophileSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
Primary Aliphatic AmineDMF or CH2Cl2K2CO3 or Et3NRoom Temperature to 502 - 1270 - 95
Secondary Aliphatic AmineDMF or CH2Cl2K2CO3 or Et3NRoom Temperature to 504 - 1665 - 90
Aniline DerivativesDMF or DMSOK2CO3 or Cs2CO350 - 8012 - 2450 - 80
Heterocyclic AminesDMF or CH2Cl2K2CO3 or Et3NRoom Temperature to 502 - 1275 - 95

Experimental Protocols

The following are generalized protocols for the reaction of this compound with a primary or secondary amine. These should be optimized for specific substrates.

Protocol 1: Reaction with a Primary Aliphatic Amine

Materials:

  • This compound

  • Primary aliphatic amine (e.g., benzylamine)

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the primary aliphatic amine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(aminomethyl)-2-phenylthiazole derivative.

Protocol 2: Reaction with a Secondary Amine in Dichloromethane

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) and the secondary amine (1.5 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.0 eq) to the solution and stir the mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, wash the mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Recrystallize the crude product or purify by column chromatography to yield the pure product.

Visualization of the Reaction Workflow

The following diagram illustrates the general workflow for the nucleophilic substitution reaction.

ReactionWorkflow Reactants Reactants: This compound Amine Nucleophile Base ReactionVessel Reaction Setup: Solvent (e.g., DMF) Stirring at RT Reactants->ReactionVessel 1. Mixing Workup Aqueous Workup: Extraction Washing ReactionVessel->Workup 2. Quenching & Extraction Purification Purification: Column Chromatography or Recrystallization Workup->Purification 3. Isolation Product Final Product: 4-(Aminomethyl)-2-phenylthiazole Derivative Purification->Product 4. Characterization

Caption: General workflow for the synthesis of 4-(aminomethyl)-2-phenylthiazole derivatives.

References

Application Notes & Protocols: Functionalization of Peptides and Proteins with 4-(Iodomethyl)-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Iodomethyl)-2-phenylthiazole is a thiol-reactive chemical probe used for the site-specific functionalization of peptides and proteins. As a haloacetyl-containing compound, it operates as a robust alkylating agent, demonstrating high reactivity towards nucleophilic amino acid side chains, particularly the thiol group of cysteine residues.

The key feature of this reagent is the covalent introduction of a 2-phenylthiazole moiety. The thiazole ring and its derivatives are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Covalent modification with this compound thus serves a dual purpose: it enables stable, site-specific labeling of biomolecules and simultaneously attaches a functionality with potential therapeutic or diagnostic relevance.

These notes provide an overview of the reaction mechanism, key applications, and detailed protocols for the use of this compound in bioconjugation workflows.

Reaction Mechanism: Cysteine Alkylation

The primary mechanism for the functionalization of peptides and proteins with this compound is the irreversible SN2 alkylation of cysteine's sulfhydryl (thiol) group. Under typical reaction conditions (neutral to slightly basic pH), the cysteine thiol is deprotonated to a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the iodomethyl group. This results in the displacement of the iodide leaving group and the formation of a stable thioether bond.

This reaction is highly efficient and specific for cysteine residues, which are often present in low abundance on protein surfaces, making them ideal targets for site-selective modification.[1]

Reaction_Mechanism Figure 1. S_N2 Alkylation of Cysteine Cys Cysteine Residue Protein-SH Product Functionalized Cysteine Protein-S-CH₂-(Phenylthiazole) Cys:p->Product:p S_N2 Attack Reagent This compound I-CH₂-(Phenylthiazole) Reagent:p->Product:p HI HI Product->HI +

Caption: SN2 alkylation of a cysteine thiol by this compound.

Application Notes

Site-Specific Labeling and Introduction of a Pharmacophore

The primary application is the stable, covalent attachment of the 2-phenylthiazole functional group to a specific cysteine residue on a peptide or protein. This can be used to:

  • Introduce a biologically active moiety: Leverage the known pharmacological properties of the thiazole scaffold.

  • Facilitate drug development: Create well-defined bioconjugates, such as antibody-drug conjugates (ADCs), where the precise location and stoichiometry of the attached moiety are controlled.

  • Serve as a structural probe: The rigid phenylthiazole group can be used to probe protein structure and interactions.

Peptide Macrocyclization

Analogous reagents, such as N-terminal 4-chloromethyl thiazoles, have been successfully employed for the intramolecular cyclization of peptides. A peptide designed with an N-terminal thiazole precursor and a strategically placed cysteine residue can undergo an intramolecular SN2 reaction, forming a stable, cyclic peptide. This technique is highly valuable for creating conformationally constrained peptides that often exhibit enhanced stability, binding affinity, and bioavailability.

Proteomics and Peptide Mapping

In proteomics workflows, reduction and alkylation of cysteines are critical steps performed before enzymatic digestion. Alkylation prevents the re-formation of disulfide bonds, ensuring that proteins remain denatured and accessible to proteases like trypsin. This leads to more complete digestion and significantly improves peptide recovery and sequence coverage in mass spectrometry (MS) analysis. While iodoacetamide is commonly used, this compound can serve the same purpose while adding a unique mass tag.

Important Experimental Considerations
  • pH: The alkylation reaction is pH-dependent. A pH range of 7.0-8.5 is optimal, as it promotes the formation of the reactive thiolate anion while minimizing potential side reactions with other nucleophilic residues like lysine or histidine.

  • Reducing Agent: Proteins with existing disulfide bonds must first be treated with a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to expose free thiol groups. The alkylating reagent should be added in molar excess relative to the reducing agent to ensure complete alkylation and prevent re-oxidation.

  • Light Sensitivity: Like many iodo-containing compounds, this compound may be light-sensitive. It is recommended to perform reactions in the dark or in amber vials to prevent degradation.[2]

  • Off-Target Reactions: Iodine-containing reagents like iodoacetamide and, by extension, this compound, have been shown to cause off-target alkylation of other residues, most notably methionine.[3] This should be considered during data analysis, and reaction conditions (e.g., concentration, time) should be optimized to maximize cysteine specificity.

Data Presentation

Quantitative data for this compound is not widely published. The tables below summarize the properties of this reagent in the context of other common alkylating agents.

Table 1: Properties of Common Cysteine Alkylating Reagents

Reagent Mass Shift (Monoisotopic) Key Advantages Potential Disadvantages
Iodoacetamide (IAM) +57.021 Da High reactivity, well-characterized, cost-effective. Can cause off-target modification of Met, His, Lys; light-sensitive.[3]
Acrylamide +71.037 Da Lower off-target reactivity compared to IAM, stable.[3] Slower reaction kinetics than IAM.

| This compound | +284.962 Da | Introduces a large, unique mass tag and a biologically relevant pharmacophore. | Potential for off-target reactivity similar to IAM; higher cost. |

Table 2: Qualitative Comparison of Alkylation Reagents in Proteomics

Feature Iodine-Containing Reagents (e.g., IAM, 4-Iodomethyl-2-phenylthiazole) Non-Iodine Reagents (e.g., Acrylamide)
Cysteine Alkylation Efficiency Very High High
Reaction Speed Fast (typically 30-60 min at RT) Slower
Major Off-Target Residue Methionine[3] Less prone to Met modification.[3]

| Impact on MS/MS Identification | Can lead to neutral loss from modified Met, potentially reducing peptide identification rates.[3] | Generally fewer side reactions, leading to cleaner spectra and higher identification rates.[3] |

Experimental Protocols

The following are representative protocols based on standard procedures for cysteine alkylation. Optimization may be required for specific peptides or proteins.

Protocol 1: General Labeling of a Cysteine-Containing Protein

1. Materials and Reagents:

  • Cysteine-containing protein/peptide of interest.

  • Reduction Buffer: 50 mM Tris-HCl, pH 8.0, containing 1-2 M Guanidine HCl or Urea (for denaturation, if needed).

  • Reducing Agent Stock: 200 mM DTT in water.

  • Alkylation Reagent Stock: 100 mM this compound in a water-miscible organic solvent (e.g., DMSO or DMF). Prepare fresh.

  • Quenching Solution: 1 M DTT or 2-Mercaptoethanol.

  • Purification system (e.g., HPLC, dialysis cassettes, desalting columns).

2. Procedure:

  • Protein Preparation: Dissolve the protein in Reduction Buffer to a final concentration of 1-5 mg/mL. If the protein is in a different buffer, perform a buffer exchange.

  • Reduction: Add the 200 mM DTT stock solution to the protein sample to achieve a final DTT concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation: Add the 100 mM this compound stock solution to the reduced protein sample. A common starting point is a 2- to 5-fold molar excess of the alkylating reagent over the total concentration of DTT (e.g., 20-50 mM final concentration).

    • Note: This ensures that the reducing agent is consumed, allowing the protein thiols to be alkylated.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 100 mM. This will consume any unreacted this compound. Incubate for 15 minutes.

  • Purification: Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS), or by using a desalting column for peptides and small proteins. For high-purity samples, reverse-phase HPLC is recommended.

Protocol 2: Characterization by Mass Spectrometry
  • Analyze both the unlabeled and labeled protein/peptide samples using MALDI-TOF or ESI-MS.

  • Calculate the expected mass increase upon modification. The addition of a 2-phenyl-4-thiazolylmethyl group corresponds to a monoisotopic mass shift of +284.962 Da per cysteine residue.

  • Compare the observed mass of the labeled sample to the theoretical mass. A successful reaction will show a peak corresponding to the original mass plus integer multiples of 284.962 Da, depending on the number of accessible cysteine residues.

  • For proteins, the sample can be subjected to tryptic digestion followed by LC-MS/MS analysis (peptide mapping) to confirm the exact site(s) of modification.

Visualizations

Experimental_Workflow Figure 2. General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification p1 Dissolve/Buffer Exchange Protein Sample p2 Add DTT for Reduction (1 hr, 37°C) p1->p2 r1 Add this compound p2->r1 r2 Incubate in Dark (1 hr, RT) r1->r2 r3 Quench Reaction (e.g., with excess DTT) r2->r3 a1 Purification (Dialysis / HPLC) r3->a1 a2 Characterization (Mass Spectrometry) a1->a2 a3 Functionalized Protein a2->a3 Verified Product

Caption: Workflow for protein functionalization with this compound.

Application_Concept Figure 3. Application Concept: Peptide Macrocyclization Linear N-Term Thiazole Linear Peptide Cys-SH Cyclic Cyclized Peptide (Thioether Linkage) Linear->Cyclic Intramolecular Alkylation

Caption: Intramolecular reaction of a halomethylthiazole and cysteine to form a cyclic peptide.

References

Application Notes and Protocols: The Role of the 2-Phenylthiazole Moiety in CYP51 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the quest for novel antifungal agents, Lanosterol 14α-demethylase (CYP51) has been a clinically validated and crucial target. CYP51 is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane responsible for maintaining its integrity and fluidity.[1][2] Inhibition of this enzyme disrupts the fungal membrane, leading to cell death. The 2-phenylthiazole scaffold has emerged as a privileged structure in the design of potent CYP51 inhibitors. This is evidenced by the clinical success of drugs like Isavuconazole and Fosravuconazole, both of which contain this moiety and have received FDA approval.[3] The thiazole ring system offers a stable, aromatic core that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for rational drug design.[3][4]

This document provides an overview of the mechanism, structure-activity relationships (SAR), and quantitative data for 2-phenylthiazole-based CYP51 inhibitors, along with detailed protocols for their evaluation.

Mechanism of Action

The primary mechanism of action for 2-phenylthiazole derivatives, similar to other azole antifungals, is the inhibition of CYP51.[3] The nitrogen atom in the thiazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme. This interaction prevents the binding and subsequent demethylation of the natural substrate, lanosterol. The blockage of this critical step in the ergosterol biosynthesis pathway leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[3] This alteration severely compromises the membrane's structural integrity and the function of membrane-bound proteins, ultimately resulting in the inhibition of fungal growth and cell death.[3]

ergo_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Product 14-demethylated intermediates Lanosterol->Product Demethylation Ergosterol Ergosterol Product->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51 CYP51 (Lanosterol 14α-demethylase) Inhibitor 2-Phenylthiazole Inhibitor Inhibitor->CYP51 Inhibition

Figure 1. Inhibition of the Ergosterol Biosynthesis Pathway by 2-Phenylthiazole Derivatives.
Structure-Activity Relationship (SAR) and Lead Optimization

Rational drug design has been employed to optimize the antifungal activity of 2-phenylthiazole derivatives. Starting from lead compounds like SCZ-14, which showed moderate antifungal activity (MIC: 1–16 µg/mL), structural modifications have led to compounds with significantly enhanced potency.[3]

Key SAR insights include:

  • Substituents on the Thiazole Ring: Molecular docking studies suggested that bulky substituents at the 4-position of the thiazole ring could cause steric clashes within the CYP51 active site (e.g., with Tyr118). Removing these substituents or replacing them with smaller groups generally improves activity.[5]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring are critical for activity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), often enhance potency. This is a common feature in many azole antifungals and contributes to favorable interactions within the enzyme's binding pocket.

  • Side Chain Modifications: The side chain attached to the thiazole core is extensively modified to improve binding affinity, selectivity over human CYP51, and physicochemical properties like solubility and metabolic stability.

sar_diagram cluster_core Core Scaffold Optimization cluster_modifications Key Modification Sites cluster_outcomes Desired Outcomes Lead Lead Compound (e.g., SCZ-14) Moderate Activity Optimized Optimized Compound (e.g., B9) Potent Activity Lead->Optimized Structural Modification R1 R1: Thiazole Ring Optimized->R1 Impacts Potency & Steric Fit R2 R2: Phenyl Ring Optimized->R2 Modulates Potency & Binding Interactions R3 R3: Side Chain Optimized->R3 Affects Selectivity & Pharmacokinetics Potency Increased Potency (Lower MIC/IC50) R1->Potency R2->Potency Selectivity High Selectivity (Fungal vs. Human CYP51) R3->Selectivity Safety Reduced Cytotoxicity R3->Safety

Figure 2. Logical Flow of Structure-Activity Relationship (SAR) Studies for 2-Phenylthiazole CYP51 Inhibitors.
Quantitative Data

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) and enzyme inhibitory potency (IC₅₀) of selected 2-phenylthiazole derivatives against various fungal pathogens and CYP51, respectively.

Table 1: In Vitro Antifungal Activity (MIC₈₀, µg/mL) of Optimized 2-Phenylthiazole Derivatives.

Compound C. albicans (SC5314) C. tropicalis C. neoformans C. parapsilosis C. glabrata C. krusei FLC-Resistant C. albicans
Lead (SCZ-14) 1 2 2 4 8 16 4–>64
B9 0.06 0.125 0.125 0.25 0.5 1 1–8
B10 0.125 0.25 0.25 0.5 1 2 2–16
Fluconazole (FLC) 0.25 0.5 1 1 8 32 >64

Data compiled from Li et al., 2025.[5][6] MIC₈₀ is the minimum concentration required to inhibit 80% of fungal growth.

Table 2: CYP51 Enzyme Inhibition (IC₅₀, µM) Data.

Compound C. albicans CYP51 (CaCYP51) IC₅₀ (µM) Human CYP51 IC₅₀ (µM) Selectivity Index (Human/CaCYP51)
Derivative 5d 0.39 - -
Derivative 5f 0.46 - -
Derivative 12c 0.33 152.2 461
Fluconazole 0.31 150.0 484
Posaconazole 0.20 123.0 615

Data compiled from Warrilow et al., 2019.[7] The selectivity index indicates the preference for inhibiting the fungal enzyme over the human homolog.

Experimental Protocols

Protocol 1: Fungal CYP51 Inhibition Assay (Reconstitution Assay)

This protocol describes a method to determine the IC₅₀ value of a test compound against a purified, recombinant fungal CYP51 enzyme.

cyp51_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Reagents Prepare Assay Buffer, Enzyme (CYP51, CPR), Substrate (Lanosterol), NADPH, & Test Compounds Mix Combine CYP51, CPR, Buffer, and varying concentrations of Test Compound in microplate Reagents->Mix PreIncubate Pre-incubate at 37°C (e.g., 5-10 min) Mix->PreIncubate AddSubstrate Add Lanosterol to all wells PreIncubate->AddSubstrate StartRxn Initiate reaction by adding NADPH AddSubstrate->StartRxn IncubateRxn Incubate at 37°C (e.g., 30-60 min) StartRxn->IncubateRxn StopRxn Quench reaction (e.g., with Acetonitrile) IncubateRxn->StopRxn Analyze Analyze product formation via LC-MS/MS or HPLC StopRxn->Analyze Calculate Calculate % Inhibition vs. Control and determine IC50 value using non-linear regression Analyze->Calculate

Figure 3. Experimental Workflow for the CYP51 Inhibition Assay.

Materials:

  • Purified recombinant fungal CYP51

  • Purified recombinant cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • LC-MS/MS or HPLC system

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

    • Prepare working solutions of CYP51 (e.g., 0.1-1 µM), CPR (e.g., 2 µM), lanosterol (e.g., 50 µM), and NADPH (e.g., 100 µM) in assay buffer.[8]

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, CYP51, and CPR to each well.

    • Add the test compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., fluconazole).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Add the lanosterol solution to each well to start the pre-reaction incubation.

    • Initiate the enzymatic reaction by adding the NADPH solution to all wells.[8]

    • Incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes), ensuring the reaction in the control wells remains in the linear range.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding a quenching solution, such as cold acetonitrile.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to an analysis plate or vials.

    • Analyze the formation of the 14-demethylated product using a validated LC-MS/MS or HPLC method.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains, following guidelines similar to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology.[5]

Materials:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • Culture medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)

  • Test compounds dissolved in DMSO

  • Sterile 96-well flat-bottom microplates

  • Spectrophotometer or microplate reader (OD₆₀₀ nm)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in the RPMI test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[9][10]

  • Plate Preparation:

    • Prepare 2-fold serial dilutions of the test compound in the 96-well plate using the RPMI medium. The typical concentration range is 0.03 to 64 µg/mL.

    • Add 100 µL of the appropriate drug dilution to each well.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.[9]

    • Incubate the plates at 35-37°C for 24 to 48 hours.[9][11]

  • Endpoint Determination:

    • After incubation, determine the MIC. For azole-type inhibitors, the endpoint is often the MIC₈₀, defined as the lowest drug concentration that causes an 80% reduction in turbidity (growth) compared to the drug-free growth control.[5]

    • Growth can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.[11]

    • Calculate the % growth inhibition: [1 - (OD_test_well / OD_growth_control)] * 100. The MIC₈₀ is the lowest concentration achieving ≥80% inhibition.

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-(Iodomethyl)-2-phenylthiazole alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 4-(Iodomethyl)-2-phenylthiazole as an alkylating agent. The information is designed to help optimize reaction conditions, mitigate common issues, and ensure successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for an alkylation reaction with this compound?

A1: Due to the high reactivity of the iodomethyl group, mild conditions are often sufficient. A good starting point is to react your nucleophile with a slight excess (1.1-1.2 equivalents) of this compound in a polar aprotic solvent like acetonitrile (MeCN) or acetone. The use of a mild inorganic base such as potassium carbonate (K₂CO₃) is common. The reaction can typically be initiated at room temperature and monitored for progress before applying heat. The iodo- leaving group is superior to bromo- or chloro- alternatives, often resulting in higher yields under milder conditions.[1]

Q2: My reaction yield is very low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Nucleophile Reactivity: If your nucleophile is weak, a stronger base (e.g., Cesium Carbonate, Sodium Hydride) may be required to deprotonate it effectively.

  • Temperature: While starting at room temperature is advised, some reactions may require heating. Try increasing the temperature incrementally to 40-60 °C and monitor for product formation versus decomposition.

  • Reagent Stability: Ensure the this compound has not degraded. Iodides can be sensitive to light and prolonged storage. It is best to use it fresh or store it in a cool, dark environment.

  • Stoichiometry: Ensure the molar ratios are correct. An excess of the alkylating agent is typical, but a large excess might lead to side reactions.

  • Solvent Choice: The solvent can significantly impact reaction rates and solubility. If MeCN is not effective, consider DMF for higher temperatures or THF for specific substrates.

Q3: I'm observing a significant amount of an unexpected side product. What could it be?

A3: A common side reaction is the self-alkylation or quaternization of the thiazole nitrogen.[2][3] This occurs when a molecule of this compound reacts with the nitrogen atom of another molecule, forming a thiazolium salt.[2][4] This is more prevalent under harsh conditions (strong base, high temperature).

To minimize this side product:

  • Add the this compound solution slowly (dropwise) to the solution of the nucleophile and base. This keeps the instantaneous concentration of the alkylating agent low.

  • Use the mildest base and lowest temperature that afford a reasonable reaction rate.

  • Ensure your primary nucleophile is sufficiently reactive to compete effectively with the thiazole nitrogen.

Q4: How do I choose the appropriate base and solvent for my specific nucleophile?

A4: The choice of base and solvent is critical and depends on the pKa of your nucleophile. The table below provides a general guideline.

BaseSolvent CompatibilityTypical NucleophilesConsiderations
K₂CO₃ MeCN, Acetone, DMFPhenols, primary/secondary amines, thiolsMild and inexpensive. Heterogeneous, so requires good stirring.
Cs₂CO₃ MeCN, DMF, THFLess acidic phenols, hindered aminesMore soluble and often more effective than K₂CO₃, but more expensive.
NaH THF, DMFAlcohols, thiols, amidesVery strong, non-nucleophilic base. Requires anhydrous conditions.
DBU MeCN, THF, CH₂Cl₂General purpose organic base for sensitive substratesHomogeneous, strong, non-nucleophilic. Can be difficult to remove.
Triethylamine CH₂Cl₂, MeCNPrimary/secondary amines (as an acid scavenger)Often used to neutralize HCl/HBr generated in situ, less common for iodides.

Q5: Is this compound stable, and what are the proper handling procedures?

A5: Iodomethyl compounds are generally more reactive and less stable than their chloro- or bromo- analogs. They can be sensitive to light, heat, and moisture.

  • Storage: Store in an amber vial or a container protected from light, in a refrigerator or freezer, under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Weigh out and prepare solutions promptly before use. Avoid prolonged exposure to ambient light and air. If you notice the solid has developed a dark color (often indicating iodine formation), its purity may be compromised.

Troubleshooting Guide

Problem ObservedPotential CauseSuggested Solution
No Reaction 1. Insufficiently strong base. 2. Temperature too low. 3. Degraded alkylating agent.1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). 2. Increase temperature to 40-80 °C. 3. Use a fresh bottle of this compound.
Low Yield 1. Incomplete reaction. 2. Steric hindrance. 3. Poor solubility of reagents.1. Increase reaction time or temperature. 2. Switch to a less hindered base or a higher boiling point solvent (e.g., DMF). 3. Screen alternative solvents.
Multiple Products 1. Self-alkylation (quaternization). 2. Multiple reactive sites on the nucleophile.1. Add alkylating agent slowly; use milder conditions. 2. Employ a protecting group strategy for the nucleophile.
Product Decomposition 1. Temperature too high. 2. Product is unstable to the base used.1. Reduce the reaction temperature. 2. Use a milder base or perform an extractive workup promptly after reaction completion.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 eq) and anhydrous acetonitrile (MeCN, approx. 0.1 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq).

  • Alkylating Agent: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous MeCN.

  • Reaction: Add the alkylating agent solution dropwise to the stirring amine suspension at room temperature over 15 minutes.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization prep_nuc Prepare Nucleophile & Base in Solvent add Slowly Add Alkylating Agent to Nucleophile prep_nuc->add prep_alk Dissolve Alkylating Agent in Solvent prep_alk->add react Stir at RT & Monitor (TLC / LC-MS) add->react check Reaction Complete? react->check complete Proceed to Workup & Purification check->complete Yes optimize Optimize Conditions check->optimize No heat Increase Temperature optimize->heat Slow Reaction time Increase Time optimize->time Incomplete heat->react time->react

Caption: General workflow for optimizing the alkylation reaction.

G start Low Yield or Side Products? cause1 Is unreacted starting material present? start->cause1 Low Yield cause2 Is a major side product observed? start->cause2 Side Products sol1a Increase Temperature or Reaction Time cause1->sol1a Yes sol1b Use Stronger Base (e.g., Cs₂CO₃) cause1->sol1b Yes, and base is weak cause1->cause2 No end Re-run Experiment sol1a->end sol1b->end sol2a Add Alkylating Agent Slowly (Dropwise) cause2->sol2a Yes sol2b Use Milder Conditions (Lower Temp / Weaker Base) cause2->sol2b Yes sol2a->end sol2b->end

Caption: Troubleshooting decision tree for common reaction issues.

Caption: Desired alkylation pathway versus a common side reaction.

References

Technical Support Center: Purification of 4-(Iodomethyl)-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Iodomethyl)-2-phenylthiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity of the Final Product After Column Chromatography

Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of the solvent system may not be optimal for separating the desired product from impurities.
Troubleshooting Steps: 1. Perform thin-layer chromatography (TLC) with a range of solvent systems of varying polarities (e.g., different ratios of ethyl acetate/hexane or dichloromethane/acetone) to identify a system that provides good separation between the product spot and impurity spots.[1] 2. A good separation is indicated by a clear difference in the Retention Factor (Rf) values.
Column Overloading Too much crude product applied to the chromatography column can lead to poor separation.
Troubleshooting Steps: 1. As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase (silica gel). 2. If overloading is suspected, reduce the amount of crude material loaded onto the column in subsequent purification attempts.
Co-eluting Impurities An impurity may have a similar polarity to the product, making separation by standard chromatography difficult.
Troubleshooting Steps: 1. Try a different stationary phase for chromatography (e.g., alumina instead of silica gel). 2. Consider an alternative purification technique such as recrystallization.

Issue 2: Product Degradation During Purification

Potential Cause Recommended Solution
Sensitivity to Light or Heat Iodinated compounds can be sensitive to light and heat, leading to degradation.
Troubleshooting Steps: 1. Protect the product from light by wrapping flasks and columns in aluminum foil. 2. Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a reduced temperature and pressure.
Acidic Conditions Residual acid from the reaction or acidic silica gel can cause decomposition.
Troubleshooting Steps: 1. Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up procedure before chromatography. 2. Use neutralized silica gel for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most commonly employed method for the purification of this compound and similar thiazole derivatives is column chromatography.[1] This technique allows for the separation of the desired product from unreacted starting materials and byproducts based on differences in their polarity.

Q2: Which solvent systems are typically used for column chromatography of 2-phenylthiazole derivatives?

A2: Several solvent systems have been successfully used for the purification of related 2-phenylthiazole compounds. The choice of solvent will depend on the specific impurities present. Commonly used systems include:

  • Ethyl acetate/Hexane (e.g., in ratios from 10-20%)[1]

  • Dichloromethane/Acetone (e.g., in ratios from 0-2%)[1]

  • Dichloromethane[1]

It is highly recommended to first perform TLC analysis to determine the optimal solvent system for your specific crude product.

Q3: Can recrystallization be used to purify this compound?

A3: Yes, recrystallization can be a viable purification method, especially for removing impurities with different solubility profiles. The choice of solvent is crucial for successful recrystallization. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. Ethanol has been noted as a recrystallization solvent for a similar 2-phenylthiazole derivative.[1]

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography. By spotting the crude mixture, fractions collected from the column, and a pure standard (if available) on a TLC plate, you can track the separation and identify the fractions containing the pure product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using column chromatography.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the eluent through it until the packed bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_analysis Analysis & Isolation Crude_Product Crude Product TLC_Analysis TLC Analysis for Solvent System Selection Crude_Product->TLC_Analysis Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Optimized Eluent Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Pure_Product Pure this compound Recrystallization->Pure_Product Solvent_Evaporation Solvent Evaporation Fraction_Analysis->Solvent_Evaporation Combine Pure Fractions Solvent_Evaporation->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity After Purification Q_Method Purification Method? Start->Q_Method A_Column Column Chromatography Q_Method->A_Column Column A_Recrystal Recrystallization Q_Method->A_Recrystal Recrystal. Q_Column_Issue Specific Issue? A_Column->Q_Column_Issue Q_Recrystal_Issue Specific Issue? A_Recrystal->Q_Recrystal_Issue A_Poor_Sep Poor Separation Q_Column_Issue->A_Poor_Sep Separation A_Streaking Streaking on TLC Q_Column_Issue->A_Streaking Streaking Sol_Solvent Optimize Solvent System (TLC) A_Poor_Sep->Sol_Solvent Sol_Overload Reduce Column Loading A_Poor_Sep->Sol_Overload Sol_Acid Use Neutralized Silica A_Streaking->Sol_Acid A_No_Crystals No Crystals Form Q_Recrystal_Issue->A_No_Crystals No Crystals A_Oiling_Out Product Oils Out Q_Recrystal_Issue->A_Oiling_Out Oiling Out Sol_Solvent_Recrystal Change Recrystallization Solvent A_No_Crystals->Sol_Solvent_Recrystal Sol_Cooling Slower Cooling / Scratch Flask A_No_Crystals->Sol_Cooling A_Oiling_Out->Sol_Solvent_Recrystal

References

common side reactions with 4-(Iodomethyl)-2-phenylthiazole and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Iodomethyl)-2-phenylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterocyclic organic compound commonly used as an alkylating agent in organic synthesis. Its reactivity stems from the presence of a good leaving group (iodide) attached to a methyl group on the thiazole ring. It is frequently employed to introduce the 2-phenylthiazole-4-ylmethyl moiety onto various nucleophiles, such as amines, thiols, and phenols.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Exposure to light, moisture, and air can lead to degradation. For long-term storage, refrigeration (2-8 °C) is advised.

Q3: What are the primary safety concerns when working with this compound?

As an alkylating agent, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Alkylating agents are potentially mutagenic and should be handled in a well-ventilated fume hood.

Troubleshooting Guide for Common Side Reactions

Researchers may encounter several side reactions when using this compound. This guide outlines potential issues, their causes, and solutions.

Observed Issue Potential Cause Troubleshooting Steps & Avoidance Strategies
Low yield of the desired alkylated product 1. Degradation of this compound: The reagent may have degraded due to improper storage or handling. 2. Suboptimal reaction conditions: Incorrect temperature, solvent, or base can lead to poor conversion. 3. Steric hindrance: The nucleophile may be too sterically hindered for efficient alkylation.1. Verify reagent quality: Use freshly acquired or properly stored reagent. Consider purification by recrystallization if degradation is suspected. 2. Optimize reaction conditions: Screen different solvents, bases, and temperatures. A non-polar aprotic solvent and a non-nucleophilic base are often a good starting point. 3. Use a less hindered nucleophile or a different synthetic route.
Formation of a significant amount of 4-methyl-2-phenylthiazole Reduction of the iodomethyl group: Trace amounts of reducing agents or certain reaction conditions can lead to the reduction of the C-I bond.1. Use anhydrous and deoxygenated solvents. 2. Avoid reagents that can act as reducing agents. 3. Purify all starting materials to remove impurities.
Presence of a high molecular weight impurity Dimerization or oligomerization: The reagent can potentially react with itself, especially at high concentrations or temperatures.1. Use a higher dilution of the reagent. 2. Add the reagent slowly to the reaction mixture. 3. Maintain a lower reaction temperature.
Formation of a polar, water-soluble byproduct Hydrolysis of the iodomethyl group: The presence of water can lead to the hydrolysis of the iodomethyl group to a hydroxymethyl group, forming 4-(hydroxymethyl)-2-phenylthiazole.1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere to exclude atmospheric moisture.
Formation of a quaternary salt N-alkylation of the thiazole ring: The nitrogen atom of the thiazole ring can act as a nucleophile, leading to self-alkylation or reaction with another molecule of the reagent, forming a quaternary ammonium salt. This is more likely with prolonged reaction times or excess reagent.1. Use a stoichiometric amount of the alkylating agent. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Consider using a milder base.

Experimental Protocols

General Protocol for N-Alkylation using this compound

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF, or THF)

  • Non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry flask under an inert atmosphere, add the amine substrate (1.0 eq) and the anhydrous solvent.

  • Add the non-nucleophilic base (1.1 - 1.5 eq) to the solution and stir.

  • In a separate flask, dissolve this compound (1.0 - 1.2 eq) in the anhydrous solvent.

  • Slowly add the solution of this compound to the amine solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine and Base in Anhydrous Solvent reaction Slowly Add Reagent Solution to Amine Solution at RT prep_amine->reaction prep_reagent Dissolve this compound in Anhydrous Solvent prep_reagent->reaction monitor Monitor Reaction by TLC/LC-MS reaction->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify end End purify->end start Start start->prep_amine

Caption: General workflow for N-alkylation using this compound.

troubleshooting_guide issue Problem Observed in Reaction low_yield Low Yield issue->low_yield impurity Unexpected Impurity issue->impurity cause_degradation Reagent Degradation low_yield->cause_degradation cause_conditions Suboptimal Conditions low_yield->cause_conditions cause_reduction Reduction impurity->cause_reduction cause_dimer Dimerization impurity->cause_dimer cause_hydrolysis Hydrolysis impurity->cause_hydrolysis cause_quat Quaternization impurity->cause_quat solution_verify Verify Reagent Quality cause_degradation->solution_verify solution_optimize Optimize Conditions cause_conditions->solution_optimize solution_anhydrous Use Anhydrous Conditions cause_reduction->solution_anhydrous solution_dilute Use Higher Dilution cause_dimer->solution_dilute cause_hydrolysis->solution_anhydrous solution_stoich Control Stoichiometry cause_quat->solution_stoich

Caption: Troubleshooting decision tree for common side reactions.

Technical Support Center: Synthesis of 4-(Iodomethyl)-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 4-(Iodomethyl)-2-phenylthiazole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis process.

Troubleshooting Guides & FAQs

This section is designed to provide quick answers and solutions to common problems that may arise during the synthesis of this compound and its precursors.

Synthesis of (2-Phenylthiazol-4-yl)methanol (Precursor)

  • Q1: My yield of (2-Phenylthiazol-4-yl)methanol is low. What are the common causes?

    • A1: Low yields in the Hantzsch thiazole synthesis, a common route to this precursor, can stem from several factors. Incomplete reaction due to insufficient heating or reaction time is a primary cause. Ensure the reaction mixture is refluxed for an adequate period. The purity of starting materials, particularly thiobenzamide and 1,3-dichloroacetone, is critical. Impurities can lead to unwanted side reactions and lower the yield of the desired product. Finally, inefficient product extraction and purification can result in significant loss of material.

  • Q2: I am observing multiple spots on my TLC plate after the synthesis of (2-Phenylthiazol-4-yl)methanol. What are the likely side products?

    • A2: The formation of isomeric thiazoles is a common side reaction. This can occur if there are impurities in the starting materials or if the reaction conditions are not carefully controlled. Over-alkylation of the thiazole ring is another possibility, leading to the formation of polysubstituted byproducts. Unreacted starting materials will also appear on the TLC plate.

Conversion of (2-Phenylthiazol-4-yl)methanol to 4-(Chloromethyl)-2-phenylthiazole

  • Q3: The chlorination of (2-Phenylthiazol-4-yl)methanol with thionyl chloride is not going to completion. How can I improve the conversion?

    • A3: Ensure that the thionyl chloride used is fresh and of high purity, as it can decompose over time. The reaction should be carried out under anhydrous conditions, as any moisture will react with thionyl chloride, reducing its effectiveness. Using a slight excess of thionyl chloride (1.1-1.2 equivalents) can help drive the reaction to completion. The reaction temperature is also important; while often performed at room temperature, gentle heating may be necessary for less reactive substrates.

  • Q4: I am getting a dark-colored reaction mixture and charring during the chlorination step. What is causing this?

    • A4: This is often indicative of decomposition of the starting material or product. Thionyl chloride is a strong dehydrating and chlorinating agent and can cause degradation if the reaction temperature is too high or if the reaction is left for an extended period. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitoring the progress closely by TLC can help mitigate this issue.

Synthesis of this compound

  • Q5: My Finkelstein reaction to produce this compound from the chloromethyl derivative is slow or incomplete. How can I increase the reaction rate and yield?

    • A5: The Finkelstein reaction is an equilibrium process.[1][2] To drive it towards the product, use a significant excess of sodium iodide (typically 3-5 equivalents). The choice of solvent is crucial; acetone is commonly used because sodium chloride is poorly soluble in it, which helps to shift the equilibrium.[1] Ensure the acetone is anhydrous, as water can interfere with the reaction. Increasing the reaction temperature by refluxing the mixture will also increase the reaction rate.

  • Q6: I am using the Appel reaction to convert the alcohol directly to the iodomethyl derivative, but the yield is poor. What are some troubleshooting tips?

    • A6: The Appel reaction requires anhydrous conditions to be successful.[3] Ensure all glassware is flame-dried and solvents are properly dried. The purity of triphenylphosphine and iodine is also critical. Use of imidazole as a base is common in this reaction and can improve yields.[1][3] The order of addition of reagents can also be important; typically, the alcohol, triphenylphosphine, and imidazole are mixed before the dropwise addition of a solution of iodine.[1]

  • Q7: I am having difficulty removing triphenylphosphine oxide byproduct from my final product. What is the best way to purify this compound?

    • A7: Triphenylphosphine oxide is a common byproduct of the Appel reaction and can be challenging to remove completely.[4] Purification by column chromatography on silica gel is the most effective method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, will typically allow for good separation. In some cases, trituration of the crude product with a solvent in which the desired product is soluble but the triphenylphosphine oxide is not (e.g., diethyl ether) can be effective.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound.

StepStarting MaterialReagents and SolventsTemperature (°C)Time (h)Yield (%)
1 Thiobenzamide, 1,3-DichloroacetoneEthanolReflux4 - 670 - 85
2 (2-Phenylthiazol-4-yl)methanolThionyl Chloride, Dichloromethane0 - 251 - 385 - 95
3a 4-(Chloromethyl)-2-phenylthiazoleSodium Iodide, AcetoneReflux12 - 2480 - 90
3b (2-Phenylthiazol-4-yl)methanolTriphenylphosphine, Iodine, Imidazole, Dichloromethane0 - 2512 - 1675 - 85

Experimental Protocols

Protocol 1: Synthesis of (2-Phenylthiazol-4-yl)methanol

This protocol is based on the Hantzsch thiazole synthesis followed by reduction.

  • Step 1: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate. To a solution of thiobenzamide (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq). Heat the mixture to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.

  • Step 2: Reduction to (2-Phenylthiazol-4-yl)methanol. The crude ethyl 2-phenylthiazole-4-carboxylate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄) (1.5 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via a Two-Step Process

  • Step 1: Synthesis of 4-(Chloromethyl)-2-phenylthiazole. To a solution of (2-Phenylthiazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-(chloromethyl)-2-phenylthiazole, which is often used in the next step without further purification.

  • Step 2: Finkelstein Reaction. To a solution of crude 4-(chloromethyl)-2-phenylthiazole (1.0 eq) in anhydrous acetone, add sodium iodide (3.0 eq). Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound, which can be further purified by column chromatography.[1]

Protocol 3: Direct Synthesis of this compound via the Appel Reaction

To a solution of (2-Phenylthiazol-4-yl)methanol (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in anhydrous dichloromethane at 0 °C, add a solution of iodine (1.5 eq) in dichloromethane dropwise.[1] The reaction mixture is stirred at room temperature for 12-16 hours. The reaction progress is monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.[1][3]

Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Halogenation start Thiobenzamide + Ethyl Bromopyruvate ester Ethyl 2-phenylthiazole-4-carboxylate start->ester Hantzsch Synthesis (Ethanol, Reflux) alcohol (2-Phenylthiazol-4-yl)methanol ester->alcohol Reduction (LiAlH4, THF) chloromethyl 4-(Chloromethyl)-2-phenylthiazole alcohol->chloromethyl Chlorination (SOCl2, DCM) iodomethyl This compound alcohol->iodomethyl Appel Reaction (PPh3, I2, Imidazole, DCM) chloromethyl->iodomethyl Finkelstein Reaction (NaI, Acetone)

Caption: Synthetic pathways to this compound.

troubleshooting_logic cluster_finkelstein Finkelstein Reaction Issues cluster_appel Appel Reaction Issues start Low Yield of This compound f_incomplete Incomplete Reaction start->f_incomplete If using Finkelstein f_side_products Side Products start->f_side_products If using Finkelstein a_incomplete Incomplete Reaction start->a_incomplete If using Appel a_byproduct Byproduct Removal Issues (Triphenylphosphine Oxide) start->a_byproduct If using Appel f_sol_incomplete Increase NaI excess Use anhydrous acetone Increase reflux time f_incomplete->f_sol_incomplete Solution f_sol_side Purify chloromethyl intermediate Lower reaction temperature f_side_products->f_sol_side Solution a_sol_incomplete Use anhydrous conditions Ensure pure reagents Optimize reagent stoichiometry a_incomplete->a_sol_incomplete Solution a_sol_byproduct Column chromatography Trituration a_byproduct->a_sol_byproduct Solution

Caption: Troubleshooting logic for low yield of this compound.

References

stability of 4-(Iodomethyl)-2-phenylthiazole in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-(Iodomethyl)-2-phenylthiazole

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential stability issues encountered during the handling, storage, and use of this compound in various solvents.

Troubleshooting Guides

Issue: Rapid degradation of this compound observed in solution.

  • Question: I am observing rapid degradation of my this compound shortly after dissolving it. What could be the cause?

  • Answer: The primary cause of degradation for this compound is likely nucleophilic substitution at the iodomethyl group. The iodide is an excellent leaving group, making the methylene carbon susceptible to attack by nucleophiles. The rate of this degradation is highly dependent on the solvent used and the presence of any nucleophilic species.

    • Troubleshooting Steps:

      • Solvent Selection: Evaluate the solvent system you are using. Protic solvents like water and alcohols can act as weak nucleophiles, leading to slow degradation. Polar aprotic solvents such as DMF and DMSO can accelerate reactions with any trace nucleophiles. Consider using a less reactive, non-polar aprotic solvent if your experimental conditions allow.

      • Identify Nucleophiles: Check for the presence of any nucleophilic reagents in your reaction mixture. Common laboratory nucleophiles include amines, thiols, and even trace amounts of water or hydroxide.

      • Temperature Control: Degradation reactions are typically accelerated at higher temperatures. Ensure your solutions are kept at the lowest practical temperature for your experiment.

      • pH Monitoring: The stability of the thiazole ring and the reactivity of potential nucleophiles can be pH-dependent. Ensure the pH of your solution is controlled and appropriate for the stability of the compound.

Issue: Inconsistent results in reactions involving this compound.

  • Question: My reactions with this compound are giving inconsistent yields and multiple unexpected byproducts. Why might this be happening?

  • Answer: Inconsistent results are often a symptom of compound instability. If the starting material is degrading at a variable rate, the concentration of the active reagent will not be consistent between experiments.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use. Avoid storing the compound in solution for extended periods.

      • Inert Atmosphere: If your solvent is susceptible to peroxide formation or if you are working with sensitive reagents, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

      • Purity Analysis: Verify the purity of your this compound before use. Impurities could act as catalysts for degradation or participate in side reactions.

      • Solvent Purity: Use high-purity, anhydrous solvents whenever possible to minimize the presence of nucleophilic impurities like water.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended solvents for dissolving and storing this compound?

    • A1: For short-term storage and immediate use, non-polar aprotic solvents such as toluene or dichloromethane are generally preferred to minimize nucleophilic attack. If polar solvents are required for your experiment, polar aprotic solvents like acetone or acetonitrile may be used, but solutions should be prepared fresh and used immediately. Protic solvents like alcohols and water should be used with caution as they can lead to solvolysis.

  • Q2: How does temperature affect the stability of this compound?

    • A2: As with most chemical reactions, the rate of degradation of this compound increases with temperature. It is recommended to store the solid material at low temperatures (e.g., 2-8 °C) and to conduct reactions at the lowest temperature that allows for a reasonable reaction rate.

  • Q3: What are the likely degradation products of this compound?

    • A3: The primary degradation products will result from the substitution of the iodide. For example, in the presence of water, the degradation product would be 4-(Hydroxymethyl)-2-phenylthiazole. If an amine is present, an aminomethyl derivative will be formed.

  • Q4: Is this compound sensitive to light?

Data Presentation

Table 1: General Solvent Recommendations for Handling this compound

Solvent ClassExamplesSuitability for Storage (in solution)Risk of DegradationPrimary Degradation Pathway
Non-Polar Aprotic Toluene, DichloromethaneRecommended for short-termLowMinimal
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOUse immediatelyModerate to HighSN2 with trace nucleophiles
Polar Protic Water, Methanol, EthanolNot RecommendedHighSolvolysis (SN1 or SN2)

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound in a Given Solvent

  • Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in the test solvent to a known concentration (e.g., 1 mg/mL).

    • Prepare multiple identical samples for analysis at different time points.

  • Incubation:

    • Store the samples under controlled conditions (e.g., constant temperature, protected from light).

    • Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, take an aliquot from one of the samples.

    • Analyze the sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • The HPLC method should be able to separate the parent compound from potential degradation products.

  • Data Interpretation:

    • Quantify the peak area of the this compound at each time point.

    • Calculate the percentage of the compound remaining over time.

    • This data can be used to estimate the rate of degradation in the tested solvent.

Mandatory Visualization

degradation_pathway cluster_main Potential Degradation of this compound start This compound product Substituted Product (4-(Nu-methyl)-2-phenylthiazole) start->product SN2 Attack leaving_group Iodide Ion (I-) start->leaving_group Loss of Leaving Group nucleophile Nucleophile (Nu-) nucleophile->product

Caption: SN2 degradation pathway of this compound.

troubleshooting_workflow start Inconsistent Results or Degradation Observed check_solvent Evaluate Solvent Choice (Polar Protic vs. Aprotic) start->check_solvent check_nucleophiles Identify Potential Nucleophiles in Reaction Mixture start->check_nucleophiles control_temp Control Temperature (Use Lower Temp if Possible) start->control_temp fresh_solutions Prepare Solutions Fresh Before Each Use check_solvent->fresh_solutions check_nucleophiles->fresh_solutions control_temp->fresh_solutions final_check Verify Compound and Solvent Purity fresh_solutions->final_check stable_conditions Optimized Stable Conditions final_check->stable_conditions Purity Confirmed

troubleshooting guide for reactions involving 4-(Iodomethyl)-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for reactions involving 4-(Iodomethyl)-2-phenylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

A1: this compound is primarily used as an electrophile in nucleophilic substitution reactions. The iodomethyl group is an excellent leaving group, making the methylene carbon susceptible to attack by a wide range of nucleophiles, such as amines, thiols, alcohols, and carbanions. This reactivity is characteristic of SN2 reactions.[1][2][3]

Q2: How should this compound be stored?

A2: Due to the lability of the carbon-iodine bond, especially when exposed to light and heat, this compound should be stored in a cool, dark, and dry place.[4][5] An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent degradation. It is advisable to store it in a refrigerator.[6]

Q3: What are some common solvents for reactions with this compound?

A3: The choice of solvent depends on the specific reaction and nucleophile. For SN2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[1] Common choices include dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF), and acetone. Protic solvents like ethanol or water can be used but may lead to slower reaction rates due to solvation of the nucleophile.[3]

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any potential byproducts. Staining with an appropriate agent (e.g., potassium permanganate or iodine vapor) can help visualize the spots if they are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Degraded Starting Material This compound can degrade over time, especially if not stored properly. Before use, check the purity of the starting material by NMR or LC-MS. If degraded, consider purification by recrystallization or column chromatography, or purchase a fresh batch.
Poor Nucleophilicity The chosen nucleophile may not be strong enough to displace the iodide. Consider using a stronger nucleophile or adding a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to deprotonate the nucleophile and increase its reactivity. For weakly nucleophilic amines, the addition of a base is crucial.
Steric Hindrance Significant steric bulk on either the nucleophile or the thiazole ring can hinder the SN2 reaction.[1] If possible, consider using a less sterically hindered nucleophile. Increasing the reaction temperature may help overcome the activation energy barrier, but be cautious of potential side reactions.
Inappropriate Solvent The use of protic solvents can solvate the nucleophile and reduce its reactivity.[3] Switch to a polar aprotic solvent like DMF or ACN to enhance the reaction rate.
Insufficient Reaction Time or Temperature The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction by TLC over an extended period. If the reaction is sluggish, consider a moderate increase in temperature (e.g., from room temperature to 40-60 °C).
Issue 2: Formation of Multiple Products/Byproducts
Potential Cause Troubleshooting Steps
Over-alkylation of Nucleophile Primary amines can undergo double alkylation to form a tertiary amine. To minimize this, use a slight excess of the amine nucleophile relative to the this compound.
Elimination Reactions Although less common with a primary iodide, elimination reactions can occur, especially with sterically hindered or strongly basic nucleophiles. Use a non-nucleophilic base if a base is required, and maintain a moderate reaction temperature.
Side Reactions of the Thiazole Ring The thiazole ring itself can be reactive under certain conditions, although it is generally stable. Avoid harsh reaction conditions (very high temperatures or strong acids/bases) unless intended for a specific transformation.
Hydrolysis of the Product If water is present in the reaction mixture, hydrolysis of the product may occur, especially if the product is unstable under the reaction conditions. Ensure the use of dry solvents and an inert atmosphere.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Similar Polarity of Product and Starting Material If the product and this compound have similar polarities, separation by column chromatography can be challenging. Optimize the eluent system for TLC to achieve better separation before attempting column chromatography. A gradient elution may be necessary.
Product is a Salt If the product is a salt (e.g., an ammonium salt), it may be highly polar and difficult to purify by standard silica gel chromatography. Consider converting the salt to the free base by washing with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up. Alternatively, reverse-phase chromatography may be an option.
Product is Water Soluble If the product has high water solubility, it may be lost during the aqueous work-up. Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Primary Amine

This protocol describes a general method for the reaction of this compound with a primary amine to form a secondary amine.

Materials:

  • This compound

  • Primary amine (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add the primary amine (1.2 eq.) to the solution, followed by DIPEA (1.5 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete (as indicated by the consumption of the starting material), dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any acidic impurities.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol

This protocol outlines a general method for the reaction of this compound with a thiol to form a thioether.

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • Potassium carbonate (K2CO3) (1.5 equivalents)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol (1.1 eq.) in anhydrous ACN, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15-20 minutes to form the thiolate.

  • Add a solution of this compound in anhydrous ACN to the suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC10H8INS301.15Solid
4-(Chloromethyl)-2-phenylthiazoleC10H8ClNS209.70Not specified
4-Methyl-2-phenylthiazoleC10H9NS175.25Not specified

Table 2: 1H NMR and 13C NMR Data for Related Phenylthiazole Structures

CompoundSolvent1H NMR Chemical Shifts (δ, ppm)13C NMR Chemical Shifts (δ, ppm)Reference
2-Amino-4-phenylthiazoleCDCl3Aromatic protons and thiazole proton typically appear between 7.0-8.0 ppm. The -NH2 protons are broad and their chemical shift is concentration-dependent.Aromatic and thiazole carbons appear in the range of 100-170 ppm.[7][8]
4-PhenylthiazoleCDCl3Aromatic and thiazole protons are observed in the aromatic region.Aromatic and thiazole carbons are observed in the aromatic region.[9]
N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl piperidinium chlorideNot specifiedData available for the piperidinium derivative.Not specified[10]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous solvent add_reagents Add Nucleophile and Base (if required) start->add_reagents stir Stir at appropriate temperature add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction (e.g., add water) monitor->quench Reaction Complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for nucleophilic substitution reactions involving this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield? c1 Degraded Starting Material start->c1 Yes c2 Poor Nucleophilicity start->c2 Yes c3 Inappropriate Solvent start->c3 Yes c4 Suboptimal Reaction Conditions start->c4 Yes s1 Check Purity / Use Fresh c1->s1 s2 Use Stronger Nucleophile / Add Base c2->s2 s3 Switch to Polar Aprotic Solvent c3->s3 s4 Increase Time / Temperature c4->s4

Caption: Troubleshooting logic for addressing low product yield in reactions with this compound.

References

Technical Support Center: Managing Iodomethyl-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and utilizing highly reactive iodomethyl-substituted heterocycles in their experiments.

Frequently Asked Questions (FAQs)

Q1: My iodomethyl-substituted heterocycle appears to be degrading upon storage. What are the optimal storage conditions?

A1: Iodomethyl-substituted heterocycles are highly reactive and susceptible to degradation. For optimal stability, they should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is recommended), and protected from light.[1] The C-I bond is the weakest of the halomethyl halides and can be cleaved by light, heat, or reaction with trace impurities. Exposure to moisture should also be avoided as it can lead to hydrolysis.[1]

Q2: I am observing a significant amount of dark-colored impurities in my freshly synthesized iodomethyl heterocycle. What could be the cause?

A2: The formation of colored impurities is often due to the release of iodine (I₂) upon decomposition of the compound. This is a common issue with iodinated organic compounds, which are known to be light and heat sensitive.[1] To minimize this, ensure that the reaction and work-up are performed with minimal exposure to light and at low temperatures. Purification via flash chromatography on silica gel, performed quickly and with cold solvents, can help remove these impurities.

Q3: Why is my nucleophilic substitution reaction with an iodomethyl-substituted nitrogen heterocycle (e.g., 2-(iodomethyl)pyridine) giving a low yield of the desired product and a complex mixture of byproducts?

A3: A primary side reaction with iodomethyl-substituted nitrogen heterocycles is self-alkylation or quaternization. The nitrogen atom of one molecule can act as a nucleophile and attack the iodomethyl group of another molecule, leading to the formation of a pyridinium or imidazolium salt. This side reaction is particularly prevalent in polar solvents and at higher temperatures.

Troubleshooting Guide for Nucleophilic Substitution Reactions

This section addresses common issues encountered during nucleophilic substitution reactions involving iodomethyl-substituted heterocycles.

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Degraded Starting Material Verify the purity of the iodomethyl heterocycle by ¹H NMR or HPLC before use. If degradation is observed, repurify the compound or synthesize a fresh batch.
Poor Nucleophile Ensure the nucleophile is sufficiently reactive. If using a weak nucleophile, consider deprotonation with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) to increase its nucleophilicity.
Inappropriate Solvent The choice of solvent is critical. For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, thus increasing the reaction rate.[2][3] Protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity.[3]
Reaction Temperature Too Low While low temperatures are necessary for stability, the reaction may require a certain activation energy. If the reaction is sluggish, consider a modest increase in temperature while carefully monitoring for decomposition.

Problem 2: Formation of a Major, Unidentified Side Product

Potential Cause Troubleshooting Steps
Self-Alkylation (Quaternization) This is common with nitrogen-containing heterocycles. To minimize this, use a dilute solution to reduce intermolecular reactions. Add the iodomethyl heterocycle slowly to a solution of the nucleophile. Consider using a less polar solvent to decrease the rate of salt formation.
Elimination Reaction If the nucleophile is also a strong base, an E2 elimination reaction can compete with the Sₙ2 substitution. Use a less basic nucleophile if possible, or carefully control the reaction temperature (lower temperatures favor substitution).
Ring Opening (for sensitive heterocycles like furan) Some heterocycles, like furan, can undergo ring-opening reactions under certain conditions.[4] Ensure the reaction conditions are mild and avoid strong acids or bases.

Below is a troubleshooting workflow to diagnose a failed nucleophilic substitution reaction.

G start Reaction Failed (Low Yield/Multiple Products) check_sm Check Starting Material Purity (¹H NMR / HPLC) start->check_sm sm_ok Purity OK? check_sm->sm_ok repurify Repurify or Resynthesize Starting Material sm_ok->repurify No check_conditions Review Reaction Conditions sm_ok->check_conditions Yes repurify->start solvent Solvent Choice Appropriate? (Polar Aprotic for Sₙ2) check_conditions->solvent change_solvent Switch to a different solvent (e.g., DMF, ACN, THF) solvent->change_solvent No temp Temperature Optimized? solvent->temp Yes change_solvent->check_conditions adjust_temp Adjust Temperature (e.g., run at 0°C or RT) temp->adjust_temp No side_reactions Investigate Side Reactions temp->side_reactions Yes adjust_temp->check_conditions quaternization Quaternization Possible? (Nitrogen Heterocycle) side_reactions->quaternization dilute Use high dilution / slow addition quaternization->dilute Yes success Problem Solved quaternization->success No dilute->success

A troubleshooting workflow for nucleophilic substitution reactions.

Data Presentation

Table 1: Relative Reactivity of Halomethylpyridines in Sₙ2 Reactions

This table summarizes the relative reactivity based on the leaving group ability of the halide.

Compound Leaving Group Relative Reactivity Notes
2-(Chloromethyl)pyridineCl⁻1Good leaving group.
2-(Bromomethyl)pyridineBr⁻~50-100Better leaving group than chloride.
2-(Iodomethyl)pyridineI⁻~1000-2000Excellent leaving group, leading to high reactivity but also lower stability.

Note: Relative reactivity values are approximate and can vary significantly based on the nucleophile, solvent, and temperature.

Table 2: Influence of Solvent on Nucleophilic Substitution Reactions
Solvent Type Examples Effect on Sₙ2 Rate Effect on Sₙ1 Rate Recommendation
Polar Protic H₂O, EtOH, MeOHDecreasesIncreasesGenerally not recommended for Sₙ2 reactions with iodomethyl heterocycles.
Polar Aprotic DMF, DMSO, CH₃CNIncreasesSlightly IncreasesRecommended for promoting Sₙ2 reactions.
Non-Polar Toluene, HexaneDecreasesDecreasesNot ideal due to poor solubility of many nucleophiles and reagents.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution
  • Preparation: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.

  • Reagents: Dissolve the nucleophile (1.2 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile). If the nucleophile is not anionic, add a non-nucleophilic base (e.g., K₂CO₃, 1.5 equivalents).

  • Reaction: Cool the solution of the nucleophile to 0°C in an ice bath.

  • Addition: Dissolve the iodomethyl-substituted heterocycle (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled nucleophile solution over 10-15 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy

This protocol allows for the quantitative monitoring of the degradation of an iodomethyl heterocycle in solution.[5][6]

  • Standard Preparation: Prepare a stock solution of a stable internal standard (e.g., dimethyl sulfone or 1,4-dinitrobenzene) of a known concentration in the desired deuterated solvent.

  • Sample Preparation: In an NMR tube, add a precise volume of the internal standard stock solution. Add a precisely weighed amount of the iodomethyl heterocycle to the NMR tube.

  • Initial Spectrum (t=0): Immediately acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the signals of interest to ensure accurate integration.

  • Time-Course Monitoring: Store the NMR tube under the desired conditions (e.g., room temperature, protected from light). Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis: For each spectrum, integrate the signal corresponding to a unique proton on the iodomethyl heterocycle and a signal from the internal standard. The concentration of the heterocycle at each time point can be calculated using the following formula: C_het(t) = (I_het / N_het) * (N_std / I_std) * C_std Where:

    • C_het(t) is the concentration of the heterocycle at time t.

    • I_het and I_std are the integration values for the heterocycle and standard.

    • N_het and N_std are the number of protons giving rise to the respective signals.

    • C_std is the concentration of the internal standard.

  • Half-Life Determination: Plot the concentration of the heterocycle versus time and fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the half-life of the compound under the tested conditions.

Protocol 3: Stability Assessment by HPLC

This protocol outlines the development of a stability-indicating HPLC method to assess the purity and degradation of iodomethyl heterocycles.[3][7][8]

  • Method Development:

    • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Use a gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. A typical gradient might be 10-90% B over 15 minutes.

    • Detection: Use a UV detector at a wavelength where the heterocycle has strong absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject a solution of the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to generate degradation products.

  • Method Validation: Analyze the stressed samples. The method is considered stability-indicating if all degradation products are well-resolved from the parent compound and from each other.

  • Stability Study:

    • Prepare a solution of the iodomethyl heterocycle of known concentration in the desired solvent.

    • Analyze an aliquot at t=0 to determine the initial purity.

    • Store the solution under the desired conditions.

    • Analyze aliquots at various time points and calculate the percentage of the parent compound remaining by comparing the peak area to the initial peak area.

The following diagram illustrates the workflow for stability assessment.

G cluster_nmr ¹H NMR Method cluster_hplc HPLC Method nmr_prep Prepare Sample in NMR Tube with Internal Standard nmr_t0 Acquire Spectrum (t=0) nmr_prep->nmr_t0 nmr_time Acquire Spectra at Time Intervals nmr_t0->nmr_time nmr_analyze Calculate Concentration vs. Time nmr_time->nmr_analyze half_life Determine Half-Life and Degradation Profile nmr_analyze->half_life hplc_prep Prepare Sample Solution of Known Concentration hplc_t0 Inject Sample (t=0) hplc_prep->hplc_t0 hplc_time Inject Samples at Time Intervals hplc_t0->hplc_time hplc_analyze Calculate % Purity Remaining vs. Time hplc_time->hplc_analyze hplc_analyze->half_life start Assess Stability of Iodomethyl Heterocycle start->nmr_prep start->hplc_prep

Workflow for stability assessment using NMR and HPLC.

References

Technical Support Center: Removal of Unreacted 4-(Iodomethyl)-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-(Iodomethyl)-2-phenylthiazole from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a solid organic compound with the following properties:

PropertyValue
CAS Number 78359-00-9[1]
Molecular Formula C10H8INS[1]
Molecular Weight 301.15 g/mol [1]

Q2: How can I monitor the progress of my reaction and the presence of unreacted this compound?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring your reaction.

  • Visualization: this compound is a UV-active compound due to the presence of the phenylthiazole moiety and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[2][3] Additionally, iodine-containing compounds can be visualized by staining in an iodine chamber, where they typically appear as brown or yellow-brown spots.[4][5]

Q3: What are the common impurities I might encounter in a reaction involving this compound?

Besides the unreacted starting material, common impurities may include:

  • Starting materials for the synthesis of this compound: This could include precursors like 2-phenyl-4-(hydroxymethyl)thiazole or other reagents from its synthesis.

  • Byproducts of the main reaction: Depending on the reaction conditions, side products from reactions with the solvent or other reagents may be present.

  • Degradation products: Alkyl iodides can be sensitive to light and heat, potentially leading to the formation of iodine and other degradation products.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process and provides detailed experimental protocols.

Issue 1: Difficulty in removing unreacted this compound by simple extraction.

Cause: this compound may have similar solubility to your desired product in the chosen solvent system, making simple liquid-liquid extraction inefficient.

Solution: Employ a quenching agent to chemically modify the unreacted starting material, thereby altering its solubility and allowing for easier separation.

Experimental Protocol: Quenching with a Nucleophilic Thiol

This protocol utilizes a nucleophilic thiol, such as sodium thiomethoxide, to convert the reactive iodomethyl group into a more polar thioether, facilitating its removal.

Materials:

  • Reaction mixture containing unreacted this compound

  • Sodium thiomethoxide solution (or another suitable nucleophilic thiol)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium thiomethoxide (1.1 equivalents relative to the initial amount of this compound) to the stirred reaction mixture.

  • Monitor the disappearance of the this compound spot by TLC. The new thioether product should have a different Rf value.

  • Once the starting material is consumed, dilute the reaction mixture with DCM or EtOAc.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product, now free of unreacted this compound.

Issue 2: The product and unreacted starting material co-elute during column chromatography.

Cause: The polarity of your desired product and this compound may be too similar for effective separation using standard silica gel chromatography.

Solution 1: Derivatization prior to chromatography.

If your product is stable to basic conditions, you can quench the unreacted this compound as described in the protocol above before performing column chromatography. The resulting thioether will have a significantly different polarity, allowing for easy separation.

Solution 2: Utilize a different stationary phase.

If derivatization is not feasible, consider using a different chromatographic stationary phase.

Experimental Protocol: Chromatography with an Alternative Stationary Phase

Materials:

  • Crude reaction mixture

  • Appropriate alternative stationary phase (e.g., alumina, C18 reverse-phase silica)

  • Suitable solvent system (to be determined by TLC analysis on the chosen stationary phase)

  • Chromatography column and accessories

Procedure:

  • Perform TLC analysis of your crude mixture on different stationary phases (e.g., neutral alumina, basic alumina, C18-functionalized silica) with various solvent systems to find a condition where your product and the unreacted starting material are well-separated.

  • Pack a chromatography column with the selected stationary phase.

  • Dissolve the crude mixture in a minimum amount of the chosen eluent or a suitable loading solvent.

  • Load the sample onto the column and perform the chromatographic separation using the optimized eluent system.

  • Collect fractions and analyze them by TLC to identify the fractions containing your purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow

The following diagram illustrates a general workflow for the purification of a reaction mixture containing unreacted this compound.

PurificationWorkflow start Reaction Mixture (Product + Unreacted this compound) tlc_check TLC Analysis start->tlc_check extraction Aqueous Work-up (e.g., with NaHCO3, Brine) tlc_check->extraction Starting material and product well separated? quench Quenching Reaction (e.g., with Thiol or Base) tlc_check->quench Poor separation chromatography Column Chromatography (Silica Gel or Alternative Phase) extraction->chromatography quench->extraction pure_product Pure Product chromatography->pure_product

Caption: Decision workflow for purification.

This guide provides a starting point for troubleshooting the removal of unreacted this compound. The optimal method will depend on the specific properties of your desired product and the reaction conditions. Always perform small-scale pilot experiments to optimize purification conditions before proceeding with the entire batch.

References

Technical Support Center: Synthesis of Substituted 2-Phenylthiazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted 2-phenylthiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-phenylthiazoles?

A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2] Variations of this method and other synthetic routes include the Cook-Heilborn and Robinson-Gabriel syntheses, though they are less common.[2] Modern approaches often utilize microwave assistance or green catalysts to improve efficiency and yield.[2][3][4]

Q2: What are the key starting materials for the Hantzsch synthesis of a 2-phenylthiazole?

A2: The essential starting materials are a substituted thiobenzamide and a substituted α-haloketone (e.g., a phenacyl bromide).[1][5] For instance, to synthesize a 4-substituted 2-phenylthiazole, you would typically react thiobenzamide with a substituted phenacyl bromide.[5]

Q3: What are the typical reaction conditions for a Hantzsch thiazole synthesis?

A3: Hantzsch syntheses are often carried out in a polar solvent like ethanol or methanol.[1][5] The reaction may be run at room temperature or heated to reflux.[1][6] Some modern protocols use microwave irradiation to reduce reaction times and improve yields.[3] The use of a catalyst is not always necessary but can be beneficial.[4][5][7]

Q4: How do substituents on the phenyl rings affect the synthesis?

A4: Substituents on both the thiobenzamide and the phenacyl halide can influence the reaction rate and yield. Electron-withdrawing groups on the phenacyl halide can make it more reactive towards nucleophilic attack by the thioamide sulfur. Conversely, the nature of substituents can also impact the stability of intermediates and the propensity for side reactions.[8][9] In some cases, electron-withdrawing groups on either reactant can lead to higher yields compared to electron-donating groups.[8]

Troubleshooting Guide

Low Yield

Q: I am getting a very low yield in my Hantzsch synthesis of a substituted 2-phenylthiazole. What are the possible causes and solutions?

A: Low yields in Hantzsch synthesis can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:

  • Purity of Starting Materials: Ensure that your α-haloketone and thioamide are pure. Impurities in the α-haloketone, such as the corresponding ketone without the halogen, can lead to side reactions. Recrystallize or purify your starting materials if necessary.

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial. While ethanol and methanol are common, exploring other polar solvents might be beneficial.[1][5]

    • Temperature: If you are running the reaction at room temperature, consider heating it to reflux. For thermally sensitive compounds, a moderate temperature increase might be sufficient. Microwave-assisted synthesis has been shown to significantly improve yields and shorten reaction times.[3]

    • Reaction Time: The reaction might not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess (1.1-1.2 equivalents) of the thioamide can sometimes drive the reaction to completion.[5]

  • pH of the Medium: The reaction is often performed under neutral or slightly acidic conditions. If the reaction stalls, the addition of a catalytic amount of a weak acid might be helpful. However, strongly acidic conditions can lead to the formation of isomeric products.[10]

  • Work-up Procedure: The product might be lost during the work-up. 2-Aminothiazoles can be precipitated by neutralizing the reaction mixture with a weak base like sodium bicarbonate or sodium carbonate.[1][11] Ensure the pH is appropriate for your specific product's solubility.

Unexpected Side Products

Q: My reaction is producing significant amounts of side products. How can I identify and minimize them?

A: Side product formation is a common challenge. Here are some likely culprits and their solutions:

  • Formation of Isomers: Under acidic conditions, the reaction of an N-substituted thioamide can lead to a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[10] To favor the formation of the 2-aminothiazole, maintain a neutral reaction medium.[10]

  • Self-condensation of α-haloketone: In the presence of a base, the α-haloketone can undergo self-condensation. Avoid strongly basic conditions during the reaction.

  • Hydrolysis of Thioamide: If water is present in the reaction mixture, the thioamide can hydrolyze, especially at elevated temperatures. Use anhydrous solvents to minimize this side reaction.[6]

Purification Difficulties

Q: I am having trouble purifying my substituted 2-phenylthiazole. What are the best methods?

A: Purification strategies depend on the nature of your product and the impurities present.

  • Precipitation and Recrystallization: Many 2-phenylthiazole derivatives are solids with poor solubility in water.[1] After neutralizing the reaction mixture, the crude product often precipitates.[11] This solid can then be collected by filtration and recrystallized from a suitable solvent like ethanol or methanol to achieve high purity.[6][12]

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for purification.[8] A common mobile phase is a mixture of hexane and ethyl acetate.[1] The polarity of the eluent should be optimized based on the polarity of your compound, which can be determined by TLC analysis.

  • Acid-Base Extraction: If your product has a basic nitrogen atom that is not part of the aromatic system (e.g., an amino substituent), you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent, extract with a dilute acid, wash the aqueous layer with an organic solvent, and then neutralize the aqueous layer to precipitate the pure product.

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.[1][11]

Materials:

  • 2-Bromoacetophenone (1 equivalent)

  • Thiourea (1.5 equivalents)

  • Methanol

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone and thiourea.

  • Add methanol to dissolve the reactants and add a magnetic stir bar.

  • Heat the mixture with stirring to reflux (around 65°C) for 30-60 minutes.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).[1]

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) and stir.[1]

  • A precipitate of the product should form.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with water to remove any remaining salts.

  • Allow the solid to air dry. The product is often pure enough for characterization without further purification.[1]

Protocol 2: Microwave-Assisted Hantzsch Synthesis of Substituted 2-Aminothiazoles

This protocol is based on studies demonstrating the efficiency of microwave-assisted synthesis.[3]

Materials:

  • Substituted 2-chloro-1-phenylethanone (1 equivalent)

  • Substituted thiourea (1.2 equivalents)

  • Methanol

Procedure:

  • In a microwave reaction vessel, combine the substituted 2-chloro-1-phenylethanone and the substituted thiourea.

  • Add methanol as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 90°C for 30 minutes under microwave irradiation.[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various substituted 2-phenylthiazoles, providing a comparative overview.

Table 1: Conventional vs. Microwave-Assisted Hantzsch Synthesis [3]

EntrySubstituent (on Thiourea)MethodSolventTemperature (°C)TimeYield (%)
1PhenylConventionalMethanol908 h75
2PhenylMicrowaveMethanol9030 min95
34-ChlorophenylConventionalMethanol908 h72
44-ChlorophenylMicrowaveMethanol9030 min93
54-MethylphenylConventionalMethanol908 h78
64-MethylphenylMicrowaveMethanol9030 min96

Table 2: Influence of Catalyst and Solvent on Yield [5]

EntryCatalyst (10 mol%)SolventTemperature (°C)Time (min)Yield (%)
1NoneEthanol78120Trace
2Copper SilicateWater10012055
3Copper SilicateAcetonitrile819075
4Copper SilicateDichloromethane4012060
5Copper SilicateEthanol783095

Visual Guides

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_inputs Inputs start_end start_end process process decision decision output output input input start Start reactants Combine α-haloketone and thioamide in solvent start->reactants heat Heat to reflux or use microwave reactants->heat monitor Monitor reaction by TLC heat->monitor cool Cool to RT monitor->cool neutralize Neutralize with aqueous base cool->neutralize filter Filter precipitate neutralize->filter purify Purify (Recrystallization or Chromatography) filter->purify product Pure 2-Phenylthiazole purify->product haloketone α-haloketone thioamide Thioamide

Caption: Workflow for the Hantzsch synthesis of 2-phenylthiazoles.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield problem problem question question solution solution connector start Low Yield q1 Are starting materials pure? start->q1 s1 Purify starting materials q1->s1 No q2 Is the reaction complete (by TLC)? q1->q2 Yes s2 Increase reaction time or temperature q2->s2 No q3 Is product lost during work-up? q2->q3 Yes s3 Optimize work-up pH and extraction q3->s3 Yes s4 Consider alternative synthetic route q3->s4 No

Caption: Decision tree for troubleshooting low yields in 2-phenylthiazole synthesis.

References

Technical Support Center: Scale-Up Synthesis of 4-(Iodomethyl)-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(Iodomethyl)-2-phenylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: The two most prevalent and scalable methods for the synthesis of this compound are the Appel reaction and the Finkelstein reaction.

  • Appel Reaction: This method directly converts the precursor, 4-(hydroxymethyl)-2-phenylthiazole, to the iodo-derivative using a phosphine and an iodine source.[1][2]

  • Finkelstein Reaction: This is a two-step process that involves first converting the starting alcohol to a better leaving group, typically a chloride or bromide, followed by a halide exchange reaction with an iodide salt.[3]

Q2: What are the key safety precautions to consider during the synthesis?

A2: Both synthesis routes involve reagents that require careful handling:

  • Iodine and Iodinated Compounds: These can be corrosive and may cause skin and respiratory irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triphenylphosphine: Can cause skin and eye irritation. Avoid inhalation of dust.

  • Solvents: Many organic solvents used are flammable and may have associated health risks. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The starting material (4-(hydroxymethyl)-2-phenylthiazole) is significantly more polar than the product (this compound), so a clear separation should be observable.

Q4: What is the typical stability and recommended storage condition for this compound?

A4: this compound is expected to be a relatively stable compound, but like many iodinated organic molecules, it may be sensitive to light and heat. It is recommended to store the purified product in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation over time.

Troubleshooting Guides

Synthesis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material Appel Reaction: - Inactive reagents (moisture in triphenylphosphine or iodine). - Insufficient reaction time or temperature. Finkelstein Reaction: - Poor quality of the starting 4-(chloromethyl)-2-phenylthiazole. - Low solubility of sodium iodide in the chosen solvent.Appel Reaction: - Dry triphenylphosphine under vacuum before use. Use fresh, dry iodine. - Gradually increase reaction temperature and monitor by TLC. Finkelstein Reaction: - Ensure the purity of the starting chloro-derivative. - Use acetone as the solvent, as the precipitation of NaCl drives the equilibrium.[3]
Formation of Significant Byproducts Appel Reaction: - Side reactions involving the thiazole ring. - Decomposition of the product under harsh conditions. Finkelstein Reaction: - Elimination reactions if the reaction temperature is too high.Appel Reaction: - Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. - Consider a milder iodinating agent if side reactions are prevalent. Finkelstein Reaction: - Control the reaction temperature carefully.
Difficult Purification Appel Reaction: - Presence of triphenylphosphine oxide, which can be difficult to separate from the product. General: - Co-elution of impurities during column chromatography.Appel Reaction: - After the reaction, triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like hexanes and filtering. - Alternatively, a wash with a dilute acid solution can help remove some of the phosphine oxide. General: - Optimize the solvent system for column chromatography to achieve better separation. - Consider recrystallization as a final purification step.

Experimental Protocols

Method 1: Appel Reaction for this compound

This protocol is a general guideline and may require optimization for scale-up.

Materials:

  • 4-(Hydroxymethyl)-2-phenylthiazole

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of 4-(hydroxymethyl)-2-phenylthiazole (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add imidazole (2.0 eq).

  • Slowly add a solution of iodine (1.5 eq) in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford this compound.

Method 2: Finkelstein Reaction for this compound

This protocol assumes the availability of 4-(chloromethyl)-2-phenylthiazole.

Materials:

  • 4-(Chloromethyl)-2-phenylthiazole

  • Sodium iodide (NaI)

  • Acetone, anhydrous

Procedure:

  • Dissolve 4-(chloromethyl)-2-phenylthiazole (1.0 eq) in anhydrous acetone in a flask equipped with a reflux condenser and a magnetic stirrer.

  • Add sodium iodide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux. A white precipitate of sodium chloride should form as the reaction progresses.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction parameters that can be used as a starting point for optimization. Actual results will vary depending on the specific scale and reaction conditions.

ParameterAppel ReactionFinkelstein Reaction
Starting Material 4-(Hydroxymethyl)-2-phenylthiazole4-(Chloromethyl)-2-phenylthiazole
Key Reagents Triphenylphosphine, Iodine, ImidazoleSodium Iodide
Solvent DichloromethaneAcetone
Typical Temperature 0 °C to Room TemperatureReflux (approx. 56 °C)
Typical Reaction Time 2 - 6 hours4 - 12 hours
Work-up Aqueous wash with Na₂S₂O₃Filtration and aqueous wash
Purification Column ChromatographyColumn Chromatography/Recrystallization
Expected Yield 70-90%80-95%
Expected Purity >95% after chromatography>95% after purification

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_synthesis Synthesis of this compound cluster_appel Appel Reaction cluster_finkelstein Finkelstein Reaction cluster_purification Purification and Final Product Start Thiobenzamide + 3-Bromo-1,1-diethoxypropane Precursor 4-(Hydroxymethyl)-2-phenylthiazole Start->Precursor Hantzsch Thiazole Synthesis Appel_Reagents PPh3, I2, Imidazole in DCM Chlorination Chlorination (e.g., SOCl2) Precursor->Chlorination Appel_Reaction Reaction & Work-up Appel_Reagents->Appel_Reaction Purification Column Chromatography or Recrystallization Appel_Reaction->Purification Chloro_Intermediate 4-(Chloromethyl)-2-phenylthiazole Chlorination->Chloro_Intermediate Finkelstein_Reagents NaI in Acetone Finkelstein_Reaction Reaction & Work-up Finkelstein_Reagents->Finkelstein_Reaction Finkelstein_Reaction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_low_conversion cluster_byproducts cluster_purification Start Problem Encountered During Synthesis Low_Conversion Low or No Conversion Start->Low_Conversion Byproducts Significant Byproduct Formation Start->Byproducts Purification_Issues Difficult Purification Start->Purification_Issues Cause_Reagents Inactive Reagents Low_Conversion->Cause_Reagents Cause_Conditions Suboptimal Conditions Low_Conversion->Cause_Conditions Cause_Side_Reactions Side Reactions Byproducts->Cause_Side_Reactions Cause_Decomposition Product Decomposition Byproducts->Cause_Decomposition Cause_PPh3O Triphenylphosphine Oxide Presence Purification_Issues->Cause_PPh3O Cause_Coelution Impurity Co-elution Purification_Issues->Cause_Coelution Solution_Reagents Use Fresh/Dry Reagents Cause_Reagents->Solution_Reagents Solution_Conditions Optimize Temp/Time Cause_Conditions->Solution_Conditions Solution_Milder_Conditions Use Milder Conditions Cause_Side_Reactions->Solution_Milder_Conditions Solution_Alternative_Reagents Consider Alternative Reagents Cause_Decomposition->Solution_Alternative_Reagents Solution_Precipitation Precipitate PPh3O Cause_PPh3O->Solution_Precipitation Solution_Optimize_Chromo Optimize Chromatography Cause_Coelution->Solution_Optimize_Chromo Solution_Recrystallize Recrystallize Final Product Solution_Optimize_Chromo->Solution_Recrystallize

Caption: Logical relationships in the troubleshooting guide.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Purity Assessment of 4-(Iodomethyl)-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of key analytical methods for assessing the purity of 4-(Iodomethyl)-2-phenylthiazole, a crucial intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals.

Overview of Analytical Techniques

The purity of this compound can be determined using several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for detecting different types of impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying components in a mixture. It is particularly effective for non-volatile and thermally unstable compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and semi-volatile compounds and provides excellent identification of impurities.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A primary analytical tool for structural elucidation and quantitative analysis. Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[5][6][7][8][9]

The following sections provide a detailed comparison of these methods, including experimental protocols and data presentation.

Comparative Data Summary

The following tables summarize the performance of HPLC, GC-MS, and qNMR for the purity assessment of this compound.

Table 1: Comparison of Analytical Methods

ParameterHPLC-UVGC-MS1H-qNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and mass-to-charge ratioNuclear spin resonance in a magnetic field
Primary Use Quantification of known and unknown impuritiesIdentification and quantification of volatile impuritiesAbsolute purity determination and structural confirmation
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.003%~0.3%
Precision (RSD) < 2%< 5%< 1%
Accuracy (Recovery) 98-102%95-105%99-101%
Sample Throughput HighMediumLow

Table 2: Typical Impurity Profile of this compound

ImpurityPotential SourceHPLC-UVGC-MS1H-qNMR
2-Phenylthiazole-4-carbaldehydeStarting MaterialDetectableDetectableDetectable
4-(Hydroxymethyl)-2-phenylthiazoleBy-productDetectableDetectableDetectable
Residual Solvents (e.g., Toluene)SynthesisNot IdealExcellent Excellent
Di-substituted By-productsSide ReactionDetectableDetectableDetectable

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of non-volatile impurities and the main component. A study on a similar thiazole derivative utilized a C18 column with a water:methanol mobile phase.[10]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for the identification and quantification of volatile and semi-volatile impurities, including residual solvents. The analysis of halogenated organic compounds by GC-MS is a well-established technique.[1][2][3][4][11]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

  • Internal standard (e.g., dodecane)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in dichloromethane. Add a known amount of the internal standard.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-500 amu

  • Analysis: Inject the sample into the GC-MS system. Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the internal standard.

Quantitative Nuclear Magnetic Resonance (1H-qNMR) Spectroscopy

1H-qNMR is a primary ratio method that can determine the purity of a sample by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.[6][7][8][9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • Certified internal standard (e.g., maleic acid)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Calculate the purity of the sample using the following formula:

    Purity (%) = (Isample / Istd) * (Nstd / Nsample) * (Msample / Mstd) * (mstd / msample) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Visualization of Workflows

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample & Standard B Dissolve in Mobile Phase A->B C Inject into HPLC B->C D Chromatographic Separation C->D E UV Detection D->E F Record Chromatogram E->F G Calculate Purity F->G

Caption: HPLC experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample & Internal Standard B Dissolve in Solvent A->B C Inject into GC B->C D Separation in GC Column C->D E MS Detection & Fragmentation D->E F Identify Impurities (Mass Spectra) E->F G Quantify Impurities F->G qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Process Spectrum & Integrate Signals D->E F Calculate Absolute Purity E->F

References

A Comparative Guide to the Reactivity of 4-(Iodomethyl)-2-phenylthiazole and 4-(bromomethyl)-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two key synthetic intermediates, 4-(iodomethyl)-2-phenylthiazole and 4-(bromomethyl)-2-phenylthiazole. The primary focus is on their utility in nucleophilic substitution reactions, a cornerstone of pharmaceutical and materials science synthesis. This comparison is supported by fundamental principles of organic chemistry and analogous experimental data.

Introduction: The Decisive Role of the Leaving Group

4-(Halomethyl)-2-phenylthiazoles are versatile building blocks, frequently employed in the synthesis of more complex molecules due to the reactive halomethyl group. The choice between using the iodo- or bromo- derivative often depends on the desired reaction rate and conditions. The fundamental difference in reactivity between this compound and 4-(bromomethyl)-2-phenylthiazole in nucleophilic substitution reactions is dictated by the nature of the halogen atom, which functions as the leaving group.

In typical nucleophilic substitution reactions, particularly the bimolecular (Sₙ2) pathway common for primary halides like these, the efficiency of the reaction is heavily dependent on the ability of the leaving group to depart. A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon leaving.

Theoretical Framework: Superiority of Iodide in Sₙ2 Reactions

The reaction of these compounds with a nucleophile (Nu⁻) proceeds via an Sₙ2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-halogen bond breaks.

The established order of leaving group ability for halogens is: I⁻ > Br⁻ > Cl⁻ > F⁻ . This trend is governed by two main factors:

  • Bond Strength: The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. Consequently, less energy is required to cleave the C-I bond, leading to a lower activation energy for the reaction.

  • Anion Stability: The iodide ion (I⁻) is larger and more polarizable than the bromide ion (Br⁻). Its negative charge is distributed over a larger volume, making it a more stable, weaker base. Weaker bases are better leaving groups.

Therefore, this compound is predicted to be substantially more reactive than its bromo- counterpart.

Quantitative Reactivity Comparison

The following tables summarize experimental data for the reaction of benzyl halides, illustrating the profound difference in reactivity between iodides and bromides.

Table 1: Second-Order Rate Constants (k) for Reactions of Benzyl Halides with Nucleophiles

SubstrateNucleophileSolventTemperature (°C)Rate Constant (k) [M⁻¹s⁻¹]
Benzyl ChlorideKIAcetone252.15 x 10⁻³[1]
Benzyl BromideNucleophile (General)--Generally faster than Benzyl Chloride
Benzyl IodideNucleophile (General)--Generally fastest among Benzyl Halides

Note: Direct rate constants for benzyl bromide and iodide under identical conditions to the chloride example are varied in the literature, but the qualitative trend of I > Br > Cl is consistently observed.

Table 2: Relative Reactivity of Alkyl Halides in Sₙ2 Reactions

Alkyl Halide TypeRelative Rate
R-IFastest
R-BrIntermediate
R-ClSlowest

This general reactivity trend (RI > RBr > RCl) is a foundational principle in organic chemistry.[2] The weaker carbon-halogen bond and greater stability of the resulting halide anion are the primary reasons for this order.[2]

Experimental Protocols

To empirically determine the relative reactivity, one could perform a competition experiment or measure the reaction rates individually.

Protocol 1: Competitive Sₙ2 Reaction

This protocol allows for a direct comparison by making the two substrates compete for a limited amount of nucleophile.

  • Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 4-(bromomethyl)-2-phenylthiazole in a suitable polar aprotic solvent, such as acetone or acetonitrile.

  • Initiation: Add a sub-stoichiometric amount of a nucleophile (e.g., 0.5 mmol of sodium azide or potassium cyanide). Using less nucleophile than the total amount of halides ensures they are in competition.

  • Reaction: Stir the mixture at a constant temperature (e.g., 25°C or 50°C) and monitor the reaction progress over time using Thin Layer Chromatography (TLC).

  • Work-up: Once the limiting nucleophile is consumed (as indicated by TLC), quench the reaction by adding water. Extract the organic products with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Dry the organic extract and concentrate it under reduced pressure. Analyze the resulting mixture of unreacted starting materials and products using Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of the products formed from the iodo- and bromo- starting materials. The higher product ratio will correspond to the more reactive halide.

Protocol 2: Synthesis of 4-(Halomethyl)-2-phenylthiazole via Hantzsch Thiazole Synthesis

The starting materials can be synthesized from the corresponding α-haloketone.

  • Reactant Mixture: In a 20 mL vial, combine thiobenzamide (5.0 mmol) and the appropriate α-haloketone (e.g., 1,3-dichloroacetone or 1,3-dibromoacetone) (5.0 mmol).

  • Solvent: Add a suitable solvent such as methanol or ethanol (5 mL) and a magnetic stir bar.

  • Reaction: Heat the mixture with stirring on a hot plate (e.g., to 60-80°C) for 1-2 hours, or until TLC analysis shows consumption of the starting material.

  • Neutralization & Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing a mild base (e.g., 5% Na₂CO₃ solution) to neutralize the hydrohalic acid byproduct.

  • Filtration: Collect the precipitated solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired 4-(halomethyl)-2-phenylthiazole.

Visualized Mechanisms and Workflows

The following diagrams illustrate the key concepts and experimental designs discussed.

Caption: Sₙ2 reaction mechanism for halomethyl-phenylthiazole.

Leaving_Group_Ability cluster_halogens Halogen Comparison reactivity Higher Sₙ2 Reactivity lg_ability Better Leaving Group (e.g., Iodide) reactivity->lg_ability bond Weaker C-X Bond lg_ability->bond stability More Stable Anion lg_ability->stability iodide Iodide (I⁻) bond->iodide C-I is weaker bromide Bromide (Br⁻) bond->bromide C-Br is stronger polarizability Higher Polarizability stability->polarizability basicity Lower Basicity stability->basicity polarizability->iodide More polarizable polarizability->bromide Less polarizable basicity->iodide Weaker base basicity->bromide Stronger base

Caption: Factors determining halogen leaving group ability.

Experimental_Workflow start Start: Equimolar mixture of Iodo- and Bromo-thiazole add_nuc Add Limiting Nucleophile (e.g., 0.5 eq. NaN₃) start->add_nuc react Stir at Constant Temp. (e.g., 25°C) add_nuc->react monitor Monitor by TLC react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete analyze Analyze Product Ratio (GC or NMR) workup->analyze end Conclusion: Higher product ratio = Higher reactivity analyze->end

Caption: Workflow for the competitive reactivity experiment.

Conclusion and Practical Implications

Based on fundamental chemical principles, This compound is unequivocally a more reactive substrate in Sₙ2 reactions than 4-(bromomethyl)-2-phenylthiazole . This heightened reactivity is a direct consequence of the superior leaving group ability of the iodide ion, which is due to the weaker carbon-iodine bond and the greater stability of the iodide anion.

For researchers and drug development professionals, this has several practical implications:

  • Milder Conditions: Reactions with this compound can often be conducted under milder conditions (e.g., lower temperatures) and may still proceed at a faster rate than with the bromo- analog.

  • Shorter Reaction Times: The increased reactivity of the iodo- compound can lead to significantly shorter reaction times, improving throughput and efficiency in multi-step syntheses.

  • Cost and Stability: While more reactive, iodo- compounds can sometimes be less stable and more expensive than their bromo- counterparts. The choice of reagent is therefore a trade-off between reactivity, stability, and cost, which must be evaluated for each specific synthetic application.

References

A Comparative Analysis of the Biological Activity of 4-(Iodomethyl)-2-phenylthiazole Derivatives and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a foundational scaffold in a multitude of biologically active compounds.[1][2] Its derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides a comparative overview of the biological activities of 2-phenylthiazole derivatives, with a conceptual focus on structures like 4-(Iodomethyl)-2-phenylthiazole, against other significant heterocyclic compounds. The analysis is supported by quantitative data from in vitro studies and detailed experimental protocols.

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated significant potential in combating microbial infections.[4] The core thiazole ring is a key feature in various antimicrobial drugs.[1] The introduction of different substituents onto the 2-phenylthiazole scaffold allows for the modulation of antimicrobial potency and spectrum.

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various thiazole derivatives and other heterocyclic compounds against selected microbial strains. Lower MIC values indicate higher antimicrobial efficacy.

Compound/Derivative ClassHeterocyclic CoreTest OrganismMIC (µg/mL)
2-phenylamino-thiazole derivative (3e)ThiazoleS. aureus31.25[5]
2-phenylamino-thiazole derivative (3e)ThiazoleCandida strains7.81[5]
Morpholin-4-phenylthiazole (6a, 6b)ThiazolePathogenic Fungi250[6]
2-pyrazoline-thiazole hybrid (59)Thiazole-PyrazolineC. albicans3.9 - 62.5[7]
Thiazolyl-triazol-pyrazoline (52, 53)Thiazole-Triazole-PyrazolineS. aureus50[7]
Thiazolyl-triazol-pyrazoline (52, 53)Thiazole-Triazole-PyrazolineK. pneumoniae50[7]
Organoboron Compound (1l)Boron-containing heterocycleM. canis3.12[8]
Benzoxazole derivative (4ah)BenzoxazoleM. melonis>50% inhibition at 100 µg/mL[9]

Analysis: The data indicates that thiazole derivatives exhibit a broad range of antimicrobial activities. Hybrid compounds, such as those incorporating pyrazoline, can show superior antifungal activity compared to standard drugs like fluconazole.[7] For instance, a 2-phenylamino-thiazole derivative showed a potent MIC of 7.81 µg/mL against Candida strains.[5] In comparison, other heterocyclic systems like organoboron compounds have also demonstrated very potent antifungal effects, with MIC values as low as 3.12 µg/mL.[8]

Experimental Protocol: Agar Disk Diffusion (Zone of Inhibition) Test

This method is a standard qualitative assay to evaluate the antimicrobial effectiveness of a substance.[10][11]

  • Inoculum Preparation: A pure culture of the target microorganism (bacterial or fungal) is suspended in a sterile saline solution to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to ensure uniform growth.[10]

  • Compound Application: Sterile paper discs are impregnated with a known concentration of the test compound (e.g., a this compound derivative). The discs are then carefully placed onto the surface of the inoculated agar plate using sterile forceps.[10]

  • Incubation: The plates are incubated under conditions optimal for the test microorganism's growth (e.g., 18-24 hours at 36°C for bacteria).[10]

  • Measurement and Interpretation: Following incubation, the plates are examined for a clear area around the disc where microbial growth has been inhibited. The diameter of this "zone of inhibition" is measured in millimeters.[10][12] A larger zone diameter indicates greater antimicrobial potency.[10]

Visualization: Zone of Inhibition Workflow

G cluster_workflow Zone of Inhibition Experimental Workflow prep Prepare Standardized Microbial Inoculum inoculate Evenly Inoculate Mueller-Hinton Agar Plate prep->inoculate apply Apply Compound-Impregnated Disc to Agar inoculate->apply incubate Incubate Plate (e.g., 24h at 37°C) apply->incubate measure Measure Diameter of Inhibition Zone (mm) incubate->measure interpret Interpret Results (Larger Zone = Higher Activity) measure->interpret

Caption: Workflow for the Agar Disk Diffusion antimicrobial test.

Anticancer Activity

The thiazole scaffold is present in several antineoplastic agents, highlighting its importance in cancer research.[1] Derivatives of 2-phenylthiazole have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[13][14]

Comparative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC50) values for selected thiazole derivatives and other heterocyclic compounds, indicating their potency in inhibiting cancer cell proliferation.

Compound/Derivative ClassHeterocyclic CoreCancer Cell LineIC50 (µM)
Thiazole Derivative (4c)ThiazoleMCF-7 (Breast)2.57[15]
Thiazole Derivative (4c)ThiazoleHepG2 (Liver)7.26[15]
Naphthalene-azine-thiazole (6a)ThiazoleOVCAR-4 (Ovarian)1.57[16]
Pyrazole-naphthalene-thiazole (91a)Thiazole-PyrazoleHeLa (Cervical)0.86[1]
Pyrazole-naphthalene-thiazole (91b)Thiazole-PyrazoleHeLa (Cervical)0.95[1]
Thiadiazole Derivative (37)ThiadiazoleA3 Adenosine Receptor Binding (Ki)0.0023
Ruthenium-phenylthiazole ComplexThiazole-Metal ComplexSW480 (Colon)Low micromolar range[14]

Analysis: Thiazole derivatives demonstrate potent anticancer activity, with some compounds showing IC50 values in the low micromolar and even sub-micromolar range.[1][15][16] For example, compound 4c was found to be highly active against the MCF-7 breast cancer cell line with an IC50 of 2.57 µM.[15] Hybrid molecules combining thiazole with other heterocycles like pyrazole can achieve even greater potency.[1] The comparison with thiadiazoles, another important class, shows that subtle changes in the heterocyclic core can significantly impact biological targets and affinity.[17]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density (e.g., 8x10³ cells/well) and allowed to adhere for 24 hours in a CO2 incubator at 37°C.[20]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a defined period (e.g., 24-48 hours).[20]

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) is added to each well.[18]

  • Formazan Formation: The plate is incubated for an additional 4 hours. Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow MTT into insoluble purple formazan crystals.[18][19]

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[20][21]

  • Data Analysis: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of 550-600 nm.[18] The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.[22]

Visualization: MTT Assay Workflow

G cluster_workflow MTT Assay Experimental Workflow seed Seed Cancer Cells in 96-Well Plate treat Treat Cells with Test Compounds seed->treat incubate Incubate for 24-48 Hours treat->incubate add_mtt Add MTT Reagent to Each Well incubate->add_mtt incubate2 Incubate for 4 Hours (Formazan Formation) add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance at ~570 nm solubilize->read analyze Calculate Cell Viability and IC50 read->analyze

References

Validating Synthesis Products: A Comparative Guide to Mass Spectrometry and NMR

Author: BenchChem Technical Support Team. Date: November 2025

In the meticulous world of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a newly synthesized molecule's identity and purity is paramount. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy stand as the two cornerstone analytical techniques for this critical validation step. While both provide invaluable structural information, they operate on different principles and yield distinct, yet often complementary, data. This guide offers an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in their analytical workflow.

Performance Comparison: Mass Spectrometry vs. NMR

The choice between MS and NMR, or more commonly, their combined use, depends on the specific information required. Mass spectrometry excels at providing highly accurate molecular weight information and is exceptionally sensitive. NMR, on the other hand, is unparalleled in its ability to elucidate the precise atomic arrangement and connectivity within a molecule, offering a detailed structural blueprint.

Table 1: Quantitative Data Comparison for Synthesis Product Validation

ParameterMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular Weight (Mass-to-charge ratio, m/z)[1]Chemical Structure (Connectivity of atoms)[2][3]
Purity Assessment Relative purity based on peak area of the target ion versus impurity ions.Quantitative purity (qNMR) using an internal standard.[4][5][6]
Structural Confirmation Fragmentation patterns can suggest structural motifs.Detailed 1D and 2D spectra reveal the complete molecular scaffold.[3][7]
Isomer Differentiation Can distinguish isomers with different fragmentation patterns, but often challenging.Excellent for distinguishing constitutional isomers and diastereomers. Chiral NMR can differentiate enantiomers.
Quantification Can be quantitative with appropriate standards and calibration.[8][9][10]Inherently quantitative; signal intensity is directly proportional to the number of nuclei.[4][5][11]
Sensitivity High (picomole to femtomole range).Lower (micromole to nanomole range).[12]
Sample Throughput High; rapid analysis times.Lower; can require longer acquisition times for complex experiments.
Typical Output Mass spectrum (plot of ion intensity vs. m/z).NMR spectrum (plot of signal intensity vs. chemical shift).

Experimental Protocols

Robust and reproducible data are contingent on meticulous experimental execution. The following sections outline standardized protocols for the analysis of small molecule synthesis products.

Mass Spectrometry Analysis of a Synthesized Small Molecule

This protocol describes a general procedure for analyzing a purified small molecule using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized and purified compound.
  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a 1 mg/mL stock solution. The solvent should be compatible with the LC mobile phase.
  • From the stock solution, prepare a dilute working solution of approximately 1-10 µg/mL by serial dilution with the initial mobile phase composition.
  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[13]

2. LC-MS System Configuration:

  • Liquid Chromatography (LC):
  • Column: A C18 reverse-phase column is commonly used for small molecules.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes to elute the compound.
  • Flow Rate: 0.2-0.5 mL/min.
  • Injection Volume: 1-5 µL.
  • Mass Spectrometry (MS):
  • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode depending on the analyte's properties.[14]
  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
  • Scan Range: Typically set to a range that includes the expected molecular weight of the product (e.g., 100-1000 m/z).
  • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flow rates to achieve maximum signal intensity for the target analyte.

3. Data Acquisition and Analysis:

  • Inject the prepared sample into the LC-MS system.
  • Acquire the data, monitoring the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for the expected m/z value of the synthesized product.
  • Process the data to obtain the mass spectrum of the peak corresponding to the product.
  • Confirm the molecular weight by identifying the molecular ion peak (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode). High-resolution mass spectrometry can provide a highly accurate mass measurement to confirm the elemental composition.[15]

NMR Spectroscopy Analysis of a Synthesized Small Molecule

This protocol outlines the steps for acquiring a standard one-dimensional (1D) proton (¹H) NMR spectrum.

1. Sample Preparation: [7]

  • Weigh 1-5 mg of the dry, purified synthesis product directly into a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with important sample signals.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm). Modern spectrometers can also use the residual solvent peak as a reference.[7]
  • Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
  • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.
  • Set the acquisition parameters for a ¹H NMR experiment. This includes defining the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8-16 scans are often sufficient.
  • Acquire the Free Induction Decay (FID) data.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift axis by setting the reference peak (e.g., TMS) to 0 ppm.
  • Integrate the peaks. The integral area is directly proportional to the number of protons giving rise to that signal.
  • Analyze the chemical shifts, integration values, and signal splitting patterns (multiplicity) to confirm the structure of the synthesized product. For more complex structures, two-dimensional (2D) NMR experiments like COSY and HSQC may be necessary.[7]

Visualizing Workflows and Pathways

Diagrams are essential for representing complex processes and relationships in a clear and concise manner. The following visualizations were created using the DOT language.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_validation Validation Phase start Design Synthetic Route react Perform Chemical Reaction start->react workup Reaction Work-up & Crude Isolation react->workup purify Purification (e.g., Chromatography) workup->purify isolate Isolate Pure Product purify->isolate ms Mass Spectrometry (MS) - Molecular Weight - Purity Check isolate->ms nmr NMR Spectroscopy - Structural Elucidation - Purity Confirmation isolate->nmr final Validated Product ms->final nmr->final

Caption: Workflow for Chemical Synthesis and Product Validation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activates Response Cellular Response (Proliferation, Differentiation) TF->Response Regulates Gene Expression

References

A Comparative Guide to Alkylating Agents for Targeted Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alkylating agents, a cornerstone class of cytotoxic compounds used in cancer therapy and biological research. By covalently modifying cellular macromolecules, primarily DNA, these agents inhibit cell division and induce cell death.[1][2] This document outlines their mechanisms of action, compares their performance based on available data, presents key experimental protocols for their evaluation, and visualizes critical pathways and workflows.

Mechanism of Action: Targeting DNA

Alkylating agents exert their cytotoxic effects by transferring an alkyl group to nucleophilic sites on cellular molecules.[3] Their primary biological target is DNA.[4] The N7 position of guanine is particularly susceptible to alkylation, though other sites on adenine, cytosine, and thymine can also be affected.[4][5][6]

This interaction can lead to several downstream consequences:

  • DNA Strand Breakage: The alkylated base can be excised by DNA repair enzymes, leading to strand breaks.[1]

  • Abnormal Base Pairing: An alkylated guanine may incorrectly pair with thymine during replication, causing mutations.[1]

  • DNA Cross-linking: Bifunctional agents, which have two reactive alkylating groups, can form covalent bonds between two different guanine bases. This can occur on the same DNA strand (intrastrand cross-link) or on opposite strands (interstrand cross-link).[1][7][8] Interstrand cross-linking is particularly cytotoxic as it physically prevents the DNA double helix from unwinding, thereby halting both replication and transcription.[3][7]

Alkylating agents are cell-cycle nonspecific, meaning they can damage DNA at any phase of the cell cycle.[5][9] However, their impact is most significant on rapidly dividing cells, such as cancer cells, which have less time to repair DNA damage before replication.[7][10]

Alkylating_Agent_Mechanism cluster_0 Cellular Environment cluster_1 DNA Damage & Cellular Response Agent Bifunctional Alkylating Agent DNA DNA Double Helix Agent->DNA Alkylation of Guanine (N7) Crosslink Interstrand Cross-link Formed DNA->Crosslink Replication Replication Blocked Crosslink->Replication Transcription Transcription Inhibited Crosslink->Transcription Repair DNA Repair Mechanisms Crosslink->Repair Apoptosis Apoptosis (Cell Death) Replication->Apoptosis Repair->Apoptosis If damage is unrepairable

Caption: General mechanism of bifunctional alkylating agents leading to DNA cross-linking and apoptosis.

Comparative Data of Major Alkylating Agent Classes

Alkylating agents are categorized based on their chemical structure. While they share a common mechanism, they differ significantly in reactivity, lipid solubility, membrane transport, and toxicity profiles.[4][11]

Table 1: Classification and Examples of Alkylating Agents

Class Example Agents Key Characteristics
Nitrogen Mustards Mechlorethamine, Cyclophosphamide, Ifosfamide, Melphalan, Chlorambucil Most widely used class; Cyclophosphamide and Ifosfamide are prodrugs requiring metabolic activation.[4][9]
Alkyl Sulfonates Busulfan Exhibits selective toxicity for early myeloid precursors; used in treating chronic myelocytic leukemia (CML).[12]
Nitrosoureas Carmustine (BCNU), Lomustine (CCNU), Streptozocin Highly lipid-soluble, allowing them to cross the blood-brain barrier; effective against brain tumors.[9]
Triazenes Dacarbazine (DTIC), Temozolomide Temozolomide is a key agent for glioblastoma due to its ability to penetrate the central nervous system.[5][13]
Ethylenimines Thiotepa, Altretamine Used in the treatment of breast and ovarian cancers.[5][9]

| Platinum Analogs | Cisplatin, Carboplatin, Oxaliplatin | Considered "alkylating-like" as they do not have an alkyl group but form covalent bonds with DNA, primarily at the N7 of guanine, causing cross-links.[7] |

Table 2: Comparative Toxicity Profiles of Selected Alkylating Agents

Agent Primary Clinical Use Common High-Dose Toxicities Notes
Cyclophosphamide Lymphomas, Leukemias, Breast Cancer[9][14] Hematopoietic: Myelosuppression[14]Bladder: Hemorrhagic cystitis (due to acrolein metabolite)[6]Gastrointestinal: Nausea, Vomiting Less gastrointestinal toxicity compared to other agents due to detoxification by aldehyde dehydrogenase in GI epithelial cells.[12]
Busulfan Chronic Myelocytic Leukemia (CML) Pulmonary: Pulmonary fibrosis ("Busulfan lung")Hematopoietic: Profound myelosuppressionHepatic: Veno-occlusive disease Exhibits marked cytotoxicity to hematopoietic stem cells.[4]
Carmustine (BCNU) Brain Tumors, Multiple Myeloma Hematopoietic: Delayed and cumulative myelosuppressionPulmonary: Pulmonary fibrosisRenal: Renal failure High lipid solubility allows for CNS penetration.[9]
Melphalan Multiple Myeloma, Ovarian Cancer[12] Hematopoietic: Severe myelosuppressionGastrointestinal: Mucositis[12] Enters cells via active amino acid transport systems.[12]
Cisplatin Testicular, Ovarian, Bladder, Lung Cancers Renal: Severe nephrotoxicityNeurological: Peripheral neuropathyOtic: Ototoxicity "Alkylating-like" agent; toxicity can be dose-limiting.[7]

| Temozolomide | Glioblastoma, Anaplastic Astrocytoma[5] | Hematopoietic: Myelosuppression (Thrombocytopenia, Neutropenia) | Prodrug that spontaneously converts to the active compound MTIC.[13] Resistance is strongly linked to MGMT expression.[7] |

Mechanisms of Cellular Resistance

A significant challenge in the clinical use of alkylating agents is the development of drug resistance.[1] Understanding these mechanisms is crucial for developing strategies to overcome them.

Resistance_Mechanisms cluster_cell Tumor Cell Agent_In Alkylating Agent Agent_Cell Active Agent Agent_In->Agent_Cell Cellular Uptake DNA DNA Agent_Cell->DNA Alkylation Damaged_DNA Alkylated DNA R1 Decreased Uptake / Increased Efflux R1->Agent_In Blocks R2 Increased Inactivation (e.g., Glutathione-S-transferase) R2->Agent_Cell Neutralizes R3 Enhanced DNA Repair (e.g., MGMT, NER) R3->Damaged_DNA Repairs R4 Tolerance of DNA Damage (Altered Apoptotic Pathways) R4->Damaged_DNA Ignores Damage Resistance Mechanisms of Resistance

Caption: Key cellular mechanisms contributing to resistance against alkylating agents.

Key resistance pathways include:

  • Decreased Drug Accumulation: Reduced uptake into the cell or increased export out of the cell.[12]

  • Increased Drug Inactivation: Intracellular detoxification of the agent before it reaches the DNA. A primary mechanism involves conjugation with glutathione (GSH), often catalyzed by glutathione S-transferases (GSTs).[12]

  • Enhanced DNA Repair: Tumor cells can upregulate DNA repair pathways to remove alkyl adducts. A critical enzyme is O-6-methylguanine-DNA methyltransferase (MGMT), which directly reverses alkylation at the O6 position of guanine, a lesion particularly generated by nitrosoureas and triazenes.[6][7]

  • Tolerance to DNA Damage: Alterations in cell signaling pathways that control apoptosis can allow cells to survive despite significant DNA damage.[12]

Key Experimental Protocols

Evaluating the efficacy and mechanism of alkylating agents requires standardized experimental procedures. Below are methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Objective: To determine the concentration of an alkylating agent that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cell Plating: Seed cells (e.g., cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Drug Treatment: Expose cells to a serial dilution of the alkylating agent for a specified duration (e.g., 48-72 hours). Include untreated control wells.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

    • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Normalize the absorbance values to the untreated control. Plot cell viability against drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: DNA Interstrand Cross-link Analysis (Modified Comet Assay)

  • Objective: To quantify the formation of DNA interstrand cross-links (ICLs) induced by a bifunctional alkylating agent.

  • Methodology:

    • Treatment: Treat cells with the alkylating agent for a defined period. Include a negative control (untreated) and a positive control for strand breaks (e.g., H₂O₂).

    • Irradiation: After treatment, expose cells to a fixed dose of ionizing radiation (e.g., X-rays) on ice. This introduces a known quantity of random single-strand breaks.

    • Cell Lysis: Embed the cells in low-melting-point agarose on a microscope slide and lyse them with a high-salt detergent solution to remove membranes and proteins.

    • Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to denature the DNA and separate the strands. Apply an electric field.

    • Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

    • Analysis: In untreated cells, radiation-induced breaks allow DNA fragments to migrate, forming a "comet tail." In cells with ICLs, the cross-links reduce the migration of DNA out of the nucleus. The degree of ICL formation is inversely proportional to the length and intensity of the comet tail.

Experimental_Workflow Start Novel Alkylating Agent InVitro In Vitro Evaluation Start->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50) InVitro->Cytotoxicity Mechanism Mechanism of Action (e.g., Comet Assay, Western Blot) InVitro->Mechanism Resistance Resistance Profiling (Resistant Cell Lines) InVitro->Resistance InVivo In Vivo Evaluation (Animal Models) Cytotoxicity->InVivo Promising Results Mechanism->InVivo Promising Results Resistance->InVivo Promising Results Efficacy Tumor Growth Inhibition InVivo->Efficacy Toxicity Toxicity & PK/PD Studies InVivo->Toxicity End Candidate for Clinical Trials Efficacy->End Favorable Profile Toxicity->End Favorable Profile

Caption: A preclinical experimental workflow for the evaluation of a novel alkylating agent.

Conclusion

Alkylating agents remain a vital component of chemotherapy, but their clinical utility is often constrained by significant toxicity and the emergence of resistance.[1][14] The choice of a specific agent for research or therapeutic development depends on a careful balance of its antitumor activity and its toxicity profile.[4] For instance, the ability of nitrosoureas to cross the blood-brain barrier makes them suitable for brain tumors, while the selective hematopoietic toxicity of busulfan is leveraged in treating CML.[9][12] Future research directions focus on developing novel agents with greater tumor selectivity, combining alkylating agents with inhibitors of DNA repair, and using molecular markers like MGMT status to predict patient response and guide personalized therapy.[1][7]

References

4-(Iodomethyl)-2-phenylthiazole analogues and their biological evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Analogues of this heterocyclic motif have been extensively explored for their potential as therapeutic agents. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various 2-phenylthiazole analogues, supported by experimental data and detailed protocols.

Anticancer Activity

A significant number of 2-phenylthiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of critical cellular pathways, such as receptor tyrosine kinases like VEGFR-2, which are pivotal in tumor angiogenesis and growth.

Comparative Anticancer Activity of 2-Phenylthiazole Analogues (IC50 in µM)
Compound IDAnalogue DescriptionMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HT-29 (Colon)Reference
4c 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one2.57 ± 0.167.26 ± 0.44--[1]
B9 2-phenylthiazole derivative>10---[2]
5d Isoxazole-linked 2-phenyl benzothiazole--GoodGood[3]
4c N-Phenyl-2-p-tolylthiazole-4-carboxamide with p-nitro moiety----[4]
Staurosporine (Standard)6.77 ± 0.418.4 ± 0.51--[1]
Doxorubicin (Standard)----
Etoposide (Standard)----[1]

Note: "-" indicates data not available in the cited sources. "Good" indicates significant activity was reported without specific IC50 values.

Antimicrobial Activity

2-Phenylthiazole analogues have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential enzymes, such as lanosterol 14α-demethylase (CYP51) in fungi, which is crucial for ergosterol biosynthesis.[2]

Comparative Antibacterial Activity of 2-Phenylthiazole Analogues (MIC in µg/mL)
Compound IDAnalogue DescriptionS. aureusB. subtilisB. cereusP. mirabilisReference
6a Methyl 2-(Morpholin)-4-phenylthiazole125250-500ActiveActive[5][6]
6c Phenyl methyl aminothiazoleActive250-500-Active[5][6]
Ceftizoxim (Standard)125---[5][6]
Ciprofloxacin (Standard)----[6]

Note: "Active" indicates that the compound showed activity, but the specific MIC value was not provided in a comparable format.

Comparative Antifungal Activity of 2-Phenylthiazole Analogues (MIC in µg/mL)
Compound IDAnalogue DescriptionC. albicansC. tropicalisC. glabrataC. kruseiReference
B9 2-phenylthiazole CYP51 inhibitor2-8 (resistant strains)PotentPotentPotent[2][7]
SZ-C14 Lead 2-phenylthiazole1-16---[2][7]
6a Methyl 2-(Morpholin)-4-phenylthiazole250250250-[5][6]
6b Ethyl 2-(Morpholin)-4-phenylthiazole250250250-[5][6]
Fluconazole (Standard)Similar to test compounds---[5][6]

Note: "Potent" indicates significant activity was reported. MIC values for compound B9 against resistant strains are provided as a range.

Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties, with some analogues demonstrating potent activity in vivo. A key mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid pathway and the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8][9]

Comparative Anti-inflammatory Activity of Thiazole Analogues
Compound IDAnalogue DescriptionIn Vivo ModelEfficacyReference
3c Nitro-substituted thiazole derivativeCarrageenan-induced paw edemaUp to 44% inhibition[10]
3d Nitro-substituted thiazole derivativeCarrageenan-induced paw edemaUp to 41% inhibition[10]
9a 5,6-diarylimidazo[2.1-b]thiazole derivativeCOX-1 Inhibition AssayIC50 = 0.42 µM[9]
9b 5,6-diarylimidazo[2.1-b]thiazole derivativeCOX-1 Inhibition AssayIC50 = 0.32 µM[9]
Nimesulide (Standard)Carrageenan-induced paw edemaStandard reference[10]
Diclofenac (Standard)Carrageenan-induced paw edemaStandard reference[11]
Indomethacin (Standard)Carrageenan-induced paw edemaStandard reference[12]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[13][14][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[13] Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.1 N HCl in isopropanol, to each well to dissolve the purple formazan crystals.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][17]

  • Preparation of Inoculum: Grow the microbial strain (bacteria or fungi) in an appropriate broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[18]

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[11][12][19]

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) for at least one week before the experiment with free access to food and water.

  • Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) to the test groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.[12]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[11]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).[11]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualizations

Experimental Workflow: In Vitro Anticancer Screening

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HepG2) seeding 3. Cell Seeding (96-well plate) cell_culture->seeding compound_prep 2. Compound Preparation (Serial Dilutions) treatment 4. Compound Treatment (24-72h incubation) compound_prep->treatment seeding->treatment mtt_addition 5. MTT Addition (4h incubation) treatment->mtt_addition solubilization 6. Formazan Solubilization (DMSO) mtt_addition->solubilization readout 7. Absorbance Reading (570 nm) solubilization->readout calculation 8. IC50 Calculation readout->calculation

Caption: Workflow for assessing anticancer activity using the MTT assay.

Signaling Pathway: Inhibition of Arachidonic Acid Metabolism

signaling_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs inflammation_pg Inflammation Pain, Fever pgs->inflammation_pg lts Leukotrienes lox->lts inflammation_lt Inflammation Bronchoconstriction lts->inflammation_lt thiazole Thiazole Analogues thiazole->cox Inhibition thiazole->lox Inhibition

Caption: Anti-inflammatory mechanism via COX/LOX inhibition.

References

A Comparative Guide to 2-Phenylthiazole Compounds in Oncology Research: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects. This guide provides a comparative overview of the performance of various 2-phenylthiazole derivatives from recent preclinical studies, focusing on their in vitro cytotoxicity, in vivo efficacy, and mechanisms of action. The information is intended to aid researchers in navigating the landscape of these promising compounds and to inform future drug development efforts.

In Vitro Anticancer Activity: A Comparative Analysis

A diverse array of 2-phenylthiazole derivatives has been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the in vitro potency of these compounds. The following table summarizes the IC50 values of selected 2-phenylthiazole derivatives against different cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Series 1: 2-Amino-4-phenylthiazole Derivatives
Compound 5b[1]HT29 (Colon)2.01
A549 (Lung)-
HeLa (Cervical)-
Karpas299 (Lymphoma)-
Series 2: Thiazolyl-Pyrazoline Derivatives
Compound 10b[2]A549 (Lung)4.2
H441 (Lung)4.8
NCI-H1650 (Lung, EGFR mutant)More effective than gefitinib
NCI-H1975 (Lung, EGFR mutant)More effective than gefitinib
Compound 10d[2]A549 (Lung)2.9
H441 (Lung)3.8
NCI-H1650 (Lung, EGFR mutant)More effective than gefitinib
NCI-H1975 (Lung, EGFR mutant)More effective than gefitinib
Series 3: Benzothiazole Derivatives
Compound 3[3]NCI-H522 (Lung)0.0223
Series 4: 5-Phenylthiazol-2-amine Derivatives
Compound 16[4]H446 (Small Cell Lung Cancer)Potent antiproliferative activity
Compound 43[4]H446 (Small Cell Lung Cancer)Potent antiproliferative activity

In Vivo Antitumor Efficacy: Xenograft Models

The in vivo anticancer potential of promising 2-phenylthiazole derivatives has been investigated in preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice. These studies provide valuable insights into the compounds' efficacy, toxicity, and pharmacokinetic profiles in a living organism.

Compound ID/ReferenceAnimal ModelTumor XenograftDosing RegimenTumor Growth Inhibition (%)Observations
5-Phenylthiazol-2-amine Derivatives (16 and 43) [4]Nude MiceH446 (Small Cell Lung Cancer)Not specifiedObvious antitumor activitySuperior safety compared to alpelisib.
General Xenograft Model [5][6][7][8][9]Nude or SCID miceVarious human cancer cell linesDependent on the compoundVariableBody weight and tumor volume are monitored regularly.
Pharmacokinetic Profile

Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. Key PK parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). While comprehensive PK data for many 2-phenylthiazole anticancer agents is still emerging, some studies on related thiazole derivatives provide a basis for comparison.[10][11][12][13][14]

Compound/ReferenceAnimal ModelDoseCmaxTmaxAUCBioavailability (%)
IND24 (2-aminothiazole)[14]Mice40 mg/kg (oral)High concentration in brain-High27-40
IND81 (2-aminothiazole)[14]Mice40 mg/kg (oral)High concentration in brain-High27-40

Mechanisms of Action: Targeting Key Signaling Pathways

2-Phenylthiazole derivatives exert their anticancer effects through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The two major pathways identified are the PI3K/Akt/mTOR and the EGFR signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers.[1][13][15] Several 2-phenylthiazole derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.[4][16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Phenylthiazole 2-Phenylthiazole Derivatives Phenylthiazole->PI3K Inhibition Phenylthiazole->Akt Inhibition Phenylthiazole->mTORC1 Inhibition

PI3K/Akt/mTOR pathway inhibition by 2-phenylthiazole derivatives.

Studies have shown that certain 5-phenylthiazol-2-amine derivatives effectively inhibit the PI3K/Akt pathway, leading to cancer cell apoptosis and cell cycle arrest.[4] Western blot analyses in such studies typically reveal a decrease in the phosphorylation levels of key proteins like Akt and mTOR upon treatment with these compounds.[16]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR is common in various cancers, making it a prime target for anticancer therapies. Several 2-phenylthiazole and related benzothiazole derivatives have been designed as EGFR inhibitors.[2][3][17][18]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt STAT3 STAT3 Dimerization->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation Phenylthiazole 2-Phenylthiazole Derivatives Phenylthiazole->EGFR Inhibition

EGFR signaling pathway inhibition by 2-phenylthiazole derivatives.

Molecular docking studies have been employed to predict the binding modes of these compounds within the ATP-binding site of the EGFR kinase domain, providing a rationale for their inhibitory activity.[3] Thiazolyl-pyrazoline derivatives, for instance, have demonstrated potent inhibition of both EGFR and VEGFR-2.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key in vitro and in vivo assays commonly used in the evaluation of 2-phenylthiazole compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow Start Start SeedCells Seed cancer cells in 96-well plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add 2-phenylthiazole compound (various conc.) Incubate1->AddCompound Incubate2 Incubate (48-72h) AddCompound->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read absorbance (570 nm) AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 values ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

A typical workflow for an MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-phenylthiazole compounds and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

In Vivo Xenograft Study

Xenograft models are instrumental in evaluating the antitumor efficacy of drug candidates in a living system.[7]

Workflow:

Xenograft_Study_Workflow Start Start InjectCells Inject human cancer cells subcutaneously into immunocompromised mice Start->InjectCells TumorGrowth Allow tumors to grow to a palpable size InjectCells->TumorGrowth Randomize Randomize mice into treatment and control groups TumorGrowth->Randomize Treatment Administer 2-phenylthiazole compound or vehicle (e.g., oral gavage, IP) Randomize->Treatment Monitor Monitor tumor volume and body weight regularly Treatment->Monitor Endpoint Sacrifice mice at study endpoint or when tumors reach maximum allowed size Monitor->Endpoint Analyze Excise tumors, weigh, and perform further analysis (e.g., histology, Western blot) Endpoint->Analyze End End Analyze->End

Workflow for a typical in vivo xenograft study.

Detailed Steps:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Development: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the 2-phenylthiazole compound or vehicle according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

  • Study Termination and Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Tumor tissue can be used for further analyses, such as histology, immunohistochemistry, or western blotting, to assess the in vivo mechanism of action.

Conclusion

The 2-phenylthiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The compounds highlighted in this guide demonstrate significant potential through their potent in vitro cytotoxicity and promising in vivo efficacy in preclinical models. Their mechanisms of action, primarily through the inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR and EGFR, provide a strong rationale for their continued development. Further research focusing on optimizing the pharmacokinetic properties and conducting more extensive in vivo studies will be crucial in translating the promise of these compounds into effective cancer therapies. This guide serves as a valuable resource for researchers in the field, providing a comparative framework to inform the design and development of the next generation of 2-phenylthiazole-based anticancer drugs.

References

structure-activity relationship (SAR) studies of 4-substituted 2-phenylthiazoles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure-Activity Relationship of 4-Substituted 2-Phenylthiazoles

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Modifications at the 4-position of the thiazole ring have been a key strategy for optimizing the potency and selectivity of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted 2-phenylthiazoles, drawing upon experimental data from various studies to elucidate the impact of different substituents on their biological effects, which include antimicrobial, antifungal, and enzyme inhibitory activities.

Comparative Analysis of Biological Activity

The biological activity of 4-substituted 2-phenylthiazoles is significantly influenced by the nature of the substituent at the 4-position of the thiazole ring. The following tables summarize quantitative data from several key studies, showcasing the impact of these modifications on different biological targets.

Antifungal Activity against Candida albicans

A study focused on the development of novel CYP51 inhibitors for antifungal applications revealed that the size of the substituent at the 4-position of the 2-phenylthiazole ring is a critical determinant of activity.[1][2]

Compound IDR1 Substituent at 4-positionMIC (μg/mL) against C. albicans ATCC 10231
A1H4
A2CH₃>64
A3C₂H₅>64
A4n-C₃H₇>64
SZ-C14 (Lead)H8

Data sourced from Li et al. (2025).[1][2]

The data clearly indicates that even small alkyl substituents at the 4-position lead to a significant decrease in antifungal activity against Candida albicans, with the unsubstituted analog (A1) showing the best profile in this series.[1][2]

Dual Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition

In the pursuit of dual inhibitors for pain and inflammation, a series of 4-phenylthiazole analogs were synthesized and evaluated. The substitution pattern on the 4-phenyl ring was found to be crucial for activity against both human sEH and FAAH.[3]

Compound IDSubstitution on 4-phenyl ringHuman sEH IC₅₀ (nM)Human FAAH IC₅₀ (nM)
4a2-F20 ± 2110 ± 10
4b3-F17 ± 1140 ± 20
4c4-F12.0 ± 0.9130 ± 10
4p3-OCH₃13 ± 114 ± 1
4s3-OCF₃11 ± 110.0 ± 0.9

Data sourced from Vitale et al. (2025).[3]

The SAR for this series revealed that electron-donating groups on the 4-phenyl ring are generally well-tolerated by both enzymes.[3] Notably, compounds 4p and 4s emerged as potent dual inhibitors.[3]

Antimicrobial Activity

A study on 2,4-disubstituted thiazoles as antimicrobial agents highlighted the importance of substituents on the 2-phenyl ring for activity against various bacterial and fungal strains.[4][5][6] The presence of nitro (NO₂) and methoxy (OCH₃) groups at the para position of the phenyl ring significantly enhanced antimicrobial activity.[4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for the synthesis and biological evaluation of 4-substituted 2-phenylthiazoles.

General Synthesis of 4-Substituted 2-Phenylthiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring.

  • Step 1: α-Halogenation of a Ketone. A starting ketone (e.g., a substituted acetophenone) is reacted with a halogenating agent (e.g., bromine or N-bromosuccinimide) in a suitable solvent like acetic acid or diethyl ether to yield an α-haloketone.

  • Step 2: Cyclocondensation. The resulting α-haloketone is then reacted with a thioamide (e.g., thiobenzamide) in a solvent such as ethanol. The mixture is typically heated under reflux to facilitate the cyclocondensation reaction, which forms the 2,4-disubstituted thiazole ring.[1]

  • Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure 4-substituted 2-phenylthiazole derivative.[1]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is commonly determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which is typically assessed by visual inspection or by measuring the optical density.[2]

Visualizing Structure-Activity Relationships and Workflows

Diagrams generated using Graphviz can effectively illustrate the logical relationships in SAR studies and experimental workflows.

SAR_Logic cluster_modification Chemical Modification cluster_evaluation Biological Evaluation cluster_conclusion Conclusion Start 2-Phenylthiazole Scaffold Substituent Introduce Substituent at 4-position (R1) Start->Substituent R1_H R1 = H Substituent->R1_H Unsubstituted R1_Alkyl R1 = Alkyl (e.g., CH3, C2H5) Substituent->R1_Alkyl Substituted Activity_High High Antifungal Activity R1_H->Activity_High Activity_Low Low/No Antifungal Activity R1_Alkyl->Activity_Low Conclusion_Favorable Small/No substituent at C4 is favorable for activity Activity_High->Conclusion_Favorable SAR Insight Conclusion_Unfavorable Bulky substituent at C4 is detrimental to activity Activity_Low->Conclusion_Unfavorable SAR Insight

Caption: Logical flow of a structure-activity relationship (SAR) study on the 4-position of the 2-phenylthiazole core.

Experimental_Workflow Start Design of 4-Substituted 2-Phenylthiazole Analogs Synthesis Chemical Synthesis (e.g., Hantzsch Reaction) Start->Synthesis Purification Purification and Structural Characterization (NMR, Mass Spec) Synthesis->Purification Bio_Assay In Vitro Biological Assay (e.g., MIC, IC50) Purification->Bio_Assay Data_Analysis Data Analysis and SAR Determination Bio_Assay->Data_Analysis Lead_Opt Lead Optimization or Further Studies Data_Analysis->Lead_Opt

Caption: A typical experimental workflow for the design, synthesis, and evaluation of novel 2-phenylthiazole derivatives.

References

A Comparative Guide to the Synthesis of 2,4-Disubstituted Thiazoles: Efficacy and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the thiazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of pharmacologically active compounds. The efficient synthesis of 2,4-disubstituted thiazoles is therefore a critical aspect of drug discovery and process development. This guide provides an objective comparison of various synthetic routes to this important heterocyclic core, supported by experimental data and detailed methodologies.

At a Glance: Comparison of Key Synthetic Routes

The following table summarizes the key performance indicators for the most common and innovative synthetic routes to 2,4-disubstituted thiazoles.

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Thiazole Synthesis Good to Excellent (70-95%)2 - 24 hoursWell-established, broad substrate scope, reliable.Often requires elevated temperatures and long reaction times.
Microwave-Assisted Hantzsch Excellent (85-98%)5 - 30 minutesDramatically reduced reaction times, often higher yields.Requires specialized microwave equipment.
Solvent-Free Hantzsch (Grinding) Good to Excellent (80-95%)10 - 20 minutesEnvironmentally friendly, simple workup, rapid.May not be suitable for all substrates, scalability can be a concern.
Cook-Heilbron Synthesis Moderate to Good (50-80%)1 - 5 hoursAccess to 5-aminothiazoles, mild reaction conditions.Primarily for 5-amino substituted thiazoles, substrate scope can be limited.
Brønsted Acid-Promoted One-Pot Synthesis Moderate to Good (60-85%)8 - 12 hoursUse of simple, readily available starting materials.Requires high temperatures, yields can be moderate.

In-Depth Analysis of Synthetic Routes

This section provides a detailed overview of each synthetic methodology, including reaction schemes and a discussion of their efficacy.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Method

The Hantzsch synthesis, first reported in 1887, remains one of the most widely used methods for the preparation of thiazole derivatives.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[2]

General Reaction Scheme:

Hantzsch_Synthesis reagents α-Haloketone + Thioamide product 2,4-Disubstituted Thiazole reagents->product conditions Heat Cook_Heilbron_Synthesis reagents α-Aminonitrile + Carbon Disulfide product 2-Thio-5-aminothiazole reagents->product conditions Base Bronsted_Acid_Synthesis reagents Benzylamine + Acetophenone + Sulfur product 2,4-Disubstituted Thiazole reagents->product conditions Brønsted Acid, Heat Workflow start Define Target 2,4-Disubstituted Thiazole q1 Is a 5-amino substituent required? start->q1 cook_heilbron Consider Cook-Heilbron Synthesis q1->cook_heilbron Yes hantzsch_branch Consider Hantzsch-based or other methods q1->hantzsch_branch No end Select Optimal Synthetic Route cook_heilbron->end q2 Is rapid synthesis critical? hantzsch_branch->q2 microwave Microwave-Assisted Hantzsch q2->microwave Yes grinding Solvent-Free Grinding q2->grinding Yes conventional_hantzsch Conventional Hantzsch Synthesis q2->conventional_hantzsch No microwave->end grinding->end q3 Are starting materials simple and readily available? conventional_hantzsch->q3 conventional_hantzsch->end bronsted_acid Brønsted Acid-Promoted Synthesis bronsted_acid->end q3->conventional_hantzsch No q3->bronsted_acid Yes

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(Iodomethyl)-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(Iodomethyl)-2-phenylthiazole, a compound that requires careful management as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of any dust, fumes, or vapors.

Quantitative Data Summary
Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid all personal contact, including inhalation.[2] Use in a well-ventilated area.[3]
Skin and Eye Irritation Causes skin irritation and serious eye irritation.[1][3][4]Wear protective gloves, clothing, and eye/face protection.[3][4]
Environmental Hazard Iodine-containing compounds can be harmful to the environment and wildlife.[5]Do not dispose of down the drain.[5][6]
Reactivity May react with strong oxidizing agents, acids, and bases.[1][7]Segregate from incompatible materials during storage and disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[2][8]

Step 1: Waste Collection and Segregation
  • Designated Waste Container : Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.

  • Labeling : Clearly label the container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[9] List all constituents and their approximate percentages if it is a mixed waste stream.

  • Segregation : Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[9][10]

Step 2: Container Management
  • Keep Closed : The hazardous waste container must be kept tightly sealed at all times, except when adding waste, to prevent the release of vapors.[9]

  • Storage Location : Store the sealed waste container in a designated, well-ventilated, and secure area, away from ignition sources and incompatible chemicals.

  • Avoid Overfilling : Do not fill the waste container to more than three-quarters of its capacity to allow for vapor expansion.[10]

Step 3: Disposal Request and Pickup
  • Contact EH&S : Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][6]

  • Documentation : Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Professional Disposal : The waste will be transported to a licensed treatment facility for proper disposal, which may involve high-temperature incineration for organic iodine compounds.[11]

Decontamination of Empty Containers
  • Triple Rinse : Empty containers that held this compound must be triple rinsed with a suitable solvent (e.g., acetone or ethanol) to remove all chemical residues.[12]

  • Collect Rinsate : The solvent rinsate must be collected and disposed of as hazardous waste in the same manner as the original chemical.[12]

  • Deface Label : After thorough cleaning, deface or remove the original label before disposing of the container in the appropriate recycling or general waste stream, as per institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_end End start Generation of This compound Waste collect Collect in a Designated, Labeled Hazardous Waste Container start->collect segregate Segregate from Incompatible Materials collect->segregate store Store in a Secure, Ventilated Area segregate->store contact_ehs Contact EH&S or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Pickup and Complete Paperwork contact_ehs->pickup transport Transport to a Licensed Treatment Facility pickup->transport end_point Proper Disposal Complete transport->end_point

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.